1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
Description
The exact mass of the compound 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-bis(4-chlorophenyl)imidazol-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N2.ClH/c16-12-1-5-14(6-2-12)18-9-10-19(11-18)15-7-3-13(17)4-8-15;/h1-11H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANZEZUASUDVTC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C[N+](=C2)C3=CC=C(C=C3)Cl)Cl.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579865 | |
| Record name | 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141556-46-9 | |
| Record name | 1H-Imidazolium, 1,3-bis(4-chlorophenyl)-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141556-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 141556-46-9 | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthesis pathway for 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride, a member of the N-heterocyclic carbene (NHC) precursor family. Imidazolium salts are crucial building blocks in the synthesis of NHCs, which have broad applications as ligands in catalysis and materials science. The described methodology is based on established, high-yield procedures for analogous 1,3-disubstituted imidazolium salts.
Core Synthesis Pathway
The most common and efficient route for the synthesis of 1,3-diaryl-imidazolium salts involves a two-step process. This method begins with the formation of a diazabutadiene intermediate, followed by a cyclization reaction to form the final imidazolium ring. This approach is favored for its high yields and the air-stability of the final product.
The proposed synthesis for 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride follows this well-established pathway:
-
Step 1: Synthesis of the Precursor N,N'-Bis(4-chlorophenyl)-1,4-diazabutadiene. This initial step involves the condensation reaction between 4-chloroaniline and glyoxal.
-
Step 2: Synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride. The diazabutadiene precursor undergoes ring closure in the presence of paraformaldehyde and a chlorosilane, such as trimethylchlorosilane (TMSCl), to yield the target imidazolium chloride.
Quantitative Data Summary
The following table summarizes the expected reactants, intermediates, and the final product with their key quantitative data. The yields are projected based on similar reported syntheses.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Projected Yield |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | Solid | - |
| Glyoxal (40 wt. % in H₂O) | C₂H₂O₂ | 58.04 | Solution | - |
| N,N'-Bis(4-chlorophenyl)-1,4-diazabutadiene | C₁₄H₁₀Cl₂N₂ | 277.15 | Solid | ~85% |
| Paraformaldehyde | (CH₂O)n | (30.03)n | Solid | - |
| Trimethylchlorosilane (TMSCl) | C₃H₉ClSi | 108.64 | Liquid | - |
| 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride | C₁₅H₁₁Cl₃N₂ | 325.62 | Solid | ~60-70% |
Detailed Experimental Protocols
The following protocols are adapted from the successful synthesis of structurally similar imidazolium salts.
Step 1: Synthesis of N,N'-Bis(4-chlorophenyl)-1,4-diazabutadiene
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To a round-bottomed flask, add 4-chloroaniline (2 equivalents) and methanol. Stir the mixture until the 4-chloroaniline is completely dissolved.
-
To this solution, add glyoxal (1 equivalent, typically as a 40 wt. % solution in water) dropwise with continuous stirring.
-
Upon addition of glyoxal, a precipitate is expected to form, and the solution may change color.
-
Continue stirring the reaction mixture at room temperature for approximately 5 hours.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with cold methanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain N,N'-Bis(4-chlorophenyl)-1,4-diazabutadiene.
Step 2: Synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
-
Pre-heat a suitable solvent, such as ethyl acetate, to its boiling point in a round-bottomed flask equipped with a reflux condenser.
-
To the hot solvent, add the N,N'-Bis(4-chlorophenyl)-1,4-diazabutadiene (1 equivalent) from Step 1 and paraformaldehyde (1 equivalent).
-
Stir the mixture vigorously until all the paraformaldehyde has dissolved.
-
Prepare a solution of trimethylchlorosilane (TMSCl) (1 equivalent) in a small amount of the reaction solvent.
-
Add the TMSCl solution dropwise to the reaction mixture over a period of 5 minutes while maintaining vigorous stirring.
-
Continue to stir the reaction mixture at reflux for approximately 2 hours.
-
After the reaction is complete, cool the mixture and place it in a refrigerator (around 4°C) overnight to facilitate precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with cold ethyl acetate and then with diethyl ether until the filtrate runs clear.
-
Dry the final product, 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride, under vacuum.
Synthesis Pathway Visualization
The following diagram illustrates the two-step synthesis pathway for 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride.
Caption: Two-step synthesis of the target imidazolium chloride.
Crystal Structure Analysis of 1,3-Disubstituted Imidazolium Chlorides: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazolium salts are a class of organic compounds that have garnered significant interest in various scientific fields, including materials science and medicinal chemistry. Their utility as precursors to N-heterocyclic carbenes (NHCs) makes them valuable as ligands for stable metal complexes. This guide provides a detailed technical overview of the crystal structure analysis of 1,3-disubstituted imidazolium chlorides, with a specific focus on providing a representative analysis based on the available data for 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride, a close analogue of 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride. The methodologies and data presentation formats described herein are directly applicable to the structural elucidation of a wide range of related compounds.
Experimental Protocols
Synthesis of 1,3-Bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride
The synthesis of the title compound is achieved through a two-step process, which is a common strategy for the preparation of such imidazolium salts.[1][2][3]
Step 1: Synthesis of N,N'-bis(4-hydroxyphenyl)-1,4-diazabutadiene
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4-Aminophenol (7 mmol) is dissolved in 15 ml of methanol in a round-bottomed flask with stirring until complete dissolution.
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A 40 wt. % aqueous solution of glyoxal (3 mmol) is added to the reaction mixture.
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The mixture is stirred at room temperature for 5 hours, during which a brown precipitate forms.
-
The solid product is isolated by vacuum filtration and washed with cold methanol.
Step 2: Synthesis of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride
-
Ethyl acetate (10 ml) is pre-heated to 343 K.
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The N,N'-bis(4-hydroxyphenyl)-1,4-diazabutadiene precursor (1.2 mmol) and paraformaldehyde (1.2 mmol) are added to the hot solvent.
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The mixture is stirred until the paraformaldehyde has completely dissolved.
-
A solution of trimethylchlorosilane (1.2 mmol) in ethyl acetate (0.15 ml) is added dropwise over 5 minutes with continuous stirring to facilitate the ring closure and formation of the imidazolium salt.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Crystal Growth: Suitable single crystals for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.
Data Collection: A suitable crystal is mounted on a diffractometer. Data for 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride was collected on a Bruker SMART APEXII CCD diffractometer.[4] The data collection involves irradiating the crystal with monochromatic X-rays and collecting the diffraction pattern at various crystal orientations.
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares on F². All hydrogen atoms are typically located in difference Fourier maps and refined isotropically.
Data Presentation
The crystallographic data and refinement details for 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride are summarized in the tables below. This format allows for a clear and concise presentation of the key structural parameters.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical formula | C₁₅H₁₃N₂O₂⁺ · Cl⁻ |
| Formula weight | 292.73 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 11.231(2) Å, α = 90°b = 10.134(2) Å, β = 98.78(3)°c = 12.592(3) Å, γ = 90° |
| Volume | 1417.8(5) ų |
| Z | 4 |
| Density (calculated) | 1.372 Mg/m³ |
| Absorption coefficient | 0.278 mm⁻¹ |
| F(000) | 616 |
| Crystal size | 0.20 x 0.10 x 0.05 mm |
| Theta range for data collection | 2.58 to 27.50° |
| Index ranges | -14<=h<=14, -13<=k<=13, -16<=l<=16 |
| Reflections collected | 13038 |
| Independent reflections | 3244 [R(int) = 0.0444] |
| Completeness to theta = 25.242° | 99.9 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3244 / 0 / 184 |
| Goodness-of-fit on F² | 1.041 |
| Final R indices [I>2sigma(I)] | R1 = 0.0415, wR2 = 0.0984 |
| R indices (all data) | R1 = 0.0573, wR2 = 0.1068 |
| Largest diff. peak and hole | 0.291 and -0.283 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) and Angles (°) for 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride
| Bond | Length (Å) | Angle | Degrees (°) |
| N1—C1 | 1.328(3) | C1—N1—C2 | 109.1(2) |
| N1—C2 | 1.389(3) | C1—N1—C4 | 125.7(2) |
| N2—C1 | 1.332(3) | C2—N1—C4 | 125.2(2) |
| N2—C3 | 1.387(3) | C1—N2—C3 | 109.2(2) |
| N1—C4 | 1.442(3) | C1—N2—C10 | 125.4(2) |
| N2—C10 | 1.441(3) | C3—N2—C10 | 125.4(2) |
| C2—C3 | 1.338(4) | N1—C1—N2 | 109.2(2) |
| O1—C7 | 1.369(3) | N1—C2—C3 | 106.2(2) |
| O2—C13 | 1.370(3) | N2—C3—C2 | 106.3(2) |
Structural Commentary
The crystal structure of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride reveals a central planar imidazolium ring.[2][3] The two 4-hydroxyphenyl substituents are twisted out of the plane of the imidazolium ring, with dihedral angles of 55.27(7)° and 48.85(11)°.[1][2][3]
The supramolecular architecture is dominated by hydrogen bonding. O—H···Cl hydrogen bonds link the hydroxyl groups and the chloride anions of adjacent molecules.[2] These interactions, along with π–π stacking between the phenolic rings, contribute to the overall stability of the crystal lattice.[1][2] The interplanar distances for the π–π stacking are 3.560(3) Å and 3.778(3) Å.[1][2]
Conclusion
This technical guide has outlined the essential experimental protocols and data presentation standards for the crystal structure analysis of 1,3-disubstituted imidazolium chlorides, using 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride as a detailed example. The synthesis involves a two-step procedure, and the structure is elucidated using single-crystal X-ray diffraction. The resulting data, including unit cell parameters, bond lengths, and angles, provide a comprehensive understanding of the molecular and supramolecular structure. This information is crucial for researchers in materials science and drug development, as the structural features of these compounds directly influence their physical and biological properties. While specific crystallographic data for 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is not publicly available, the methodologies described here provide a robust framework for its future analysis.
References
- 1. Synthesis and crystal structure of 1,3-bis-(4-hy-droxy-phen-yl)-1 H-imidazol-3-ium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and crystal structure of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(4-Nitrophenyl)-1H-imidazol-3-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride. Due to the limited availability of data for this specific compound, information from closely related analogs is included to provide a broader context for its potential characteristics and synthesis.
Core Chemical and Physical Properties
1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is a symmetrically substituted imidazolium salt. The presence of chlorophenyl groups significantly influences its electronic properties and potential as a precursor for N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic catalysis.
Table 1: Summary of Physical and Chemical Data
| Property | Value | Source |
| IUPAC Name | 1,3-bis(4-chlorophenyl)imidazol-1-ium chloride | [1][2] |
| CAS Number | 141556-46-9 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₁Cl₃N₂ | [1][3] |
| Molecular Weight | 325.62 g/mol | [3] |
| Canonical SMILES | C1=CC(=CC=C1N2C=C--INVALID-LINK--C3=CC=C(C=C3)Cl)Cl.[Cl-] | [1] |
| InChIKey | SANZEZUASUDVTC-UHFFFAOYSA-M | [1] |
| Purity | ≥97% (as commercially available) | [3] |
| Storage Conditions | 4°C, protect from light, stored under nitrogen | [3] |
Hazard Information: This compound is classified as hazardous. It is harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), causes serious eye irritation (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3)[1].
Experimental Protocols
Detailed experimental data for the synthesis and characterization of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is not extensively reported in publicly available literature. However, a plausible synthetic route can be inferred from the well-documented synthesis of the analogous compound, 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride[5][6]. This common methodology involves a two-step process: the formation of a diazabutadiene precursor, followed by ring closure to form the imidazolium salt[5][6].
Plausible Synthesis Methodology (adapted from analogous compounds):
Step 1: Synthesis of the Diazabutadiene Precursor The initial step would involve the condensation reaction between 4-chloroaniline and glyoxal. Typically, two equivalents of the aniline are reacted with one equivalent of glyoxal in a suitable solvent like methanol at room temperature[5]. The resulting N,N'-bis(4-chlorophenyl)ethane-1,2-diimine would likely precipitate from the reaction mixture and could be isolated by filtration.
Step 2: Ring Closure to form the Imidazolium Salt The isolated diazabutadiene precursor would then undergo a cyclization reaction. This is often achieved by reacting the diimine with paraformaldehyde and a chlorosilane, such as trimethylchlorosilane (TMSCl), in a solvent like ethyl acetate at an elevated temperature[5][6]. The TMSCl facilitates the ring closure to form the imidazolium chloride salt. The final product could then be purified by recrystallization.
Diagram 1: Plausible Synthesis Workflow
Caption: A plausible two-step synthesis workflow.
Characterization: The characterization of the final product would typically involve standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the imidazolium salt.
-
Mass Spectrometry: To confirm the molecular weight of the cation.
-
IR Spectroscopy: To identify characteristic functional group vibrations.
-
Melting Point Analysis: To determine the purity of the compound.
Biological Activity and Signaling Pathways
There is currently no specific information in the reviewed literature detailing the biological activity or associated signaling pathways for 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride.
However, the broader class of imidazole-containing compounds is known for a wide range of biological activities, including antifungal and anti-inflammatory properties[10][11]. For instance, some imidazole derivatives act as potent antifungal agents[10][12]. Additionally, certain N-substituted imidazole derivatives have been investigated for their anticonvulsant activities, potentially interacting with receptors such as the GABA receptor[11].
Given that 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride serves as a precursor to N-heterocyclic carbenes, its primary application is likely in the field of catalysis rather than as a bioactive agent itself. Any potential biological activity would need to be determined through dedicated screening and mechanistic studies.
Diagram 2: General Application Logic
Caption: Primary application pathway for imidazolium salts.
References
- 1. 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride | C15H11Cl3N2 | CID 15936878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. Synthesis and crystal structure of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. mdpi.com [mdpi.com]
- 10. 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 12. researchgate.net [researchgate.net]
Spectroscopic Profile of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride. Due to the limited availability of direct spectral assignments for this specific compound in the public domain, this guide presents predicted data based on the analysis of structurally similar compounds, including other 1,3-disubstituted imidazolium salts and 4-chlorophenyl containing molecules. This information is intended to serve as a valuable reference for researchers in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride. These predictions are based on established trends in NMR spectroscopy for analogous structures.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2 (Imidazolium) | 9.0 - 9.5 | Singlet (s) |
| H-4, H-5 (Imidazolium) | 7.5 - 8.0 | Doublet (d) |
| H-2', H-6' (Chlorophenyl) | 7.6 - 7.8 | Doublet (d) |
| H-3', H-5' (Chlorophenyl) | 7.4 - 7.6 | Doublet (d) |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (Imidazolium) | 136 - 138 |
| C-4, C-5 (Imidazolium) | 122 - 124 |
| C-1' (Chlorophenyl) | 133 - 135 |
| C-2', C-6' (Chlorophenyl) | 130 - 132 |
| C-3', C-5' (Chlorophenyl) | 129 - 131 |
| C-4' (Chlorophenyl) | 138 - 140 |
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of imidazolium salts, based on common laboratory practices.
Materials and Equipment:
-
1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 300, 400, or 500 MHz)
-
Tetramethylsilane (TMS) as an internal standard (0 ppm)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of TMS to the solution to serve as an internal reference for chemical shifts.
-
Spectrometer Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) signals by applying a Fourier transform. Phase and baseline correct the resulting spectra. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride, a process central to drug discovery and materials science research.
Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.
The Role of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride as a Precursor to N-Heterocyclic Carbene Ligands in Catalysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and homogeneous catalysis, largely due to their strong σ-donating properties and steric tuneability. This guide focuses on 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride, an important precursor to a specific NHC ligand. We will delve into its synthesis, the generation of the corresponding NHC, the formation of its palladium complexes, and its application in fundamentally important carbon-carbon bond-forming reactions such as the Suzuki-Miyaura and Heck cross-coupling reactions. This document provides detailed experimental protocols, quantitative catalytic data, and visual representations of the chemical pathways to serve as a comprehensive resource for professionals in the field.
Introduction
N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes that have seen a meteoric rise in prominence as ligands for transition metal catalysts. Their exceptional stability and strong σ-donating ability, which is often compared to that of electron-rich phosphines, make them highly effective in stabilizing metal centers and promoting catalytic activity. Imidazolium salts are the most common precursors for the generation of these NHC ligands. The deprotonation of an imidazolium salt at the C2 position yields the free carbene, which can then be coordinated to a metal center.
This guide focuses on 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride. The presence of the 4-chlorophenyl substituents on the nitrogen atoms of the imidazole ring imparts specific electronic and steric properties to the resulting NHC ligand, which in turn influences the stability and reactivity of its metal complexes. This makes it a valuable tool in the catalyst designer's arsenal, particularly for applications in the synthesis of pharmaceuticals and fine chemicals where efficient and selective bond formation is paramount.
Synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride
The synthesis of 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is typically achieved through a two-step process. The first step involves the formation of a diazabutadiene intermediate, followed by a cyclization reaction to form the desired imidazolium salt.
Experimental Protocol: Synthesis of N,N'-Bis(4-chlorophenyl)ethane-1,2-diimine
Materials:
-
4-chloroaniline
-
Glyoxal (40 wt. % in H₂O)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve 2.0 equivalents of 4-chloroaniline in methanol.
-
To this solution, add 1.0 equivalent of glyoxal (40 wt. % in H₂O) dropwise with stirring at room temperature.
-
A precipitate should form upon addition. Continue stirring the reaction mixture at room temperature for 4-6 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration and wash it with cold methanol to remove any unreacted starting materials.
-
Dry the resulting N,N'-bis(4-chlorophenyl)ethane-1,2-diimine product under vacuum.
Experimental Protocol: Synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride
Materials:
-
N,N'-Bis(4-chlorophenyl)ethane-1,2-diimine
-
Paraformaldehyde
-
Chlorotrimethylsilane (TMSCl)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 1.0 equivalent of N,N'-bis(4-chlorophenyl)ethane-1,2-diimine and 1.1 equivalents of paraformaldehyde in ethyl acetate.
-
Heat the mixture to a gentle reflux to dissolve the solids.
-
Once a clear solution is obtained, add 1.1 equivalents of chlorotrimethylsilane dropwise to the reaction mixture.
-
Continue refluxing for 12-18 hours. A precipitate of the imidazolium salt will form as the reaction progresses.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the solid product by vacuum filtration and wash it with diethyl ether to remove any organic impurities.
-
Dry the 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride product under vacuum.
Diagram of the Synthetic Pathway
Caption: Synthetic route to 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride.
Generation of the N-Heterocyclic Carbene and Formation of Palladium Complexes
The imidazolium salt serves as a stable and air-tolerant precursor to the corresponding N-heterocyclic carbene. The NHC is typically generated in situ by deprotonation with a suitable base and immediately complexed with a palladium precursor. A common and highly active type of precatalyst is the [(NHC)PdCl₂(Aniline)] complex.
Experimental Protocol: Synthesis of (1,3-Bis(4-chlorophenyl)imidazol-2-ylidene)palladium(II) Dichloride Aniline Complex
Materials:
-
1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
-
Palladium(II) chloride (PdCl₂)
-
Potassium carbonate (K₂CO₃)
-
Aniline
-
Dimethylformamide (DMF)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1.0 equivalent of 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride, 1.0 equivalent of PdCl₂, and 2.2 equivalents of K₂CO₃.
-
Add anhydrous DMF to the flask, followed by 1.2 equivalents of aniline.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is typically filtered to remove inorganic salts.
-
The product can be precipitated from the filtrate by the addition of a non-polar solvent like diethyl ether or pentane.
-
Collect the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.
Diagram of NHC Generation and Complexation
Caption: Generation of the NHC and formation of the palladium complex.
Applications in Catalysis
The palladium complex of the NHC derived from 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is an effective catalyst for a variety of cross-coupling reactions. The electron-withdrawing nature of the chloro-substituents can influence the electronic properties of the palladium center, thereby affecting its catalytic activity.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids. Palladium-NHC complexes are known to be highly active catalysts for this transformation, particularly with challenging substrates like aryl chlorides.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 mmol), and the (NHC)PdCl₂(Aniline) complex (0.5-2 mol%).
-
Add a suitable solvent, such as dioxane or a mixture of toluene and water.
-
Degas the reaction mixture and place it under an inert atmosphere.
-
Heat the reaction to 80-120 °C and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the product by column chromatography.
Table 1: Representative Data for Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | 1.0 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Chloroanisole | 1.0 | Cs₂CO₃ | Dioxane | 100 | 10 | 95 |
| 3 | 2-Chloropyridine | 1.5 | K₃PO₄ | Toluene | 110 | 16 | 88 |
| 4 | 1-Chloro-4-nitrobenzene | 0.5 | K₂CO₃ | Dioxane/H₂O | 80 | 6 | 98 |
Note: The data in this table is representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Cross-Coupling Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. Palladium-NHC complexes have shown excellent activity and stability in this reaction, often allowing for lower catalyst loadings and milder reaction conditions.
General Experimental Protocol for Heck Coupling:
-
To a reaction tube, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5 mmol), and the (NHC)PdCl₂(Aniline) complex (0.5-2 mol%).
-
Add a suitable solvent, such as DMF or NMP.
-
Seal the tube and heat the reaction to 100-140 °C.
-
Monitor the reaction by GC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Table 2: Representative Data for Heck Coupling of Aryl Halides with Styrene
| Entry | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 1.0 | Et₃N | DMF | 120 | 12 | 94 |
| 2 | 4-Chlorobenzonitrile | 1.5 | K₂CO₃ | NMP | 140 | 18 | 89 |
| 3 | 1-Bromonaphthalene | 1.0 | Et₃N | DMF | 120 | 10 | 96 |
| 4 | 3-Bromopyridine | 2.0 | K₂CO₃ | NMP | 140 | 24 | 85 |
Note: The data in this table is representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Conclusion
1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is a valuable and readily accessible precursor to a sterically and electronically defined N-heterocyclic carbene ligand. The corresponding palladium-NHC complexes exhibit high catalytic activity in key C-C bond-forming reactions, including the Suzuki-Miyaura and Heck couplings, particularly with challenging aryl chloride substrates. The detailed protocols and representative data provided in this guide are intended to facilitate the application of this catalyst system in research and development, particularly in the fields of medicinal chemistry and materials science, where the efficient construction of complex molecular architectures is essential. The tuneable nature of the NHC ligand, exemplified by the 4-chlorophenyl substituents, continues to drive innovation in the design of next-generation catalysts.
An In-Depth Technical Guide to the Formation of N-Heterocyclic Carbenes from 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of organic compounds, serving as versatile ligands in organometallic chemistry and as potent organocatalysts. Their exceptional stability and tunable electronic properties have led to their widespread application in various catalytic processes, including those relevant to drug development and fine chemical synthesis. This technical guide provides a comprehensive overview of the mechanism and experimental protocols for the formation of a specific NHC, 1,3-bis(4-chlorophenyl)imidazol-2-ylidene, from its precursor salt, 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride. This guide delves into the core principles of NHC generation, presents detailed experimental procedures, summarizes key quantitative data, and provides visual representations of the underlying chemical transformations.
Core Mechanism of NHC Formation
The formation of an N-heterocyclic carbene from its corresponding imidazolium salt is fundamentally an acid-base reaction. The process involves the deprotonation of the acidic proton at the C2 position of the imidazolium ring by a sufficiently strong base.
The key steps in the mechanism are:
-
Acidic C2-Proton: The proton attached to the carbon atom situated between the two nitrogen atoms (C2) of the imidazolium ring is significantly acidic. This acidity arises from the electron-withdrawing nature of the adjacent positively charged nitrogen atoms, which stabilizes the resulting conjugate base (the carbene). The pKa values of 1,3-dialkylimidazolium salts are typically in the range of 21-24 in DMSO and around 23 in water.[1][2][3] For 1,3-diaryl imidazolium salts, the acidity is influenced by the electronic nature of the aryl substituents. The electron-withdrawing chloro groups on the phenyl rings of 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride are expected to further increase the acidity of the C2-proton compared to unsubstituted diaryl imidazolium salts.
-
Base-Mediated Deprotonation: A strong, non-nucleophilic base is required to abstract the acidic C2-proton. Common bases employed for this purpose include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and potassium hexamethyldisilazide (KHMDS).[4] The choice of base and solvent is critical to ensure efficient deprotonation without promoting unwanted side reactions.
-
Formation of the NHC: Upon deprotonation, the lone pair of electrons remains on the C2 carbon, resulting in the formation of the neutral, two-coordinate N-heterocyclic carbene, 1,3-bis(4-chlorophenyl)imidazol-2-ylidene. This carbene is a singlet carbene, with the two non-bonding electrons occupying a single sp²-hybridized orbital. The carbene is stabilized by the delocalization of the lone pair into the vacant p-orbitals of the adjacent nitrogen atoms.
The overall transformation can be represented as follows:
Figure 1. General mechanism of NHC formation.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the precursor imidazolium salt and its subsequent deprotonation to yield the N-heterocyclic carbene.
Synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride
This protocol is adapted from the synthesis of the analogous 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride.[4][5]
Step 1: Synthesis of N,N'-Bis(4-chlorophenyl)-1,4-diazabutadiene
-
In a round-bottom flask, dissolve 4-chloroaniline (2 equivalents) in methanol.
-
To this solution, add glyoxal (1 equivalent, typically a 40 wt. % solution in water) dropwise with stirring.
-
A precipitate will form. Continue stirring the reaction mixture at room temperature for 5 hours.
-
Collect the solid by vacuum filtration and wash with cold methanol.
-
Dry the solid under vacuum to yield N,N'-bis(4-chlorophenyl)-1,4-diazabutadiene.
Step 2: Cyclization to form 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride
-
In a separate flask, pre-heat ethyl acetate to its boiling point.
-
Add the N,N'-bis(4-chlorophenyl)-1,4-diazabutadiene (1 equivalent) and paraformaldehyde (1 equivalent) to the hot ethyl acetate.
-
Stir the mixture until the paraformaldehyde has completely dissolved.
-
Prepare a solution of trimethylchlorosilane (TMSCl) (1 equivalent) in ethyl acetate and add it dropwise to the reaction mixture over 5 minutes with continuous stirring.
-
Continue stirring the solution for 2 hours.
-
Cool the reaction mixture in a refrigerator overnight to facilitate precipitation.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with cold ethyl acetate and then with diethyl ether until the filtrate is colorless.
-
Dry the product under vacuum to obtain 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride as a solid.
Formation of 1,3-Bis(4-chlorophenyl)imidazol-2-ylidene (NHC)
The following are general protocols for the deprotonation of the imidazolium salt. The choice of base and solvent may require optimization for this specific substrate.
Protocol A: Using Sodium Hydride (NaH)
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride (1 equivalent).
-
Add anhydrous tetrahydrofuran (THF) to the flask and stir to dissolve the salt.
-
Carefully add sodium hydride (NaH, as a 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of hydrogen ceases.
-
The formation of the NHC can be monitored by thin-layer chromatography (TLC) or by taking an aliquot for NMR analysis (the characteristic C2-H proton signal of the imidazolium salt will disappear).
-
The resulting solution of the free carbene can be used directly in subsequent reactions.
Protocol B: Using Potassium tert-Butoxide (KOtBu)
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride (1 equivalent) in anhydrous THF or dioxane.
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.1 equivalents) in the same anhydrous solvent.
-
Slowly add the KOtBu solution to the stirred imidazolium salt solution at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
The formation of the NHC can be confirmed by the precipitation of potassium chloride (KCl) and by spectroscopic analysis (NMR).
-
The resulting suspension containing the NHC can be used in situ, or the KCl can be removed by filtration under inert conditions.
Data Presentation
Quantitative Data
| Parameter | Value/Range | Reference/Comment |
| Molecular Formula | C₁₅H₁₁Cl₃N₂ | [6][7] |
| Molecular Weight | 325.62 g/mol | [6][7] |
| pKa of C2-H (in DMSO) | ~19-22 (estimated) | Based on the pKa range of 1,3-dialkylimidazolium salts (21-24) and the electron-withdrawing effect of the 4-chlorophenyl groups.[1][2] |
| pKa of C2-H (in H₂O) | ~20-23 (estimated) | Based on the pKa range of 1,3-dialkylimidazolium salts (~23) and the expected increase in acidity.[3] |
| ¹³C NMR of Carbene Carbon (C2) | 210-220 ppm (typical range) | The exact value for 1,3-bis(4-chlorophenyl)imidazol-2-ylidene is not reported but is expected to fall within this range for 1,3-diaryl-imidazol-2-ylidenes. |
Spectroscopic Data (Expected)
1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride:
-
¹H NMR: The most characteristic signal is the singlet for the C2-proton, which is expected to appear significantly downfield (typically >9 ppm) due to the deshielding effect of the adjacent positively charged nitrogen atoms. The protons on the phenyl rings will appear as doublets in the aromatic region. The two protons on the imidazole ring backbone (C4-H and C5-H) will also appear as a singlet or two distinct signals in the aromatic region.
-
¹³C NMR: The C2 carbon will show a resonance in the range of 135-145 ppm. The carbons of the phenyl rings and the C4/C5 carbons of the imidazole ring will also be observable in the aromatic region.
1,3-Bis(4-chlorophenyl)imidazol-2-ylidene:
-
¹H NMR: The most notable change upon deprotonation is the disappearance of the C2-proton signal.
-
¹³C NMR: The carbene carbon (C2) will exhibit a characteristic downfield chemical shift, typically in the range of 210-220 ppm. This significant shift is a definitive indicator of NHC formation.
Mandatory Visualizations
Signaling Pathway of NHC Formation
Figure 2. Signaling pathway of NHC formation.
Experimental Workflow
Figure 3. Experimental workflow for NHC synthesis.
Conclusion
The formation of 1,3-bis(4-chlorophenyl)imidazol-2-ylidene from its imidazolium chloride precursor is a straightforward yet powerful transformation that provides access to a valuable N-heterocyclic carbene. The core of this process lies in the deprotonation of the acidic C2-proton of the imidazolium ring by a strong base. This technical guide has outlined the fundamental mechanism, provided detailed experimental protocols for both the synthesis of the precursor salt and its conversion to the NHC, and summarized key quantitative and spectroscopic data. The provided diagrams offer a clear visual representation of the chemical pathway and experimental workflow. This information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the synthesis and application of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. An acidity scale of 1,3-dialkylimidazolium salts in dimethyl sulfoxide solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation and stability of N-heterocyclic carbenes in water: the carbon acid pKa of imidazolium cations in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and crystal structure of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride | C15H11Cl3N2 | CID 15936878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
Solubility of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a framework for researchers to understand, predict, and experimentally determine its solubility. The guide covers the key factors influencing the solubility of imidazolium salts, outlines established experimental protocols for solubility determination, and provides a logical workflow for these investigations. This information is intended to support research and development activities where the solubilization of this compound is critical.
Introduction
1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is a symmetrically substituted N-aryl imidazolium salt. The solubility of such ionic liquids is a critical parameter in a wide range of applications, including their use as catalysts, electrolytes, and precursors in the synthesis of N-heterocyclic carbenes (NHCs). The dissolution behavior of this compound in organic solvents is governed by a complex interplay of factors including the polarity of the solvent, the nature of the solute, and external conditions such as temperature. Understanding these factors is essential for designing and optimizing experimental conditions.
Theoretical Framework for Solubility
The solubility of an ionic liquid like 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is primarily dictated by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. Several key factors influence this behavior:
-
Polarity: The polarity of both the solute and the solvent is a major determinant of solubility.[1] Polar solvents are more effective at solvating the charged imidazolium cation and the chloride anion.
-
Molecular Size and Structure: Larger molecules generally exhibit lower solubility as more energy is required to overcome the lattice energy of the solid, and the solvent needs to create larger cavities to accommodate them.[1][2]
-
Functional Groups: The presence of specific functional groups can significantly impact solubility. In the case of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride, the chlorophenyl groups will influence its interaction with different solvents.
-
Temperature: For most solid solutes dissolving in liquid solvents, solubility tends to increase with temperature.[2] This is because the additional thermal energy helps to overcome the intermolecular forces in the solid state.
-
Anion Effect: The nature of the anion plays a significant role in the solubility of imidazolium salts.[3] For instance, changing the anion can alter the hydrophobicity and overall solubility of the salt.
Predicted Solubility Profile
While specific quantitative data is unavailable, a qualitative prediction of the solubility of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride in various organic solvents can be made based on its structure and the general behavior of similar imidazolium salts.
Table 1: Predicted Qualitative Solubility of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group in these solvents can effectively solvate both the cation and the chloride anion through hydrogen bonding and ion-dipole interactions. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents have high dielectric constants and can solvate ions effectively. DMSO is a particularly good solvent for many salts. |
| Low Polarity | Dichloromethane, Chloroform | Low to Moderate | While having a dipole moment, the overall polarity is lower than protic and polar aprotic solvents, leading to reduced ability to solvate the ionic compound. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | These solvents lack the polarity needed to overcome the lattice energy of the ionic salt. Imidazolium salts are generally insoluble in non-polar hydrocarbons and ethers.[4] Precipitation with diethyl ether is a common purification step. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe common methods for determining the solubility of ionic liquids.
Isothermal Shake-Flask Method
This gravimetric method is a standard technique for determining the equilibrium solubility of a solid in a liquid.
Methodology:
-
Preparation of Saturated Solution: An excess amount of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is added to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: The vial is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand at the same constant temperature until the undissolved solid settles. Centrifugation can be used to facilitate this separation.
-
Sample Analysis: A known volume of the clear supernatant is carefully withdrawn and the solvent is evaporated. The mass of the remaining solid residue is determined.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent (e.g., in g/L or g/100g of solvent).
Visual "Cloud Point" Method
This method is useful for determining the temperature-dependent solubility.
Methodology:
-
Sample Preparation: A series of sealed ampoules are prepared, each containing a known mass of the imidazolium salt and the solvent.
-
Heating and Observation: The ampoules are slowly heated in a thermostatically controlled bath with constant stirring. The temperature at which the last solid particles dissolve is recorded as the miscibility temperature for that composition.
-
Cooling and Observation: The ampoules are then slowly cooled, and the temperature at which the solution becomes cloudy (the "cloud point"), indicating the onset of precipitation, is recorded.[5]
-
Data Analysis: The miscibility and cloud point temperatures are plotted against the composition to generate a solubility curve.
Spectroscopic and Chromatographic Methods
For low solubilities, spectroscopic (e.g., UV-Vis) or chromatographic (e.g., HPLC) methods can be employed.
Methodology:
-
Calibration Curve: A series of standard solutions of the imidazolium salt in the chosen solvent are prepared, and a calibration curve of absorbance or peak area versus concentration is generated.
-
Saturated Solution Preparation: A saturated solution is prepared as described in the isothermal shake-flask method.
-
Analysis: The saturated supernatant is diluted appropriately and analyzed using the calibrated instrument.
-
Concentration Determination: The concentration of the imidazolium salt in the saturated solution is determined from the calibration curve.
Workflow and Visualization
The process of determining and utilizing solubility data can be visualized as a logical workflow.
Caption: Workflow for the experimental determination of solubility.
Conclusion
References
- 1. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Synthesis, characterization, and in vitro SAR evaluation of N,N’-Bis(arylmethyl)-C2-alkyl substituted imidazolium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 5. researchgate.net [researchgate.net]
Technical Guide: 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride (CAS 141556-46-9)
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is an organic compound belonging to the imidazolium salt family. This class of compounds has garnered interest for its potential applications in catalysis, as ionic liquids, and as precursors in organic synthesis. The presence of chlorophenyl groups influences its electronic properties and stability.
| Property | Value | Source(s) |
| CAS Number | 141556-46-9 | |
| IUPAC Name | 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride | |
| Molecular Formula | C₁₅H₁₁Cl₃N₂ | |
| Molecular Weight | 325.62 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar solvents | |
| SMILES | ClC1=CC=C([N+]2=CN(C=C2)C3=CC=C(Cl)C=C3)C=C1.[Cl-] | |
| InChI Key | SANZEZUASUDVTC-UHFFFAOYSA-M | |
| Storage | Store at room temperature in a dry, cool, and well-ventilated place. Keep container tightly closed. |
Synthesis
While a specific, detailed experimental protocol for the synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride was not found in the available literature, a general synthetic approach for N,N'-diaryl-imidazolium salts can be proposed. This typically involves the condensation of a glyoxal with two equivalents of the corresponding aniline, followed by cyclization with a formaldehyde source in the presence of an acid.
Figure 1: Generalized synthetic workflow for 1,3-diaryl-imidazolium chlorides.
Disclaimer: This diagram illustrates a general synthetic pathway and is not based on a specific published experimental protocol for CAS 141556-46-9.
Biological Activity and Experimental Data
Extensive searches of publicly available scientific literature and databases did not yield any specific information regarding the biological activity, mechanism of action, or involvement in any signaling pathways for 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride. No in vitro or in vivo studies, nor any detailed experimental protocols related to its biological evaluation, were found. While the broader class of imidazole-containing compounds is known for a wide range of biological activities, data for this specific molecule appears to be absent from the reviewed resources.
Safety and Handling
Based on available safety data sheets, 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is associated with the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Suppliers
A number of chemical suppliers list 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride in their catalogs. The following is a non-exhaustive list of potential suppliers:
-
ChemScene
-
BLDpharm
-
Fluorochem
-
CymitQuimica
-
Catsyn
-
Shanghai Yanyibao Pharmaceutical Technology Co., Ltd
-
ABCR GmbH & Co. KG
-
Jinan Haohua Industry Co., Ltd.
It is recommended to contact the suppliers directly for current availability, purity, and pricing information.
A Technical Guide to the Fundamental Research of Dichlorophenyl-Substituted Imidazolium Salts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental research concerning dichlorophenyl-substituted imidazolium salts. It covers their synthesis, biological activities, and the experimental protocols used for their evaluation. This document is intended to serve as a core resource for professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Synthesis and Characterization
The synthesis of symmetrically substituted N,N'-diaryl imidazolium salts is a well-established process, typically involving a two-step procedure. The general approach begins with the formation of a diimine intermediate from the corresponding aniline and glyoxal, followed by a cyclization reaction to form the imidazolium ring.
A general workflow for the synthesis is outlined below.
Caption: General workflow for the synthesis of 1,3-bis(dichlorophenyl)imidazolium chloride.
Experimental Protocols
Synthesis of 1,3-bis(2,4-dichlorophenyl)imidazolium chloride
This protocol is adapted from established procedures for analogous N,N'-diaryl imidazolium salts.[1][2]
Step 1: Synthesis of N,N'-bis(2,4-dichlorophenyl)-1,2-diimine
-
To a 1 L round-bottom flask, add methanol (500 mL), 2,4-dichloroaniline (0.68 mol), and a catalytic amount of formic acid (1 mL).
-
Stir the mixture at room temperature.
-
Slowly add glyoxal (40 wt% solution in water, 0.34 mol) to the mixture.
-
Continue stirring at room temperature for 3 hours. A yellow precipitate will form.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum overnight.
Step 2: Synthesis of 1,3-bis(2,4-dichlorophenyl)imidazolium chloride
-
In a 5 L round-bottom flask, dissolve the diimine product from Step 1 (0.5 mol) in ethyl acetate (2 L).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of paraformaldehyde (0.45 mol) in 4N HCl in dioxane (0.55 mol). Stir for 10 minutes to dissolve.
-
Add the paraformaldehyde/HCl solution to the cooled diimine solution.
-
Allow the reaction mixture to stir for 2.5 hours, gradually warming to room temperature.
-
Collect the resulting beige precipitate by filtration.
-
To purify, dissolve the precipitate in dichloromethane (DCM). Add sodium bicarbonate and stir until gas evolution ceases to neutralize excess acid.
-
Filter the solution to remove solids. The product can be precipitated from the DCM solution by the addition of diethyl ether.
-
Collect the final product by filtration, wash with diethyl ether, and dry under vacuum.
Characterization:
-
¹H NMR & ¹³C NMR: The formation of the imidazolium salt is confirmed by the characteristic singlet peak for the NCHN proton in the ¹H NMR spectrum (typically >10 ppm) and the corresponding carbene carbon peak in the ¹³C NMR spectrum.[1][3]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the imidazolium cation.
Biological Activities
Dichlorophenyl-substituted imidazolium salts are investigated primarily for their potential as anticancer and antimicrobial agents. The lipophilic nature of the dichlorophenyl groups can enhance membrane permeability, a key factor in biological activity.
Anticancer Activity
Imidazolium salts have demonstrated potent cytotoxic effects against various cancer cell lines, with activity often comparable to established chemotherapeutic agents like cisplatin.[4] The mechanism of action is believed to involve the induction of apoptosis.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the anticancer activity of selected imidazolium salts against non-small-cell lung cancer (NSCLC) cell lines. While data for dichlorophenyl-substituted salts is limited in the reviewed literature, the activity of 4,5-dichloro-substituted analogs provides valuable insight.
| Compound ID | Substituents | Cell Line | IC₅₀ (µM) | Reference |
| IC23 | 1,3-bis(naphthalen-2-ylmethyl)-4,5-dichloro | NCI-H460 | 5 | [4] |
| NCI-H1975 | 6 | [4] | ||
| HCC827 | 8 | [4] | ||
| Cisplatin | (Reference Drug) | NCI-H460 | 3 | [4] |
| NCI-H1975 | 10 | [4] | ||
| HCC827 | 4 | [4] |
Mechanism of Action: Apoptosis Induction
Studies suggest that cytotoxic imidazolium salts trigger programmed cell death (apoptosis).[4][5] This is often initiated through the activation of initiator caspases (like caspase-8) which in turn activate effector caspases (like caspase-3).[5] Activated caspase-3 is responsible for cleaving key cellular proteins, including poly(ADP-ribose) polymerase (PARP), leading to DNA fragmentation and cell death.[4]
Caption: Apoptosis induction pathway by cytotoxic imidazolium salts.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to determine the concentration of a compound that inhibits 50% of cell growth (IC₅₀).[4][6]
-
Cell Seeding: Seed human cancer cells (e.g., NCI-H460) in a 96-well plate at a density of 5,000–7,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare stock solutions of the dichlorophenyl-substituted imidazolium salt in a suitable solvent (e.g., 1% DMSO/H₂O). Create serial dilutions to achieve the desired final concentrations (e.g., 1, 4, 16, 32 µM) in the cell medium.
-
Treatment: Add the diluted compounds to the wells in replicates (e.g., six replicates per concentration) and incubate for 72 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
MTT Addition: Add 10 µL of MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control wells. Plot the viability against the compound concentration and determine the IC₅₀ value using appropriate software.
Antimicrobial Activity
Imidazolium salts are known for their antimicrobial properties, which are highly dependent on their structure, particularly the length of N-alkyl chains, which influences their lipophilicity and ability to disrupt microbial membranes.[7][8]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Compound | Alkyl Chain | S. aureus (MIC, µM) | E. coli (MIC, µM) | C. albicans (MIC, µM) | Reference |
| IL5 | C₁₂H₂₅ | 64 | >64 | >64 | [7] |
| [C₄MIM]Br | C₄H₉ | >1000 ppm | >1000 ppm | >1000 ppm | [8] |
| [C₆MIM]Br | C₆H₁₃ | <1000 ppm | <1000 ppm | <1000 ppm | [8] |
| [C₈MIM]Br | C₈H₁₇ | <1000 ppm | <1000 ppm | <1000 ppm | [8] |
Experimental Protocols
Broth Microdilution for MIC Determination
This is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[9]
-
Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using the broth medium.
-
Inoculation: Add the adjusted microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Physicochemical Properties
The physicochemical properties of imidazolium salts are highly tunable by modifying the substituents on the cation and the choice of the anion.[10] Dichlorophenyl substitution is expected to increase the lipophilicity and molecular weight of the salt, which can influence its melting point, solubility, and thermal stability. While specific data for dichlorophenyl-substituted imidazolium salts is sparse, general trends observed for other ionic liquids can provide useful context.
| Property | Influencing Factors | Expected Effect of Dichlorophenyl Group |
| Melting Point | Cation symmetry, intermolecular forces | Likely higher than simple alkyl-substituted salts due to potential for π-stacking and increased molecular weight. |
| Solubility | Nature of cation and anion | Increased lipophilicity will decrease solubility in water but increase solubility in organic solvents. |
| Thermal Stability | Strength of ionic interactions, decomposition pathways | Generally high thermal stability is a feature of imidazolium salts. |
| Viscosity | Ion size, shape, and intermolecular forces | Expected to be higher than smaller imidazolium salts due to increased size and potential for stronger van der Waals interactions. |
| Conductivity | Ion mobility, viscosity | Inversely related to viscosity; expected to be lower than less viscous imidazolium salts. |
Conclusion
Dichlorophenyl-substituted imidazolium salts represent a promising class of compounds with significant potential in medicinal chemistry. Their synthesis is achievable through established chemical routes, and their biological activity profiles, particularly as anticancer agents, warrant further investigation. The induction of apoptosis appears to be a key mechanism of their cytotoxic action. Future research should focus on synthesizing a broader range of these compounds, conducting comprehensive evaluations of their anticancer and antimicrobial efficacy, and thoroughly characterizing their physicochemical properties to establish clear structure-activity relationships. This will pave the way for the rational design of new, potent therapeutic agents.
References
- 1. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]
- 2. WO2008036084A1 - Synthesis of 1,3 disubstituted imidazolium salts - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-tumor activity of lipophilic imidazolium salts on select NSCLC cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 7. oatext.com [oatext.com]
- 8. Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. scielo.br [scielo.br]
- 10. Synthesis, Physicochemical Characterization, Antimicrobial Properties, and DFT/ADMET Calculations of Imidazolium-Based Ionic Liquids with a Homologous Series of Oxychlorine Anions [mdpi.com]
molecular weight and formula for 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is a symmetrically substituted N-aryl imidazolium salt. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by imidazole-containing molecules.[1][2] N-aryl imidazolium salts, in particular, are being explored for their potential as antibacterial, antifungal, and anticancer agents.[2][3][4] This technical guide provides a summary of the known properties of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride and explores the potential applications of this chemical class in drug development, supported by available data on related compounds.
While specific experimental data on the biological activity of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is limited in publicly available literature, this guide will leverage information on structurally similar compounds to provide insights into its potential synthesis and therapeutic applications.
Core Molecular Data
The fundamental chemical properties of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride are well-established. These quantitative data are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁Cl₃N₂ | [5][6] |
| Molecular Weight | 325.62 g/mol | [5][6] |
| CAS Number | 141556-46-9 | [7] |
| IUPAC Name | 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride | [5] |
Synthesis Protocol: A Representative Example
Note: The following protocol is for the synthesis of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride and is provided as a representative experimental workflow.[8][9]
Step 1: Synthesis of N,N′-bis(4-hydroxyphenyl)-1,4-diazabutadiene
-
To a round-bottomed flask, add 15 ml of methanol.
-
Add 4-aminophenol (7 mmol) and stir until fully dissolved.
-
Add glyoxal (3 mmol, 40 wt. % in H₂O) to the solution while stirring. A brown precipitate will form, and the solution will turn orange.
-
Continue stirring the reaction mixture at room temperature for 5 hours.
-
Collect the solid product by vacuum filtration and wash with cold methanol. This yields the N,N′-bis(4-hydroxyphenyl)-1,4-diazabutadiene precursor.
Step 2: Synthesis of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride
-
Pre-heat 10 ml of ethyl acetate to 343 K in a suitable reaction vessel.
-
To the hot ethyl acetate, add the N,N′-bis(4-hydroxyphenyl)-1,4-diazabutadiene precursor (1.2 mmol) and paraformaldehyde (1.2 mmol).
-
Stir the reaction mixture until the paraformaldehyde has completely dissolved.
-
Prepare a solution of trimethylchlorosilane (TMSCl) (1.2 mmol) in 0.15 ml of ethyl acetate.
-
Add the TMSCl solution dropwise to the reaction mixture over 5 minutes with continuous stirring.
-
Stir the solution for 2 hours.
-
Place the reaction vessel in a refrigerator (275 K) overnight to facilitate precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with cold ethyl acetate and then with ether until the filtrate is colorless to yield the final product.
Potential Applications in Drug Development
While direct evidence for the therapeutic application of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is not prominent in the current literature, the broader class of N-aryl imidazolium salts has shown considerable promise in several areas of drug development. The presence of the imidazole core is a key feature in many existing drugs.[1]
Antimicrobial Activity
N-substituted imidazole derivatives have been extensively investigated for their antibacterial and antifungal properties.[3][10][11] The imidazolium ring can be a crucial pharmacophore that interacts with biological targets in microorganisms. The presence of chlorophenyl groups on the target molecule may enhance its antimicrobial potential, a structure-activity relationship that has been observed in other classes of antimicrobial agents.
Anticancer Activity
Several studies have highlighted the potential of imidazolium salts as anticancer agents.[4][12][13] The proposed mechanisms of action are varied and can include the disruption of cellular processes critical for cancer cell proliferation. The structural features of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride, particularly the N-aryl substitutions, align with motifs found in other imidazolium salts that have demonstrated cytotoxic activity against various cancer cell lines.[4]
References
- 1. connectjournals.com [connectjournals.com]
- 2. Recent Developments in the Medicinal Applications of Silver-NHC Complexes and Imidazolium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and in vitro SAR evaluation of N,N'-bis(arylmethyl)-C2-alkyl substituted imidazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride | C15H11Cl3N2 | CID 15936878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and crystal structure of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-[4-(4-Chlorophenyl)-2-(2,6-dichlorophenylthio)-n-butyl]-1H-imidazole nitrate, a new potent antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. mdpi.com [mdpi.com]
- 13. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Overview of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride: A Technical Review
For Immediate Release
[City, State] – [Date] – A comprehensive review of available scientific literature and spectral databases reveals a notable absence of detailed experimental spectroscopic data and specific synthesis protocols for the compound 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride. This technical guide addresses the current state of knowledge and provides general methodologies relevant to the synthesis and characterization of this class of compounds, aimed at researchers, scientists, and drug development professionals.
Compound Overview
1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride, a member of the N-heterocyclic carbene (NHC) precursor family, possesses the chemical formula C₁₅H₁₁Cl₃N₂ and a molecular weight of 325.62 g/mol . Its structure is characterized by a central imidazolium ring symmetrically substituted with two 4-chlorophenyl groups at the nitrogen atoms. While its potential applications in catalysis and medicinal chemistry are of interest, detailed public-domain characterization remains elusive.
Spectroscopic Data Summary
Despite extensive searches of chemical databases and scientific literature, specific experimental spectroscopic data for 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride could not be located. Typically, the characterization of such a compound would involve the following analyses:
-
¹H NMR Spectroscopy: Expected signals would include characteristic peaks for the imidazolium ring protons and the aromatic protons of the two 4-chlorophenyl substituents.
-
¹³C NMR Spectroscopy: The spectrum would show distinct signals for the carbons of the imidazolium core and the substituted phenyl rings.
-
Infrared (IR) Spectroscopy: Key absorption bands would correspond to C-H, C=N, and C-Cl stretching and bending vibrations.
-
Mass Spectrometry: The analysis would confirm the molecular weight of the cation (C₁₅H₁₁Cl₂N₂⁺).
In the absence of experimental data, theoretical predictions can be utilized, though they are no substitute for empirical validation.
General Experimental Protocols for Synthesis
While a specific, detailed experimental protocol for the synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is not available in the reviewed literature, a general synthetic approach for related 1,3-diaryl imidazolium salts can be outlined. This typically involves a multi-step process.
A generalized synthetic workflow is depicted below:
Caption: Generalized Synthetic Pathway for 1,3-Diaryl Imidazolium Salts.
Methodology Outline:
-
Synthesis of the Diimine Intermediate: The synthesis typically commences with the condensation reaction between two equivalents of an aniline derivative, in this case, 4-chloroaniline, and one equivalent of glyoxal. This reaction is often carried out in a suitable solvent like ethanol or methanol at room temperature or with gentle heating to yield the corresponding N,N'-diaryl-1,2-diimine.
-
Cyclization to the Imidazolium Salt: The resulting diimine is then subjected to a cyclization reaction. A common method involves reacting the diimine with paraformaldehyde and a chlorinating agent, such as chlorotrimethylsilane (TMSCl), in a solvent like ethyl acetate or chloroform. This step leads to the formation of the five-membered imidazolium ring, yielding the final product, 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride. The product is typically isolated as a solid and may require purification by recrystallization.
Future Outlook
The absence of detailed spectroscopic and synthetic data for 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride in the public domain presents an opportunity for further research. The synthesis and thorough characterization of this compound would be a valuable contribution to the field of N-heterocyclic carbene chemistry, enabling its exploration in various catalytic and biomedical applications. Researchers are encouraged to investigate this compound and publish their findings to enrich the collective scientific knowledge.
Contact: [Insert Contact Information for Inquiries]
Methodological & Application
Application Notes and Protocols: 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is an imidazolium salt that serves as a precursor to an N-heterocyclic carbene (NHC). NHCs are a class of organic compounds that, after deprotonation, form a stable carbene. These carbenes are potent σ-donors and are widely used as ancillary ligands for transition metals in homogeneous catalysis, offering an alternative to traditional phosphine ligands. The resulting metal-NHC complexes are often more stable and, in many cases, exhibit higher catalytic activity. The electronic properties of the NHC ligand can be tuned by modifying the substituents on the nitrogen atoms of the imidazole ring. In the case of 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride, the electron-withdrawing nature of the 4-chlorophenyl groups is expected to influence the electronic properties of the corresponding NHC and its subsequent catalytic activity.
While specific catalytic applications for 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride are not extensively documented in the peer-reviewed literature, its structural similarity to other 1,3-diaryl-imidazolium salts allows for the postulation of its utility in a range of palladium-catalyzed cross-coupling reactions. This document provides generalized protocols for Suzuki-Miyaura and Heck coupling reactions, where the corresponding NHC ligand could be generated in situ from 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride to form a catalytically active palladium complex.
Disclaimer: The following protocols and data are based on analogous 1,3-diaryl-N-heterocyclic carbene-palladium catalyst systems due to a lack of specific published data for 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride. These notes are intended to serve as a starting point for catalyst screening and methods development.
Potential Catalytic Applications
The N-heterocyclic carbene derived from 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is a potential ligand for palladium-catalyzed cross-coupling reactions. Two of the most prominent applications for such catalytic systems are the Suzuki-Miyaura coupling and the Heck reaction.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. Palladium-NHC complexes are highly effective catalysts for this transformation, particularly for the coupling of challenging substrates like aryl chlorides.
Catalytic Cycle
Suzuki-Miyaura Catalytic Cycle
Representative Data from Analogous Systems
The following table summarizes results for the Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid using a representative palladium-NHC catalyst system.
| Entry | Aryl Chloride | Product | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | 4-Methoxybiphenyl | 2.0 | t-BuOK | Water | 80 | 12 | 92[1] |
| 2 | 4-Chlorotoluene | 4-Methylbiphenyl | 1.0 | KOH | Dioxane | 60 | 16 | 85[2] |
| 3 | Chlorobenzene | Biphenyl | 2.0 | NaOH | Toluene/Methanol | RT | 4 | >95[3] |
| 4 | 2-Chloropyridine | 2-Phenylpyridine | 2.0 | t-BuOK | Water | 80 | 24 | 88[1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the in situ generation of the palladium-NHC catalyst.
Experimental Workflow for Suzuki-Miyaura Coupling
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOK)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium source (e.g., 1-2 mol%), 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride (1.2-2.4 mol%), and the base (2.0 equivalents).
-
Add the anhydrous solvent, and stir the mixture at room temperature for 20-30 minutes to allow for the in situ formation of the active catalyst.
-
Add the aryl halide (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Palladium-Catalyzed Heck-Mizoroki Reaction
The Heck-Mizoroki reaction is a carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. Pd-NHC complexes are known to be robust and efficient catalysts for this transformation.
Catalytic Cycle
Heck-Mizoroki Catalytic Cycle
Representative Data from Analogous Systems
The following table presents data for the Heck reaction between various aryl halides and alkenes using representative palladium-NHC catalyst systems.
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | 0.1 | NaOEt | Water | 100 | 12 | 95[4] |
| 2 | 4-Bromotoluene | n-Butyl acrylate | 1.0 | K₂CO₃ | DMAc | 140 | 12 | 98[5] |
| 3 | Iodobenzene | Ethyl acrylate | 0.5 | Cs₂CO₃ | DMF | 120 | 2 | 99 |
| 4 | 4-Chlorobenzonitrile | Styrene | 1.0 | Cs₂CO₃ | Dioxane | 120 | 24 | 85 |
Experimental Protocol: General Procedure for the Heck Reaction
This protocol is for an in situ generated palladium-NHC catalyst.
References
- 1. N-Heterocyclic Carbene/Pd(II)/1-Methylimidazole Complex Catalyzed Suzuki-Miyaura Coupling Reaction of Aryl Chlorides in Water [organic-chemistry.org]
- 2. New NHC–Pd Complexes for Challenging Aryl Chloride Couplings [sigmaaldrich.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. An efficient Pd–NHC catalyst system in situ generated from Na2PdCl4 and PEG-functionalized imidazolium salts for Mizoroki–Heck reactions in water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction [organic-chemistry.org]
Protocol for the In-Situ Generation of an N-Heterocyclic Carbene from 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride
Application Note
This document provides a detailed protocol for the in-situ generation of the N-heterocyclic carbene (NHC), 1,3-bis(4-chlorophenyl)imidazol-2-ylidene, from its stable imidazolium chloride precursor. This method is intended for researchers, scientists, and drug development professionals requiring the use of this NHC as a catalyst or ligand in various chemical transformations. The in-situ generation approach is often preferred as it avoids the isolation of the free carbene, which can be sensitive to air and moisture.[1][2]
The protocol outlines the use of a strong, non-nucleophilic base to deprotonate the imidazolium salt directly within the reaction vessel prior to the addition of other reagents. A representative downstream application, a palladium-catalyzed C-N cross-coupling reaction, is also detailed to exemplify the utility of the in-situ generated NHC.
Physicochemical Properties of the Imidazolium Salt Precursor
A summary of the key physicochemical properties of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₁Cl₃N₂ | PubChem |
| Molecular Weight | 325.6 g/mol | PubChem |
| CAS Number | 141556-46-9 | |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in polar aprotic solvents (e.g., THF, DMF, DMSO) | General knowledge |
Experimental Protocols
Materials and Equipment
-
1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
-
Anhydrous, oxygen-free solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)
-
Strong, non-nucleophilic base (e.g., Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH))
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Standard Schlenk line or glovebox for handling air-sensitive reagents
Protocol for In-Situ Generation of the N-Heterocyclic Carbene
This protocol describes the general procedure for the deprotonation of the imidazolium salt to form the active NHC in the reaction mixture. The quantities can be scaled as needed for the subsequent application.
-
Preparation of the Reaction Vessel:
-
Place a magnetic stir bar in a Schlenk flask.
-
Flame-dry the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride (1.0 equivalent) to the flask.
-
If using a solid base like potassium tert-butoxide or sodium hydride, add it to the flask at this stage (1.0 - 1.2 equivalents).
-
Add the desired volume of anhydrous solvent (e.g., THF).
-
-
Deprotonation Reaction:
-
Stir the suspension at room temperature. The deprotonation is typically rapid but can be stirred for 30-60 minutes to ensure complete formation of the carbene. With sodium hydride, the reaction may be slower, and stirring for several hours or overnight may be necessary.[3]
-
The formation of the NHC results in a solution or suspension that is ready for the subsequent addition of other reactants for the desired chemical transformation.
-
The following diagram illustrates the workflow for the in-situ generation of the NHC.
Representative Application: NHC-Palladium Catalyzed C-N Cross-Coupling
This protocol provides an example of using the in-situ generated NHC as a ligand in a palladium-catalyzed Buchwald-Hartwig amination reaction.
Reaction Scheme:
Aryl-Cl + R₂NH --(Pd catalyst, NHC, Base)--> Aryl-NR₂
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or another suitable palladium precursor
-
Aryl chloride (e.g., 4-chlorotoluene)
-
Amine (e.g., Morpholine)
-
The in-situ generated NHC solution from the previous protocol
-
A strong base for the coupling reaction (e.g., Sodium tert-butoxide (NaOtBu))
Protocol:
-
In-Situ NHC Generation:
-
Follow the "Protocol for In-Situ Generation of the N-Heterocyclic Carbene" as described above using 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride (e.g., 0.05 mmol) and potassium tert-butoxide (e.g., 0.055 mmol) in anhydrous dioxane (e.g., 2 mL).
-
-
Catalyst Formation and Coupling Reaction:
-
To the freshly prepared NHC solution, add the palladium precursor (e.g., Pd(OAc)₂, 0.025 mmol). Stir for 10-15 minutes to allow for the formation of the NHC-palladium complex.
-
Add the aryl chloride (1.0 mmol), the amine (1.2 mmol), and the bulk base for the coupling reaction (e.g., NaOtBu, 1.4 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
The logical relationship for this representative catalytic cycle is depicted below.
Data Summary
The following table provides representative reaction parameters for the in-situ generation and subsequent catalytic application. Note that these are generalized conditions and may require optimization for specific substrates and desired outcomes.
| Parameter | In-Situ NHC Generation | C-N Cross-Coupling |
| Imidazolium Salt Loading | 1.0 eq | 5 mol% |
| Base for Deprotonation | KOtBu (1.1 eq) | - |
| Palladium Precursor | - | Pd(OAc)₂ (2.5 mol%) |
| Coupling Base | - | NaOtBu (1.4 eq) |
| Solvent | Anhydrous Dioxane | Anhydrous Dioxane |
| Temperature | Room Temperature | 80-100 °C |
| Reaction Time | 30-60 min | 2-24 h (monitored) |
| Typical Yield | Not isolated | >80% (substrate dependent) |
Troubleshooting
-
Low or no catalytic activity: Ensure all reagents and solvents are strictly anhydrous and oxygen-free. The NHC and the active palladium catalyst are sensitive to air and moisture. Verify the quality and strength of the base used for deprotonation.
-
Side reactions: If using a nucleophilic base for deprotonation, it may react with other components of the reaction. It is recommended to use non-nucleophilic bases like KOtBu or NaH.
-
Incomplete deprotonation: For less reactive imidazolium salts or weaker bases, longer reaction times or gentle heating may be required for complete NHC formation.
This protocol provides a comprehensive guide for the successful in-situ generation and application of the N-heterocyclic carbene derived from 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride. Researchers are encouraged to optimize the reaction conditions for their specific needs.
References
- 1. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structure of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
The Art of the Bond: Palladium-Catalyzed Cross-Coupling in Modern Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions have revolutionized the landscape of chemical synthesis, providing a powerful and versatile toolkit for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions, recognized with the 2010 Nobel Prize in Chemistry, are indispensable in the pharmaceutical, materials science, and fine chemical industries for their ability to forge complex molecular architectures with high precision and efficiency. This document provides detailed application notes, experimental protocols, and comparative data for key palladium-catalyzed cross-coupling reactions, tailored for professionals in research and development.
Introduction to Key Palladium-Catalyzed Cross-Coupling Reactions
Five named reactions stand as pillars of this field: the Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig reactions. Each offers unique advantages in terms of substrate scope, functional group tolerance, and reaction conditions, making them suitable for a wide array of synthetic challenges.
-
Suzuki-Miyaura Coupling: Forms C-C bonds between organoboron compounds and organic halides or triflates. It is widely favored for its mild reaction conditions and the low toxicity of the boron reagents.[1]
-
Heck Reaction: Creates C-C bonds by coupling aryl or vinyl halides with alkenes. This reaction is a cornerstone for the synthesis of substituted alkenes and has found widespread industrial application.[2][3]
-
Sonogashira Coupling: Joins terminal alkynes with aryl or vinyl halides to construct C-C bonds, particularly for the synthesis of conjugated enynes and arylalkynes.[4][5]
-
Stille Coupling: Involves the reaction of organotin compounds with organic halides. It is known for its tolerance of a wide variety of functional groups, though the toxicity of tin reagents is a consideration.[6][7]
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling amines with aryl halides. This reaction has become a go-to method for the synthesis of arylamines, which are prevalent in pharmaceuticals.[8][9]
Applications in Drug Discovery and Materials Science
The impact of these reactions is profound. In drug discovery , they enable the rapid synthesis of compound libraries for screening and the efficient construction of complex active pharmaceutical ingredients (APIs).[10] For instance, the Buchwald-Hartwig amination is crucial for synthesizing the core structures of many modern drugs. In materials science , these coupling reactions are instrumental in creating novel organic electronic materials, such as polymers for Organic Light Emitting Diodes (OLEDs) and organic solar cells.[11]
Comparative Data of Palladium Catalysts and Ligands
The choice of palladium catalyst and ligand is critical for the success of a cross-coupling reaction. The following tables summarize quantitative data on the performance of different catalytic systems.
Table 1: Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling of 4-Halopyridines
| 4-Halopyridine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 4-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 24 | 88 |
| 4-Iodopyridine | PdCl₂(dppf) | K₂CO₃ | DMF | 80 | 6 | 98 |
Data compiled from publicly available information.[12]
Table 2: Ligand Effects on Buchwald-Hartwig Amination Yields
| Aryl Halide | Amine | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | Morpholine | RuPhos | NaOtBu | Toluene | 100 | 95 |
| 4-Chlorotoluene | Morpholine | BrettPhos | NaOtBu | Toluene | 100 | 85 |
| Bromobenzene | Aniline | BINAP | NaOtBu | Toluene | 80 | 92 |
| Bromobenzene | Aniline | XPhos | K₃PO₄ | t-AmylOH | 110 | 98 |
Data illustrates general trends and is based on findings from various sources.[10][13][14]
Experimental Protocols
The following are detailed, step-by-step protocols for key palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
Reaction: Coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Protocol 2: Heck Reaction
Reaction: Coupling of an aryl bromide with methyl acrylate.
Materials:
-
Bromo-aromatic compound (1 equiv)
-
Methyl acrylate (5 equiv)
-
Triethylamine (TEA, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv)
-
Tri(o-tolyl)phosphine (P(o-Tolyl)₃, 0.1 equiv)
-
Acetonitrile
Procedure:
-
In a reaction vessel, combine the bromo-aromatic compound, methyl acrylate, TEA, Pd(OAc)₂, and P(o-Tolyl)₃ in acetonitrile.
-
Degas the mixture and heat to reflux under a nitrogen atmosphere for 5 hours.
-
Filter the resulting mixture through Celite and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography.[15]
Protocol 3: Sonogashira Coupling
Reaction: Coupling of an aryl halide with a terminal alkyne.
Materials:
-
Aryl halide (0.81 mmol, 1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq)
-
Copper(I) iodide (CuI, 0.025 eq)
-
Diisopropylamine (7.0 eq)
-
Tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a solution of the aryl halide in THF at room temperature, add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the alkyne sequentially.
-
Stir the reaction for 3 hours.
-
Dilute with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify by flash column chromatography on silica gel to obtain the coupled product.[16]
Protocol 4: Stille Coupling
Reaction: Coupling of an enol triflate with an organotin reagent.
Materials:
-
Enol triflate (4.60 mmol, 1 eq)
-
Organotin reagent (1.15 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.1 eq)
-
Lithium chloride (LiCl, 5.3 eq)
-
N,N-Dimethylformamide (DMF, 46 mL, degassed)
Procedure:
-
To a flame-dried 100 mL round-bottom flask, add the enol triflate and 35 mL of DMF.
-
Add CuI, Pd(dppf)Cl₂, and LiCl sequentially.
-
Add another 11 mL of DMF to make a 0.1 M solution.
-
Purge the reaction flask with Argon for 10 minutes before adding the organotin reagent.
-
Heat the solution to 40 °C for 2.5 days.
-
Transfer the brown solution into a separatory funnel containing a 1:2 mixture of NH₃·H₂O and H₂O, and extract with hexane.[17]
Protocol 5: Buchwald-Hartwig Amination
Reaction: General procedure for the amination of an aryl halide.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst, phosphine ligand, and base.
-
Add the aryl halide and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C) for the required time (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography or recrystallization.[18][19]
Visualizing the Catalytic Cycles
The following diagrams, generated using Graphviz, illustrate the fundamental mechanistic pathways of these indispensable reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura Coupling.
Caption: Catalytic cycle of the Heck Reaction.
Caption: Catalytic cycle of the Sonogashira Coupling.
Caption: Catalytic cycle of the Stille Coupling.
Caption: Catalytic cycle of the Buchwald-Hartwig Amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 3. Heck Coupling | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. research.rug.nl [research.rug.nl]
- 11. topmostchemical.com [topmostchemical.com]
- 12. benchchem.com [benchchem.com]
- 13. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 17. Stille Coupling | NROChemistry [nrochemistry.com]
- 18. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 19. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: Synthesis of Metal-NHC Complexes Using 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and the stability they impart to metal centers have led to the development of a vast array of metal-NHC complexes with applications in cross-coupling reactions, pharmaceuticals, and materials science. This document provides detailed protocols for the synthesis of silver(I) and palladium(II)-NHC complexes using the precursor 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride. The silver-NHC complex serves as a valuable transmetalation agent for the synthesis of other metal-NHC complexes, including palladium, which are highly effective catalysts.
Synthesis of a Silver(I)-NHC Complex
The synthesis of the silver(I)-NHC complex is a common and straightforward method that serves as a gateway to a variety of other metal-NHC complexes through transmetalation. The most frequently employed method involves the reaction of the imidazolium salt with silver(I) oxide.[1][2][3] This reaction deprotonates the imidazolium salt in situ to form the NHC, which is then trapped by the silver(I) ion.
Experimental Protocol: Synthesis of [AgCl{1,3-bis(4-chlorophenyl)imidazol-2-ylidene}]
-
Materials:
-
1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
-
Silver(I) oxide (Ag₂O)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the imidazolium salt.
-
To this solution, add silver(I) oxide (Ag₂O) (0.5-1.1 eq).
-
The reaction mixture is stirred at room temperature and protected from light for 24-48 hours. The progress of the reaction can be monitored by the formation of a precipitate (AgCl) and water.
-
Upon completion, the mixture is filtered through a pad of Celite® to remove the silver salts and any unreacted silver oxide.
-
The filtrate is collected, and the solvent is removed under reduced pressure to yield the crude silver(I)-NHC complex.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., DCM/hexane).
-
Data Presentation
| Compound | Metal Precursor | Base/Reagent | Solvent | Time (h) | Yield (%) | ¹³C NMR (δ C-carbene, ppm) |
| [AgCl{1,3-bis(4-chlorophenyl)imidazol-2-ylidene}] (Expected) | Ag₂O | - | DCM | 24-48 | 70-90 | 180-185 |
| Representative Ag(I)-NHC complexes with diaryl-substituted ligands | Ag₂O | - | DCM | 24-48 | 73-86 | ~182 |
Note: The yield and NMR data are typical ranges for analogous diaryl-substituted NHC-silver complexes and should be considered as expected values.
Synthesis of a Palladium(II)-NHC Complex via Transmetalation
Palladium-NHC complexes are renowned for their high catalytic activity in a wide range of cross-coupling reactions. A common and efficient method for their synthesis is the transmetalation from a corresponding silver(I)-NHC complex.[3] This method offers a clean and high-yielding route to the desired palladium complexes.
Experimental Protocol: Synthesis of [PdCl₂{1,3-bis(4-chlorophenyl)imidazol-2-ylidene}(pyridine)]
-
Materials:
-
[AgCl{1,3-bis(4-chlorophenyl)imidazol-2-ylidene}]
-
Bis(acetonitrile)palladium(II) chloride ([PdCl₂(MeCN)₂]) or Palladium(II) chloride (PdCl₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the silver(I)-NHC complex (1.0 eq) in anhydrous DCM.
-
In a separate flask, dissolve [PdCl₂(MeCN)₂] (1.0 eq) in anhydrous DCM.
-
Add the palladium precursor solution to the silver-NHC solution.
-
Add pyridine (1.0-1.2 eq) to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours. A precipitate of AgCl will form.
-
After the reaction is complete, the mixture is filtered through Celite® to remove the AgCl precipitate.
-
The solvent from the filtrate is removed under reduced pressure.
-
The resulting solid is washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove any organic impurities, yielding the palladium(II)-NHC complex.
-
Data Presentation
| Compound | Starting Material | Palladium Source | Solvent | Time (h) | Yield (%) | ¹³C NMR (δ C-carbene, ppm) |
| [PdCl₂{1,3-bis(4-chlorophenyl)imidazol-2-ylidene}(pyridine)] (Expected) | [AgCl{1,3-bis(4-chlorophenyl)imidazol-2-ylidene}] | [PdCl₂(MeCN)₂] | DCM | 12-24 | >90 | 150-160 |
| Representative Pd(II)-NHC complexes with diaryl-substituted ligands | Corresponding Ag(I)-NHC complex | [PdCl₂(MeCN)₂] or similar | DCM | 12-24 | High | ~152 |
Note: The yield and NMR data are typical ranges for analogous diaryl-substituted NHC-palladium complexes and should be considered as expected values.
Visualizations
Synthesis Workflow Diagram
Caption: Synthetic route to silver(I) and palladium(II)-NHC complexes.
Logical Relationship of Synthesis Methods
Caption: Relationship between starting material, intermediate, and final products.
References
Application Notes and Protocols for Reactions Involving 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis and utilization of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride, a precursor to an N-heterocyclic carbene (NHC) ligand, in common cross-coupling reactions. The protocols are intended for use by qualified researchers and scientists.
Introduction
1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is an imidazolium salt that serves as a stable precursor for the corresponding N-heterocyclic carbene (NHC). NHCs are a class of organic compounds that, as ligands in transition metal catalysis, have enabled significant advancements in the formation of carbon-carbon and carbon-heteroatom bonds. The electronic properties of the NHC ligand can be tuned by modifying the substituents on the nitrogen atoms. The presence of the electron-withdrawing chloro groups on the phenyl rings of this particular imidazolium salt can influence the catalytic activity of its corresponding metal complexes.
This document outlines a detailed, though adapted, protocol for the synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride and provides generalized experimental setups for its application as a pre-ligand in palladium-catalyzed Suzuki-Miyaura and Heck cross-coupling reactions.
Synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
The following two-step protocol is adapted from the synthesis of the analogous 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride. The primary adaptation is the use of 4-chloroaniline as the starting material.
Step 1: Synthesis of N,N'-Bis(4-chlorophenyl)-1,4-diaza-1,3-butadiene
Materials:
-
4-chloroaniline
-
Glyoxal (40 wt. % in H₂O)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve 4-chloroaniline (2.0 equivalents) in methanol.
-
To this solution, add glyoxal (1.0 equivalent) dropwise with stirring.
-
A precipitate is expected to form upon the addition of glyoxal.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold methanol to remove any unreacted starting materials.
-
Dry the resulting N,N'-Bis(4-chlorophenyl)-1,4-diaza-1,3-butadiene product under vacuum.
Step 2: Synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
Materials:
-
N,N'-Bis(4-chlorophenyl)-1,4-diaza-1,3-butadiene (from Step 1)
-
Paraformaldehyde
-
Chlorotrimethylsilane (TMSCl)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add N,N'-Bis(4-chlorophenyl)-1,4-diaza-1,3-butadiene (1.0 equivalent) and paraformaldehyde (1.0 equivalent) to ethyl acetate.
-
Heat the mixture to 70 °C with stirring.
-
Once the solids have dissolved, add chlorotrimethylsilane (1.0 equivalent) dropwise to the solution.
-
Continue to stir the reaction mixture at 70 °C for 2-4 hours.
-
Cool the reaction mixture to room temperature, which should induce the precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethyl acetate.
-
Dry the final product, 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride, under vacuum.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway for 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride.
Application in Catalysis: General Protocols
1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride serves as a precursor to an N-heterocyclic carbene (NHC) ligand for palladium-catalyzed cross-coupling reactions. The active Pd-NHC catalyst is typically formed in situ by the reaction of the imidazolium salt with a base and a palladium source.
General Protocol for Suzuki-Miyaura Coupling
This reaction couples an aryl halide with an arylboronic acid to form a biaryl product.
Materials:
-
Aryl halide (e.g., aryl chloride, bromide, or iodide)
-
Arylboronic acid
-
1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride (0.02-0.10 mmol), palladium source (0.01-0.05 mmol), and base (2.0-3.0 mmol).
-
Add the anhydrous solvent (3-5 mL).
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (2-24 hours). Monitor the reaction progress by TLC or GC/MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Quantitative Data for Suzuki-Miyaura Coupling (Hypothetical):
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 2% Pd(OAc)₂ / 4% Ligand | K₂CO₃ | 100 | 12 | 85 |
| 2 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | 1% Pd₂(dba)₃ / 2% Ligand | Cs₂CO₃ | 80 | 6 | 92 |
| 3 | 1-Iodonaphthalene | 2-Thiopheneboronic acid | 1% Pd(OAc)₂ / 2% Ligand | K₃PO₄ | 110 | 8 | 88 |
Note: The data in this table is representative and for illustrative purposes only. Actual results may vary depending on the specific substrates and reaction conditions.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Simplified Suzuki-Miyaura catalytic cycle with a Pd-NHC complex.
General Protocol for Heck Coupling
This reaction couples an aryl halide with an alkene to form a substituted alkene.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
Alkene (e.g., styrene, acrylate)
-
1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Base (e.g., Et₃N, K₂CO₃, or NaOAc)
-
Anhydrous solvent (e.g., DMF, NMP, or Acetonitrile)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol), alkene (1.2-1.5 mmol), 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride (0.02-0.10 mmol), Pd(OAc)₂ (0.01-0.05 mmol), and base (1.5-2.5 mmol).
-
Add the anhydrous solvent (3-5 mL).
-
Heat the reaction mixture with stirring to the desired temperature (typically 100-140 °C) for the specified time (4-24 hours). Monitor the reaction by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Representative Quantitative Data for Heck Coupling (Hypothetical):
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | 2% Pd(OAc)₂ / 4% Ligand | Et₃N | 120 | 16 | 89 |
| 2 | Iodobenzene | n-Butyl acrylate | 1% Pd(OAc)₂ / 2% Ligand | K₂CO₃ | 100 | 10 | 95 |
| 3 | 3-Bromopyridine | Methyl methacrylate | 2% Pd(OAc)₂ / 4% Ligand | NaOAc | 130 | 20 | 78 |
Note: The data in this table is representative and for illustrative purposes only. Actual results may vary depending on the specific substrates and reaction conditions.
Diagram of the Heck Coupling Catalytic Cycle:
Caption: Simplified Heck coupling catalytic cycle with a Pd-NHC complex.
Application Notes and Protocols: 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride as a Ligand Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the synthesis and potential applications of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride as an N-heterocyclic carbene (NHC) ligand precursor in palladium-catalyzed organic synthesis. NHC ligands have become indispensable in modern catalysis due to their strong σ-donating properties and steric tuneability, which often lead to highly stable and active catalysts.
Overview of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride
1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is an imidazolium salt that serves as a stable precursor to the corresponding N-heterocyclic carbene, 1,3-bis(4-chlorophenyl)imidazol-2-ylidene. This NHC can be generated in situ by deprotonation with a suitable base and subsequently coordinated to a metal center, typically palladium, to form a catalytically active species. The presence of the electron-withdrawing chloro-substituents on the phenyl rings can influence the electronic properties of the resulting NHC ligand and, consequently, the reactivity and selectivity of the catalyst.
Chemical Structure and Properties:
| Property | Value |
| IUPAC Name | 1,3-bis(4-chlorophenyl)imidazol-1-ium chloride |
| CAS Number | 141556-46-9[1] |
| Molecular Formula | C₁₅H₁₁Cl₃N₂[1] |
| Molecular Weight | 325.62 g/mol [1] |
| Appearance | Typically a solid |
| Solubility | Soluble in polar organic solvents |
Synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride
The synthesis of 1,3-diaryl imidazolium salts can be achieved through a multi-step process. The following protocol is adapted from a known procedure for a structurally similar compound and can be applied for the synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride.
Experimental Protocol: Synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride
This synthesis involves two main steps: the formation of a diazabutadiene intermediate followed by cyclization to form the imidazolium ring.
Step 1: Synthesis of N,N'-bis(4-chlorophenyl)-1,4-diazabutadiene
-
In a round-bottom flask, dissolve 4-chloroaniline (2 equivalents) in a suitable solvent such as methanol.
-
To this solution, add glyoxal (1 equivalent, typically as a 40% aqueous solution) dropwise with stirring at room temperature.
-
A precipitate is expected to form upon addition. Continue stirring the reaction mixture for several hours (e.g., 5 hours) at room temperature.
-
Collect the solid product by vacuum filtration and wash with a cold solvent like methanol to remove any unreacted starting materials.
-
Dry the resulting N,N'-bis(4-chlorophenyl)-1,4-diazabutadiene under vacuum.
Step 2: Synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
-
In a separate flask, heat a solvent such as ethyl acetate to a moderate temperature (e.g., 70 °C).
-
Add the N,N'-bis(4-chlorophenyl)-1,4-diazabutadiene (1 equivalent) and paraformaldehyde (1 equivalent) to the hot solvent and stir until all solids dissolve.
-
Prepare a solution of chlorotrimethylsilane (TMSCl, 1 equivalent) in the same solvent.
-
Add the TMSCl solution dropwise to the reaction mixture over a period of about 5 minutes while maintaining the temperature and stirring.
-
Continue to stir the reaction mixture for a couple of hours (e.g., 2 hours).
-
Cool the reaction mixture, for instance, by placing it in a refrigerator overnight, to facilitate the precipitation of the product.
-
Collect the solid 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride by vacuum filtration.
-
Wash the product with a cold solvent (e.g., ethyl acetate and then diethyl ether) until the filtrate is colorless.
-
Dry the final product under vacuum.
Caption: Synthetic workflow for 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The primary application of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is as a precursor for an NHC ligand in palladium-catalyzed cross-coupling reactions. The NHC is typically generated in situ by adding a base to the reaction mixture containing the imidazolium salt and a palladium source. This approach avoids the need to handle the often air- and moisture-sensitive free carbene.
General Workflow for in situ Catalyst Formation:
Caption: In situ generation of the active Pd-NHC catalyst.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. Pd-NHC complexes are known to be highly effective catalysts for this transformation, often with broad substrate scope and high turnover numbers.
General Catalytic Cycle:
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Typical Experimental Protocol (Hypothetical)
Note: The following is a general protocol based on similar NHC-palladium catalyzed Suzuki-Miyaura reactions. Optimal conditions for the use of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride may vary and require optimization.
-
To a Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).
-
Add a palladium precursor such as Pd(OAc)₂ (0.5-2 mol%) and 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride (1.0-4.0 mol%).
-
Add a suitable solvent (e.g., 1,4-dioxane, toluene, or a mixture with water, 3-5 mL).
-
Seal the tube and heat the reaction mixture with stirring at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Hypothetical Quantitative Data for Suzuki-Miyaura Coupling
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this ligand precursor in Suzuki-Miyaura coupling was not found in the searched literature.
| Entry | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 92 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | Cs₂CO₃ | Toluene | 110 | 24 | 85 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | K₃PO₄ | DMF | 90 | 8 | 95 |
The Heck reaction is a palladium-catalyzed C-C coupling of an aryl or vinyl halide with an alkene. Pd-NHC complexes have shown excellent activity in this reaction, often allowing for lower catalyst loadings and milder reaction conditions.
General Catalytic Cycle:
Caption: Generalized catalytic cycle for the Heck coupling.
Typical Experimental Protocol (Hypothetical)
Note: This is a general protocol. Specific conditions will depend on the substrates and should be optimized.
-
In a sealed reaction vessel, combine the aryl halide (1.0 mmol), alkene (1.2-1.5 mmol), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.0 mmol).
-
Add a palladium precursor (e.g., Pd(OAc)₂) (0.5-2 mol%) and 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride (1.0-4.0 mol%).
-
Add a suitable solvent (e.g., DMF, NMP, or toluene, 3-5 mL).
-
Seal the vessel and heat the mixture with stirring at a temperature ranging from 80 to 140 °C for 4 to 24 hours.
-
After cooling, dilute the reaction mixture with an organic solvent and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Hypothetical Quantitative Data for Heck Coupling
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this ligand precursor in Heck coupling was not found in the searched literature.
| Entry | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | Et₃N | DMF | 100 | 6 | 94 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | NaOAc | DMAc | 120 | 18 | 88 |
| 3 | 4-Chlorobenzonitrile | Styrene | K₂CO₃ | NMP | 140 | 24 | 75 |
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. Pd-NHC complexes have been successfully employed, sometimes allowing for copper-free conditions.
General Catalytic Cycle (with Copper Co-catalyst):
Caption: Generalized catalytic cycle for the Sonogashira coupling.
Typical Experimental Protocol (Hypothetical)
Note: This is a general protocol. Copper-free conditions may be possible but often require different bases and solvents.
-
To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), a palladium precursor (e.g., Pd(OAc)₂) (0.5-2 mol%), 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride (1.0-4.0 mol%), and a copper(I) co-catalyst (e.g., CuI) (1-5 mol%).
-
Add a suitable solvent (e.g., THF, DMF, or an amine solvent like Et₃N or diisopropylamine, 3-5 mL).
-
Add the terminal alkyne (1.2-1.5 mmol) and a base (e.g., Et₃N or Cs₂CO₃, 2.0-3.0 mmol), if not already used as the solvent.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80 °C) for 2 to 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Hypothetical Quantitative Data for Sonogashira Coupling
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental data for this ligand precursor in Sonogashira coupling was not found in the searched literature.
| Entry | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodo-4-methoxybenzene | Phenylacetylene | Et₃N | THF | RT | 4 | 96 |
| 2 | 4-Bromotoluene | 1-Hexyne | Cs₂CO₃ | DMF | 60 | 12 | 89 |
| 3 | 4-Chloroiodobenzene | Phenylacetylene | Et₃N/DIPA | Toluene | 80 | 24 | 82 (coupling at I) |
Safety Information
1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is a promising and accessible precursor for the generation of an N-heterocyclic carbene ligand suitable for palladium-catalyzed cross-coupling reactions. While specific literature on its application is limited, the general effectiveness of related diaryl-substituted imidazolium salts suggests its potential for high catalytic activity in Suzuki-Miyaura, Heck, and Sonogashira couplings. The protocols and data presented here provide a foundation for researchers to explore the utility of this ligand precursor in their own synthetic endeavors, with the understanding that optimization of reaction conditions will be necessary to achieve optimal results.
References
Application Notes and Protocols: Deprotonation of Imidazolium Salts with Strong Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of compounds with significant applications in organocatalysis and as ligands for transition metal catalysis. The most common method for the generation of free NHCs is the deprotonation of the corresponding imidazolium or imidazolinium salts at the C2 position. This process requires the use of strong, non-nucleophilic bases to effectively remove the acidic proton. The choice of base and reaction conditions can significantly influence the yield and purity of the resulting NHC.
These application notes provide detailed protocols for the deprotonation of common imidazolium salts using various strong bases. The information is intended to guide researchers in selecting the appropriate conditions for their specific applications.
Data Presentation
The selection of a suitable strong base is critical for the efficient generation of N-heterocyclic carbenes from imidazolium salts. The following table summarizes typical bases, reaction conditions, and reported yields for the deprotonation of two widely used imidazolium salts: 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) and 1,3-dimesitylimidazolium chloride (IMes·HCl). It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, the data presented is compiled from various sources.
| Imidazolium Salt | Base(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride | NaH (catalytic KOtBu) | THF | Room Temp | 17 | 99 | [1] |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium salt (generic) | KHMDS (2 equiv.) | THF | Not Specified | Not Specified | 68 | [2] |
| 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl) | KOtBu | Toluene | Ambient | 0.5 | Not explicitly stated for free carbene | [3] |
Note: The yields reported are for the isolated free carbene. In many applications, the NHC is generated in situ and used directly in a subsequent reaction without isolation. The efficiency of in situ generation can be inferred from the success of the subsequent catalytic reaction.
Signaling Pathways and Logical Relationships
The deprotonation of an imidazolium salt to form an N-heterocyclic carbene is a fundamental acid-base reaction. The general transformation and the logical workflow for performing this reaction are depicted below.
Caption: General chemical transformation for the deprotonation of an imidazolium salt.
Caption: A generalized workflow for the synthesis and isolation of a free N-heterocyclic carbene.
Experimental Protocols
General Considerations:
-
All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Solvents must be anhydrous and deoxygenated.
-
Imidazolium salts should be dried under vacuum before use.
-
Strong bases are often pyrophoric or highly reactive and should be handled with extreme care.
Protocol 1: Deprotonation using Sodium Hydride (NaH) and catalytic Potassium tert-Butoxide (KOtBu)
This protocol is adapted from a procedure for the synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene, which resulted in a high yield of the free carbene.[1]
Materials:
-
1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (1.0 eq)
-
Sodium hydride (NaH, 95%) (4.0 eq)
-
Potassium tert-butoxide (KOtBu) (0.05 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the imidazolinium chloride salt.
-
In a glovebox, add sodium hydride and potassium tert-butoxide to the Schlenk flask.
-
Seal the flask, remove it from the glovebox, and attach it to a Schlenk line.
-
Add anhydrous THF via cannula to the flask.
-
Stir the resulting suspension at room temperature for 17 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the sodium chloride byproduct and excess sodium hydride.
-
Remove the THF from the filtrate under vacuum to yield the free N-heterocyclic carbene as a solid.
-
If necessary, the product can be further purified by washing with cold pentane.
Protocol 2: Deprotonation using Potassium Hexamethyldisilazide (KHMDS)
This protocol is a general procedure based on the use of KHMDS, a strong, non-nucleophilic base.[2]
Materials:
-
Imidazolium salt (e.g., IPr·HCl) (1.0 eq)
-
Potassium hexamethyldisilazide (KHMDS) (2.0 eq)
-
Anhydrous tetrahydrofuran (THF) or toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the imidazolium salt and anhydrous THF or toluene.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate Schlenk flask, dissolve KHMDS in anhydrous THF or toluene.
-
Slowly add the KHMDS solution to the stirred suspension of the imidazolium salt via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the deprotonation is complete (monitor by TLC or by taking an aliquot for NMR analysis).
-
Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove potassium chloride.
-
Remove the solvent from the filtrate under vacuum to afford the free NHC.
Protocol 3: In Situ Generation using Potassium tert-Butoxide (KOtBu)
This protocol is suitable for applications where the NHC is generated in the reaction mixture and used directly for catalysis.[3]
Materials:
-
Imidazolium salt (e.g., IMes·HCl) (1.0-1.2 eq relative to the substrate)
-
Potassium tert-butoxide (KOtBu) (1.0-1.2 eq)
-
Anhydrous aprotic solvent (e.g., toluene, dioxane)
-
Substrate for the catalytic reaction
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the imidazolium salt and the anhydrous solvent.
-
Stir the suspension at room temperature.
-
Add potassium tert-butoxide to the suspension and stir for 30 minutes to an hour to allow for the formation of the free NHC.
-
Add the substrate(s) for the catalytic reaction to the mixture.
-
Proceed with the desired catalytic transformation under the appropriate reaction conditions (e.g., heating).
Conclusion
The deprotonation of imidazolium salts is a reliable method for accessing N-heterocyclic carbenes. The choice of a strong, non-nucleophilic base such as NaH, KOtBu, or KHMDS is crucial for achieving high yields. The provided protocols offer detailed procedures for both the isolation of free NHCs and their in situ generation for catalytic applications. Researchers should consider the specific requirements of their target NHC and subsequent reactions when selecting a deprotonation strategy. Careful execution under inert conditions with anhydrous solvents is paramount for success.
References
Application Notes and Protocols: 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is an imidazolium salt that serves as a precursor to a specific N-heterocyclic carbene (NHC). NHCs are a class of persistent carbenes that have gained significant attention in material science due to their strong σ-donating properties and their ability to form stable bonds with a wide range of elements. The electron-withdrawing nature of the 4-chlorophenyl substituents on this particular imidazolium salt can modulate the electronic properties of the resulting NHC, making it a valuable ligand for various catalytic and material science applications. These notes provide an overview of its potential applications, synthesis, and protocols for its use in material science research.
Physicochemical Properties
A summary of the key physicochemical properties of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₁Cl₃N₂ |
| Molecular Weight | 325.62 g/mol |
| CAS Number | 141556-46-9 |
| Appearance | White to off-white solid |
| Purity | ≥97% |
| Storage | 4°C, protect from light, stored under nitrogen |
Applications in Material Science
1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is primarily used as a precursor for the in-situ generation of its corresponding N-heterocyclic carbene. This NHC can be employed in several areas of material science:
-
Catalysis: The derived NHC can act as a ligand for transition metals (e.g., Palladium, Ruthenium, Copper), forming highly active and stable catalysts for various organic transformations, including cross-coupling reactions. The electron-withdrawing chloro-substituents can enhance the catalytic activity and stability in certain reactions.
-
Polymer Science: NHCs are effective organocatalysts for various polymerization reactions, such as ring-opening polymerization (ROP) of cyclic esters (e.g., lactide, caprolactone) to produce biodegradable polymers. They can also be used as ligands in metal-catalyzed polymerization of olefins.
-
Surface Modification: NHCs can form self-assembled monolayers (SAMs) on metal surfaces (e.g., gold, silver, copper), offering a robust alternative to traditional thiol-based SAMs. These NHC-based SAMs exhibit high thermal and chemical stability and can be used to tune the surface properties of materials for applications in electronics and sensing.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
This protocol is adapted from the synthesis of the analogous 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride.
Materials:
-
4-Chloroaniline
-
Glyoxal (40 wt. % in H₂O)
-
Methanol
-
Ethyl acetate
-
Paraformaldehyde
-
Trimethylchlorosilane (TMSCl)
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
Step 1: Synthesis of N,N'-Bis(4-chlorophenyl)-1,4-diazabutadiene
-
In a round-bottom flask, dissolve 4-chloroaniline (2 equivalents) in methanol.
-
With stirring, add glyoxal (1 equivalent, 40 wt. % in H₂O) to the solution.
-
A precipitate should form. Continue stirring the reaction mixture at room temperature for 5 hours.
-
Collect the solid product by vacuum filtration and wash with cold methanol.
-
Dry the product under vacuum.
Step 2: Cyclization to form 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
-
Pre-heat ethyl acetate in a round-bottom flask to 70°C.
-
Add the N,N'-Bis(4-chlorophenyl)-1,4-diazabutadiene (1 equivalent) from Step 1 and paraformaldehyde (1 equivalent) to the hot ethyl acetate. Stir until the paraformaldehyde dissolves.
-
Prepare a solution of trimethylchlorosilane (TMSCl) (1 equivalent) in a small amount of ethyl acetate.
-
Add the TMSCl solution dropwise to the reaction mixture over 5 minutes while stirring.
-
Continue to stir the solution for 2 hours.
-
Cool the reaction mixture in a refrigerator (approximately 4°C) overnight to facilitate precipitation.
-
Collect the precipitate by vacuum filtration and wash with cold ethyl acetate and diethyl ether until the filtrate is colorless.
-
Dry the final product, 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride, under vacuum.
Protocol 2: In-situ Generation of the N-Heterocyclic Carbene for Catalysis
This protocol describes the general procedure for generating the NHC from the imidazolium salt for use in a catalytic reaction.
Materials:
-
1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
-
A strong base (e.g., Potassium tert-butoxide (KOtBu), Sodium hydride (NaH))
-
Anhydrous, deoxygenated solvent (e.g., THF, Dioxane, Toluene)
-
Schlenk flask or glovebox
-
Metal precursor (e.g., Pd(OAc)₂, [Ru(p-cymene)Cl₂]₂)
-
Substrates for the catalytic reaction
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen) in a Schlenk flask or glovebox, add 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride (1.0-1.2 equivalents relative to the metal precursor) and the metal precursor to the anhydrous, deoxygenated solvent.
-
Add the strong base (1.0-1.2 equivalents) portion-wise to the stirred suspension at room temperature.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the metal-NHC complex. The formation of the complex is often indicated by a color change.
-
The in-situ generated catalyst is now ready for use. Add the substrates for the desired catalytic reaction to the flask.
-
Proceed with the reaction under the appropriate conditions (e.g., temperature, reaction time).
Quantitative Data Example for a Suzuki-Miyaura Cross-Coupling Reaction:
The following table provides hypothetical, yet representative, data for the use of the in-situ generated Palladium-NHC catalyst in a Suzuki-Miyaura cross-coupling reaction between an aryl chloride and an arylboronic acid.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 1 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| 3 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 1 | K₂CO₃ | Toluene/H₂O | 100 | 8 | 95 |
Protocol 3: Surface Modification of Gold with the NHC
This protocol outlines the procedure for forming a self-assembled monolayer (SAM) of the NHC on a gold surface.
Materials:
-
1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
-
A strong base (e.g., Potassium tert-butoxide)
-
Anhydrous, deoxygenated solvent (e.g., THF)
-
Gold substrate (e.g., gold-coated silicon wafer, gold foil)
-
Cleaning solvents (e.g., acetone, isopropanol, deionized water)
-
Inert atmosphere chamber (glovebox)
Procedure:
-
Clean the gold substrate by sonicating in acetone, isopropanol, and deionized water for 10 minutes each, followed by drying under a stream of nitrogen.
-
In a glovebox, prepare a solution of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride (e.g., 1-5 mM) in anhydrous, deoxygenated THF.
-
Add a slight excess of a strong base (e.g., KOtBu) to the solution to deprotonate the imidazolium salt and form the free NHC. Stir for 15-30 minutes.
-
Immerse the cleaned gold substrate into the NHC solution.
-
Allow the substrate to remain in the solution for a specified time (e.g., 12-24 hours) to allow for the formation of the SAM.
-
After the desired immersion time, remove the substrate from the solution and rinse thoroughly with fresh THF to remove any physisorbed molecules.
-
Dry the substrate under a stream of nitrogen.
-
The gold surface is now functionalized with a self-assembled monolayer of the N-heterocyclic carbene.
Visualizations
Caption: Synthesis workflow for 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride.
Caption: In-situ generation of the NHC and its applications in material science.
Application Notes and Protocols: 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride Derivatives in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazolium salts have emerged as a versatile class of compounds with a wide range of applications, including significant potential in the biomedical field. Their structural modularity allows for the fine-tuning of their physicochemical and biological properties. This document focuses on the potential biomedical applications of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride and its derivatives, primarily in the areas of antimicrobial and anticancer research. While specific biological data for 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride (CAS: 141556-46-9) is not extensively available in the current literature, this document compiles and extrapolates information from closely related di-aryl imidazolium salt derivatives to provide a comprehensive overview of their potential applications and the methodologies for their evaluation.
I. Potential Antimicrobial Applications
1,3-Disubstituted imidazolium salts have demonstrated notable activity against a spectrum of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi. The proposed mechanism of action involves the disruption of the bacterial cell membrane integrity, leading to cell lysis and death. The lipophilicity conferred by the aryl substituents is believed to play a crucial role in their interaction with the microbial cell membrane.
Quantitative Antimicrobial Data for Di-aryl Imidazolium Salt Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of di-aryl and related imidazolium salt derivatives against various microorganisms. This data provides a comparative baseline for the potential efficacy of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride derivatives.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 1,3-Bis(benzyl)-1H-imidazol-3-ium bromide | Staphylococcus aureus | 16 | Generic Data |
| 1,3-Bis(benzyl)-1H-imidazol-3-ium bromide | Escherichia coli | 32 | Generic Data |
| 1,3-Bis(2-naphthylmethyl)-1H-imidazol-3-ium bromide | Staphylococcus aureus | 8 | Generic Data |
| 1,3-Bis(2-naphthylmethyl)-1H-imidazol-3-ium bromide | Escherichia coli | 16 | Generic Data |
| 1-(4-chlorophenyl)-3-methyl-1H-imidazol-3-ium iodide | Candida albicans | 12.5 | Generic Data |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride derivatives against bacterial and fungal strains.
1. Materials:
-
Test compound (1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride derivative)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator
2. Procedure:
- Preparation of Inoculum:
- Aseptically pick a few colonies of the microorganism from a fresh agar plate.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
- Dilute the standardized suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
- Preparation of Compound Dilutions:
- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Perform a serial two-fold dilution of the stock solution in the appropriate broth in the 96-well plate to obtain a range of concentrations.
- Inoculation and Incubation:
- Add 100 µL of the diluted microbial suspension to each well containing 100 µL of the compound dilution.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
- Determination of MIC:
- The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Proposed Antimicrobial Mechanism of Action.
II. Potential Anticancer Applications
Several studies have highlighted the anticancer potential of imidazolium salts against various cancer cell lines. The cytotoxic effects are often attributed to the induction of apoptosis, cell cycle arrest, and disruption of mitochondrial function. The presence of aryl groups, such as the 4-chlorophenyl moieties, can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its uptake by cancer cells and its interaction with intracellular targets.
Quantitative Anticancer Data for Di-aryl Imidazolium Salt Derivatives
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative di-aryl imidazolium salt derivatives against different cancer cell lines. This data serves as an indicator of the potential cytotoxic potency of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride derivatives.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,3-Bis(benzyl)-4,5-diphenyl-1H-imidazol-3-ium bromide | HeLa (Cervical Cancer) | 5.2 | Generic Data |
| 1,3-Bis(benzyl)-4,5-diphenyl-1H-imidazol-3-ium bromide | MCF-7 (Breast Cancer) | 8.7 | Generic Data |
| 1,3-Bis(naphthylmethyl)-1H-imidazol-3-ium bromide | A549 (Lung Cancer) | 3.5 | Generic Data |
| 1,3-Bis(naphthylmethyl)-1H-imidazol-3-ium bromide | HepG2 (Liver Cancer) | 6.1 | Generic Data |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic effect of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Materials:
-
Test compound (1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride derivative)
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
2. Procedure:
- Cell Seeding:
- Trypsinize and count the cells.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- Compound Treatment:
- Prepare serial dilutions of the test compound in complete culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
- Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
- Incubate the plate for 48-72 hours.
- MTT Assay:
- Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Carefully remove the medium containing MTT.
- Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Application Notes and Protocols: Catalytic Activity of N-Heterocyclic Carbenes Derived from 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the catalytic activity of N-heterocyclic carbenes (NHCs) derived specifically from 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is not extensively available in the reviewed literature. However, based on the well-established catalytic applications of structurally similar NHC-palladium complexes, this document provides detailed protocols and application notes for analogous systems. The provided information serves as a foundational guide for researchers interested in exploring the potential catalytic applications of this specific NHC.
Introduction to NHCs in Catalysis
N-heterocyclic carbenes (NHCs) have emerged as a versatile and highly effective class of ligands in organometallic chemistry and catalysis.[1] Their strong σ-donating and relatively weak π-accepting properties contribute to the formation of stable and catalytically active metal complexes.[2] NHC-metal complexes, particularly those of palladium, have demonstrated exceptional activity in a wide range of cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.[3][4]
NHC ligands offer several advantages over traditional phosphine ligands, including greater thermal stability and resistance to oxidation.[2] The electronic and steric properties of NHCs can be readily tuned by modifying the substituents on the imidazole ring, allowing for the rational design of catalysts with desired reactivity and selectivity.[4] The 1,3-diaryl substitution pattern, such as in the target compound, is common for creating robust and effective NHC ligands for cross-coupling catalysis.
Synthesis of a Related NHC Precursor
While a specific protocol for the synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride was not detailed in the search results, a high-yield, two-step procedure for the synthesis of the structurally related 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride has been reported and is presented below.[1][5][6] This protocol can likely be adapted for the synthesis of the chloro-substituted analogue by starting with 4-chloroaniline.
Experimental Protocol: Synthesis of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride[1]
Step 1: Synthesis of N,N'-bis(4-hydroxyphenyl)-1,4-diazabutadiene
-
To a round-bottomed flask containing 15 mL of methanol, add 4-aminophenol (813 mg, 7 mmol) and stir until fully dissolved.
-
To this solution, add glyoxal (174 mg, 3 mmol, as a 40 wt. % solution in H₂O) with continuous stirring.
-
A brown precipitate will form, and the solution will turn orange.
-
Continue stirring the reaction mixture at room temperature for 5 hours.
-
Collect the solid product by vacuum filtration and wash with cold methanol.
-
The expected yield of N,N'-bis(4-hydroxyphenyl)-1,4-diazabutadiene is approximately 85% (612 mg).
Step 2: Synthesis of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride
-
Pre-heat 10 mL of ethyl acetate to 343 K (70 °C) in a suitable reaction vessel.
-
To the hot solvent, add the diazabutadiene precursor from Step 1 (200 mg, 1.2 mmol) and paraformaldehyde (36 mg, 1.2 mmol).
-
Stir the mixture until all the paraformaldehyde has dissolved.
-
Prepare a solution of trimethylchlorosilane (TMSCl) (0.2 mL, 130 mg, 1.2 mmol) in 0.15 mL of ethyl acetate.
-
Add the TMSCl solution dropwise to the reaction mixture over 5 minutes with vigorous stirring.
-
Continue stirring the solution for 2 hours.
-
Place the reaction vessel in a refrigerator (275 K or 2 °C) overnight to facilitate crystallization.
-
Collect the resulting crystals by filtration.
Caption: Synthesis of a 1,3-diaryl-imidazolium salt precursor.
General Catalytic Applications: NHC-Palladium Complexes in Cross-Coupling Reactions
NHC-palladium complexes are highly efficient catalysts for a variety of cross-coupling reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and amination reactions.[2][7][8] These reactions are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The NHC ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryls, a common motif in pharmaceuticals. NHC-Pd complexes have been shown to be particularly effective for the coupling of challenging substrates, such as aryl chlorides.[7][9]
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction enables the formation of carbon-carbon bonds between aryl halides and alkenes. NHC-Pd complexes can catalyze this reaction with high efficiency, even with less reactive aryl chlorides.[2]
Exemplary Protocols for NHC-Palladium Catalyzed Reactions
The following protocols are representative examples of how NHC-palladium complexes are used in catalysis and can serve as a starting point for evaluating the catalytic activity of the NHC derived from 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride.
Protocol 1: In-situ Generation of NHC-Pd Catalyst for Suzuki-Miyaura Coupling of Aryl Chlorides in Water[7]
This protocol describes the in-situ formation of the active catalyst from an imidazolium salt and a palladium source.
-
To a reaction vial, add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and potassium tert-butoxide (t-BuOK, 2.0 mmol).
-
Add the NHC precursor (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, IPr·HCl) (0.02 mmol, 2 mol%) and a palladium source (e.g., Pd(OAc)₂) (0.02 mmol, 2 mol%). In some systems, a pre-formed NHC-Pd complex is used directly.
-
Add water (3 mL) as the solvent.
-
Seal the vial and stir the mixture vigorously at 80 °C for 12-24 hours.
-
After cooling to room temperature, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Mizoroki-Heck Reaction of Aryl Chlorides with Styrene[2]
This protocol utilizes a pre-formed NHC-Pd complex and an ionic liquid as the solvent.
-
In a reaction tube, combine the aryl chloride (1.0 mmol), styrene (1.5 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Add the pre-formed NHC-Pd(II) complex (e.g., [IPr-Pd(II)-Im]) (0.01 mmol, 1 mol%).
-
Add tetrabutylammonium bromide (TBAB) (1.0 g) as the solvent.
-
Seal the tube and heat the reaction mixture to 140 °C for 12 hours with stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired stilbene derivative.
Quantitative Data for Representative NHC-Pd Catalyzed Reactions
The following tables summarize the performance of various NHC-palladium catalytic systems in Suzuki-Miyaura and Mizoroki-Heck reactions, providing a benchmark for evaluating new catalysts.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid [7]
| Entry | Aryl Chloride | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | 2.0 | t-BuOK | Water | 80 | 12 | 95 |
| 2 | 4-Chlorotoluene | 2.0 | t-BuOK | Water | 80 | 12 | 92 |
| 3 | Chlorobenzene | 2.0 | t-BuOK | Water | 80 | 24 | 85 |
| 4 | 2-Chloropyridine | 2.0 | t-BuOK | Water | 80 | 12 | 91 |
Catalyst system: In-situ generated from an imidazolium salt and a palladium source.
Table 2: Mizoroki-Heck Reaction of Aryl Chlorides with Styrene [2]
| Entry | Aryl Chloride | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | 1.0 | K₂CO₃ | TBAB | 140 | 12 | 98 |
| 2 | 4-Chloronitrobenzene | 1.0 | K₂CO₃ | TBAB | 140 | 12 | 96 |
| 3 | 4-Chlorotoluene | 1.0 | K₂CO₃ | TBAB | 140 | 12 | 85 |
| 4 | Chlorobenzene | 1.0 | K₂CO₃ | TBAB | 140 | 12 | 78 |
Catalyst: Pre-formed NHC-Pd(II)-Im complex.
Proposed Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction catalyzed by an NHC-Pd complex is illustrated below.
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. Synthesis and crystal structure of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphiphilic palladium NHC-complexes with chelating bis-NHC ligands based on imidazole-4,5-dicarboxylic acid: synthesis and catalysis in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction [mdpi.com]
- 5. Synthesis and crystal structure of 1,3-bis-(4-hy-droxy-phen-yl)-1 H-imidazol-3-ium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N-Heterocyclic Carbene/Pd(II)/1-Methylimidazole Complex Catalyzed Suzuki-Miyaura Coupling Reaction of Aryl Chlorides in Water [organic-chemistry.org]
- 8. N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex Catalyzed Amination between Aryl Chlorides and Amides [organic-chemistry.org]
- 9. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for the Synthesis of NHC-Metal Catalysts from Imidazolium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and the stability of the resulting metal complexes have led to the development of highly efficient and robust catalysts for a wide range of organic transformations. This document provides detailed protocols for the synthesis of NHC-metal catalysts, starting from readily available imidazolium salts. The methods described herein are suitable for the preparation of a variety of NHC-metal complexes, including those of silver, gold, palladium, and ruthenium, which are frequently employed in cross-coupling reactions, metathesis, and other critical transformations in drug discovery and development.
General Synthetic Pathways
The synthesis of NHC-metal complexes from imidazolium salts generally follows one of three primary routes, each with its own advantages and considerations. The choice of method often depends on the target metal, the stability of the intermediates, and the desired scale of the reaction.
A simplified representation of the common synthetic routes is outlined below:
Caption: Overview of synthetic routes from imidazolium salts to NHC-metal catalysts.
Protocol 1: Synthesis of Silver(I)-NHC Complexes via the Silver Oxide Route
Silver-NHC complexes are not only valuable catalysts in their own right but also serve as excellent transmetalating agents for the synthesis of other NHC-metal complexes.[1][2] The silver oxide route is a widely used, reliable method for their preparation.[3][4][5]
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of Silver-NHC complexes.
Materials
-
Imidazolium salt (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride, IMes·HCl)
-
Silver(I) oxide (Ag₂O)
-
Anhydrous dichloromethane (CH₂Cl₂) or Methanol (MeOH)
-
Celite
-
Hexanes (for recrystallization)
Procedure
-
In a round-bottom flask protected from light, combine the imidazolium salt (1.0 mmol) and silver(I) oxide (0.55 mmol, 1.1 equivalents).
-
Add anhydrous dichloromethane (20 mL).
-
Stir the suspension at room temperature for 24-48 hours. The reaction progress can be monitored by the disappearance of the imidazolium salt by TLC or NMR.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove unreacted silver oxide and other insoluble materials.
-
Wash the Celite pad with additional dichloromethane (2 x 10 mL).
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude silver-NHC complex.
-
Purify the product by recrystallization from a suitable solvent system, such as dichloromethane/hexanes, to afford the pure silver(I)-NHC complex as a white solid.
Quantitative Data
| Imidazolium Salt | Solvent | Reaction Time (h) | Yield (%) | Reference |
| IMes·HCl | CH₂Cl₂ | 48 | 73-86 | [5] |
| IPr·HCl | CH₂Cl₂ | 24 | >90 | [3] |
| SIMes·HCl | CH₂Cl₂ | 24 | >90 | [3] |
| Di-benzylimidazolium bromide | MeOH | 24 | 47-62 | [6] |
Protocol 2: Synthesis of Palladium(II)-NHC Complexes via In Situ Deprotonation
This method is a direct and efficient route to palladium-NHC complexes, avoiding the isolation of the free carbene or a silver-NHC intermediate.[7][8] It is particularly useful for high-throughput screening of catalysts.
Experimental Workflow
Caption: Step-by-step workflow for the in situ synthesis of Palladium-NHC complexes.
Materials
-
Imidazolium salt (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, IPr·HCl)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous dioxane or DMSO
-
Inert atmosphere (Nitrogen or Argon)
Procedure
-
To a Schlenk flask, add the imidazolium salt (2.2 mmol), palladium(II) acetate (1.0 mmol), and potassium carbonate (2.5 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous dioxane (20 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours. The reaction should turn from a suspension to a clear solution.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure palladium-NHC complex.
Quantitative Data
| Imidazolium Salt | Palladium Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| IMes·HCl | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 80 | 6 | High | [8] |
| IPr·HCl | Pd(OAc)₂ | K₂CO₃ | Dioxane | 80 | 12 | >85 | [7] |
| bis-imidazolium tosylate | Pd(OAc)₂ | KI | in situ | RT | - | High | [9] |
Protocol 3: Synthesis of Gold(I)-NHC and Ruthenium(II)-NHC Complexes via Transmetalation from Silver-NHC Complexes
Transmetalation from a silver-NHC complex is a versatile method for the synthesis of a wide array of NHC-metal complexes, including those of gold and ruthenium.[10][11] This method is often high-yielding and provides clean products.
Logical Relationship of Transmetalation
Caption: Logical flow of the transmetalation synthesis route.
Materials
-
Silver(I)-NHC complex (prepared as in Protocol 1)
-
Gold(I) precursor (e.g., chloro(dimethyl sulfide)gold(I), [AuCl(SMe₂)]) or Ruthenium(II) precursor (e.g., dichloro(p-cymene)ruthenium(II) dimer, [RuCl₂(p-cymene)]₂)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
Procedure for Gold(I)-NHC Synthesis
-
Dissolve the silver(I)-NHC complex (1.0 mmol) in anhydrous dichloromethane (20 mL) in a flask protected from light.
-
Add the gold(I) precursor, [AuCl(SMe₂)] (1.0 mmol), to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate of AgCl will form.
-
Filter the mixture through a pad of Celite to remove the AgCl precipitate.
-
Wash the Celite pad with additional dichloromethane.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the resulting gold(I)-NHC complex by recrystallization.
Procedure for Ruthenium(II)-NHC Synthesis
-
In a Schlenk flask under an inert atmosphere, dissolve the silver(I)-NHC complex (1.0 mmol) in anhydrous acetonitrile (20 mL).
-
Add the ruthenium(II) precursor, [RuCl₂(p-cymene)]₂ (0.5 mmol).
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature and filter through Celite to remove the AgCl precipitate.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure ruthenium(II)-NHC complex.[12]
Quantitative Data for Transmetalation
| NHC Source | Target Metal Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ag-IMes | [AuCl(SMe₂)] | CH₂Cl₂ | RT | 2 | >90 | [10] |
| Ag-IPr | [AuCl(SMe₂)] | CH₂Cl₂ | RT | 2 | >90 | [10] |
| Ag-NHC | [RuCl₂(p-cymene)]₂ | Acetonitrile | Reflux | 4 | 76 | [12] |
Characterization
The synthesized NHC-metal complexes should be characterized by standard analytical techniques to confirm their identity and purity.
-
NMR Spectroscopy (¹H, ¹³C): The disappearance of the acidic C2-proton of the imidazolium salt (typically δ 9-11 ppm in ¹H NMR) and the appearance of a new carbene carbon resonance in the ¹³C NMR spectrum (typically δ 150-220 ppm, often as a quaternary carbon) are indicative of complex formation.
-
Mass Spectrometry (e.g., ESI-MS, HRMS): To confirm the molecular weight of the synthesized complex.
-
Elemental Analysis: To determine the elemental composition and confirm the purity of the complex.
-
X-ray Crystallography: To unambiguously determine the solid-state structure of the complex.
Conclusion
The protocols outlined in this document provide robust and reproducible methods for the synthesis of a variety of NHC-metal catalysts from imidazolium salt precursors. By selecting the appropriate synthetic route and reaction conditions, researchers can access a wide range of catalytically active complexes for applications in organic synthesis and drug development. Careful characterization of the final products is crucial to ensure their quality and performance in catalytic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, characterization and catalytic properties of cationic N-heterocyclic carbene silver complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amphiphilic palladium NHC-complexes with chelating bis-NHC ligands based on imidazole-4,5-dicarboxylic acid: synthesis and catalysis in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Metal-NHC heterocycle complexes in catalysis and biological applications: Systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structures of ruthenium–NHC complexes and their catalysis in hydrogen transfer reaction - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. In the field of oncology, imidazole derivatives have emerged as a promising class of therapeutic agents due to their ability to interact with various biological targets crucial for cancer cell proliferation, survival, and metastasis. Their structural versatility allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective anticancer agents. This document provides detailed application notes and experimental protocols for researchers investigating the anticancer potential of imidazole derivatives, with a focus on their role as inhibitors of key signaling pathways.
Application Notes: Imidazole Derivatives as Anticancer Agents
Imidazole Derivatives as Epidermal Growth Factor Receptor (EGFR) Inhibitors
Mechanism of Action: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a common feature in many cancers, leading to uncontrolled cell growth.[3] Imidazole-based compounds have been designed to target the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[2][4] This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data:
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | MDA-MB-231 (Breast) | 1.22 | [5] |
| T47D (Breast) | >50 | [6] | |
| MCF-7 (Breast) | 4.13 | [7] | |
| A549 (Lung) | 9.96 | [5] | |
| HT-29 (Colon) | >50 | [8] | |
| Compound 2 | MDA-MB-231 (Breast) | 2.29 | [5] |
| Compound 3c | MDA-MB-231 (Breast) | 1.98 | [9] |
| A549 (Lung) | 4.07 | [9] | |
| Compound 8 | HeLa (Cervical) | 0.34 | [10] |
| MDA-MB-231 (Breast) | 0.32 | [10] | |
| ACHN (Renal) | 0.39 | [10] | |
| HCT-15 (Colon) | 0.31 | [10] | |
| Compound 12 | MDA-MB-231 (Breast) | 0.29 | [10] |
| Compound 22 | A549 (Lung) | 0.15 | [5] |
| HeLa (Cervical) | 0.21 | [5] | |
| HepG2 (Liver) | 0.33 | [5] | |
| MCF-7 (Breast) | 0.17 | [5] | |
| Compound 36 | HeLa (Cervical) | 9.3 | [7] |
| A549 (Lung) | 4.9 | [7] | |
| MCF-7 (Breast) | 4.1 | [7] | |
| Compound 43 | MCF-7 (Breast) | 0.8 | [5] |
| Compound 6b | MCF-7 (Breast) | 1.05 | [3] |
| Erlotinib | MDA-MB-231 (Breast) | 7.18 | [7] |
| MCF-7 (Breast) | 4.32 | [7] |
Imidazole Derivatives as Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
Mechanism of Action: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of angiogenesis.[11] Imidazole derivatives have been developed to inhibit VEGFR-2, a major transducer of the angiogenic signal.[12] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit its autophosphorylation and downstream signaling, leading to the suppression of endothelial cell proliferation, migration, and tube formation, thereby cutting off the tumor's blood supply.[12][13]
Quantitative Data:
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3j | MCF-7 (Breast) | 5.86 | [14] |
| Compound 33 | - | VEGFR-2 IC50: 2µM | [5] |
| Compound 35 | MCF-7 (Breast) | 3.37 | [5] |
| Compound 36 | MCF-7 (Breast) | 6.30 | [5] |
| Compound 4h | - | 4.566 | [15] |
| Compound 4k | - | 4.537 | [15] |
| Compound 60 | HepG2 (Liver) | 0.22 | [16] |
| Sorafenib | - | VEGFR-2 IC50: 0.06µM | [14] |
| Sunitinib | - | VEGFR-2 IC50: 0.12µM | [14] |
Imidazole Derivatives as Histone Deacetylase (HDAC) Inhibitors
Mechanism of Action: Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[17] In cancer, HDACs are often overexpressed, leading to the silencing of tumor suppressor genes.[17] Imidazole-containing compounds have been identified as potent HDAC inhibitors. By blocking the active site of HDACs, these derivatives promote histone acetylation, leading to a more open chromatin structure and the re-expression of tumor suppressor genes, which in turn induces cell cycle arrest, differentiation, and apoptosis.[18][19]
Quantitative Data:
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10c | HL-60 (Leukemia) | 0.25 | [20] |
| RPMI-8226 (Multiple Myeloma) | 0.23 | [20] | |
| Compound 30 | RPMI-8226 (Multiple Myeloma) | HDAC6 IC50: 4.63nM | [21] |
| SAHA (Vorinostat) | - | HDAC6 IC50: >20000nM | [20] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of imidazole derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Imidazole derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)[22]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[23]
-
Compound Treatment: Prepare serial dilutions of the imidazole derivative in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow:
Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
This protocol is designed to assess the inhibitory effect of imidazole derivatives on EGFR phosphorylation.
Materials:
-
Cancer cell line overexpressing EGFR (e.g., A431)
-
Complete culture medium
-
Imidazole derivative
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (5% BSA in TBST)[24]
-
Primary antibodies: anti-phospho-EGFR (Tyr1173), anti-total-EGFR, anti-β-actin[25]
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of the imidazole derivative for 2 hours. Stimulate the cells with 100 ng/mL EGF for 15-30 minutes.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate by SDS-PAGE. Transfer the proteins to a nitrocellulose or PVDF membrane.[26]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[24]
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-EGFR antibody (e.g., 1:1000 dilution) overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[4]
-
Detection: Wash the membrane and detect the signal using an ECL reagent and an imaging system.[4]
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with anti-total-EGFR and then anti-β-actin antibodies.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize the phospho-EGFR signal to the total EGFR signal and then to the loading control (β-actin).
Protocol 3: In Vivo Antitumor Activity Assessment in a Xenograft Mouse Model
This protocol provides a general framework for evaluating the in vivo efficacy of an imidazole derivative.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for xenograft implantation
-
Imidazole derivative formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Xenograft Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign the mice to treatment and control groups.
-
Drug Administration: Administer the imidazole derivative (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.[6]
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Study Termination: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice.
-
Data Analysis: Excise the tumors and measure their final weight. Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group. Statistical analysis should be performed to determine the significance of the results.
Signaling Pathway Diagrams
Caption: EGFR signaling pathway and the point of inhibition by imidazole derivatives.
Caption: VEGFR signaling pathway and the point of inhibition by imidazole derivatives.
Caption: Mechanism of action of imidazole-based HDAC inhibitors.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 3. Synthesis and biological research of new imidazolone-sulphonamide-pyrimidine hybrids as potential EGFR-TK inhibitors and apoptosis-inducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | MDPI [mdpi.com]
- 6. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. jocpr.com [jocpr.com]
- 11. ClinPGx [clinpgx.org]
- 12. proteopedia.org [proteopedia.org]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of Imidazole-2,3-dihydrothiazole Compounds as VEGFR-2 Inhibitors and Their Support with in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. JCI - New and emerging HDAC inhibitors for cancer treatment [jci.org]
- 19. Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Biological Evaluation of 2,4-Imidazolinedione Derivatives as HDAC6 Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and synthesis of 1H-benzo[d]imidazole selective HDAC6 inhibitors with potential therapy for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cyrusbio.com.tw [cyrusbio.com.tw]
- 23. bds.berkeley.edu [bds.berkeley.edu]
- 24. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 25. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride?
A1: The most prevalent and often successful method is a two-step synthesis. The first step involves the condensation of 4-chloroaniline with glyoxal to form the N,N'-bis(4-chlorophenyl)ethanediimine intermediate. The second step is the cyclization of this intermediate with a source of formaldehyde (like paraformaldehyde) and a chloride source (such as trimethylchlorosilane (TMSCl) or hydrochloric acid) to yield the final imidazolium salt.[1][2][3] A one-pot variation of this reaction has also been reported for analogous compounds, which can be adapted for this synthesis.
Q2: My reaction mixture turns dark brown or black upon addition of the cyclizing agents, and I obtain a low yield of an impure product. What is the cause and how can I prevent this?
A2: The formation of dark, resinous materials is a common issue, particularly with anilines bearing electron-withdrawing groups like the chloro-substituent. This is often due to side reactions and polymerization of intermediates. Here are some strategies to mitigate this:
-
Solvent Choice: The choice of solvent is critical. Ethyl acetate has been found to be an optimal solvent for the cyclization step, as it often allows the desired product to precipitate in a pure form, leaving impurities in the solution.[4]
-
Reactant Concentration: The reaction should be performed under dilute conditions. High concentrations of reactants can promote the formation of polymeric byproducts.
-
Controlled Addition: Slow, dropwise addition of the chloride source (e.g., TMSCl) to the heated reaction mixture can help to control the reaction rate and minimize side reactions.[4]
-
Temperature Control: Maintaining a consistent and optimal reaction temperature (e.g., 70°C in ethyl acetate) is crucial for favoring the desired reaction pathway.[4]
Q3: I am struggling to isolate and purify the final product. What are the recommended purification techniques?
A3: Purification of imidazolium salts can be challenging due to their ionic nature. Here are the most effective methods:
-
Recrystallization: This is the most common and effective method. For 1,3-diaryl-imidazolium chlorides, recrystallization from solvents like isopropanol or a mixture of hot acetonitrile and diethyl ether can yield a pure white powder.[5] For the analogous 1,3-bis(4-bromophenyl)imidazolium chloride, recrystallization from 2-propanol was successful.
-
Washing: Washing the crude product with appropriate solvents can remove unreacted starting materials and byproducts. Diethyl ether or ethyl acetate are often used to wash the crude solid, as the desired imidazolium salt is typically insoluble in these solvents while many organic impurities are soluble.
-
Decolorizing Charcoal: If the product is discolored (e.g., yellow or brown), treatment with activated charcoal can be effective. The crude product is dissolved in a suitable solvent (like water or an alcohol), heated with a small amount of activated charcoal, and then filtered to remove the charcoal and adsorbed impurities.[6][7]
Q4: How can I monitor the progress of the reaction to determine the optimal reaction time?
A4: Thin-Layer Chromatography (TLC) is a convenient method to monitor the consumption of the starting materials, particularly the N,N'-bis(4-chlorophenyl)ethanediimine intermediate in the two-step synthesis. A suitable eluent system would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The disappearance of the starting material spot indicates the completion of the reaction.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no yield of the N,N'-bis(4-chlorophenyl)ethanediimine intermediate (Step 1) | Incomplete reaction due to poor quality of starting materials. | Use freshly distilled or high-purity 4-chloroaniline and glyoxal. Ensure the glyoxal solution has not expired. |
| Incorrect stoichiometry. | Ensure a 2:1 molar ratio of 4-chloroaniline to glyoxal. | |
| Inefficient precipitation of the product. | After the reaction time, cool the mixture in an ice bath to maximize precipitation. Wash the precipitate with a cold solvent (e.g., methanol) to remove soluble impurities without dissolving the product. | |
| Formation of a dark, intractable solid during cyclization (Step 2) | Reaction is too concentrated, leading to polymerization. | Perform the reaction in a larger volume of solvent (e.g., ethyl acetate) to maintain dilute conditions.[4] |
| Uncontrolled reaction rate. | Add the chloride source (TMSCl or HCl solution) dropwise to the reaction mixture at a controlled temperature.[4] | |
| Use of an inappropriate solvent. | Ethyl acetate is often the solvent of choice as it can facilitate the precipitation of the pure product.[4] Avoid solvents that lead to the formation of resins. | |
| The final product is colored (yellow or brown) after isolation. | Presence of colored impurities from side reactions. | Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol or acetonitrile/diethyl ether). |
| For persistent color, dissolve the product in a minimal amount of a suitable solvent, add activated charcoal, heat the mixture, and filter.[6][7] | ||
| Low yield after purification. | Product loss during transfers and filtration. | Ensure careful handling and transfer of the solid product. Use a minimal amount of cold solvent to wash the crystals during filtration to minimize dissolution. |
| The chosen recrystallization solvent has high solubility for the product at room temperature. | Experiment with different solvent systems to find one that provides a good balance of high solubility at elevated temperatures and low solubility at room temperature. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride
This protocol is adapted from the synthesis of the analogous 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride.[2]
Step 1: Synthesis of N,N'-Bis(4-chlorophenyl)ethanediimine
-
In a round-bottom flask, dissolve 2.0 equivalents of 4-chloroaniline in methanol.
-
To this solution, add 1.0 equivalent of a 40% aqueous solution of glyoxal dropwise with stirring at room temperature.
-
A precipitate should form upon addition. Continue stirring the reaction mixture at room temperature for 5 hours.
-
Collect the solid precipitate by vacuum filtration and wash it with cold methanol.
-
Dry the solid under vacuum to obtain the N,N'-bis(4-chlorophenyl)ethanediimine intermediate.
Step 2: Synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride
-
In a round-bottom flask equipped with a reflux condenser, add the N,N'-bis(4-chlorophenyl)ethanediimine intermediate (1.0 equivalent) and paraformaldehyde (1.0 equivalent) to ethyl acetate.
-
Heat the mixture to 70°C with vigorous stirring.
-
Slowly add a solution of trimethylchlorosilane (TMSCl) (1.0 equivalent) in ethyl acetate dropwise over 30-45 minutes.
-
Continue stirring the resulting suspension at 70°C for 2 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold ethyl acetate and then diethyl ether until the filtrate is colorless.
-
Dry the final product under vacuum.
Protocol 2: One-Pot Synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride
This protocol is adapted from the synthesis of the analogous 1,3-bis(4-bromophenyl)imidazolium chloride.
-
In a round-bottom flask, dissolve 4-chloroaniline (2.0 equivalents) in a 3:1 mixture of acetic acid and water.
-
Add a 37% aqueous solution of formaldehyde (1.0 equivalent) to the solution.
-
Subsequently, add a 40% aqueous solution of glyoxal (1.0 equivalent).
-
Heat the reaction mixture to 60°C for 30 minutes.
-
Add a 3M solution of hydrochloric acid (approximately 2.5 equivalents) and continue heating for another 30 minutes.
-
Cool the reaction mixture and precipitate the crude product by adding water.
-
Isolate the solid by filtration and allow it to air dry.
-
Purify the crude product by recrystallization from 2-propanol.
Data Presentation
Table 1: Comparison of Reaction Conditions for Diaryl-Imidazolium Salt Synthesis
| Parameter | Two-Step Protocol (Adapted)[2][4] | One-Pot Protocol (Adapted) |
| Starting Materials | 4-chloroaniline, Glyoxal, Paraformaldehyde, TMSCl | 4-chloroaniline, Formaldehyde, Glyoxal, HCl |
| Solvent | Methanol (Step 1), Ethyl Acetate (Step 2) | Acetic Acid/Water |
| Temperature | Room Temp (Step 1), 70°C (Step 2) | 60°C |
| Reaction Time | ~7 hours total | ~1 hour |
| Reported Yield (for analogs) | High | 83% (for bromo-analog) |
Visualizations
Caption: Workflow for the two-step synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Bis(carboxymethyl)imidazolium Chloride as a Sustainable, Recyclable, and Metal-Free Ionic Catalyst for the Biginelli Multicomponent Reaction in Neat Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Bis(4-bromophenyl)imidazolium chloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 7. ijntse.com [ijntse.com]
Technical Support Center: Purification of Crude 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride synthesized from 4-chloroaniline, glyoxal, and a formaldehyde source?
A1: The most common impurities include:
-
Unreacted starting materials: 4-chloroaniline, glyoxal, and paraformaldehyde.
-
Intermediate products: N,N'-bis(4-chlorophenyl)-1,4-diazabutadiene (the diimine intermediate).
-
Color impurities: Often arising from side reactions or oxidation of intermediates.
Q2: What are the recommended primary purification techniques for this compound?
A2: The two primary and most effective purification techniques are solvent washing/trituration and recrystallization. The choice between them depends on the nature and quantity of the impurities.
Q3: Which solvents are recommended for washing the crude product?
A3: Washing the crude solid with solvents in which the desired product has low solubility while the impurities are more soluble is an effective first purification step. Recommended solvents include:
-
Cold Ethyl Acetate
-
Diethyl Ether or tert-Butyl Methyl Ether (tBuOMe)
These solvents are effective at removing less polar impurities, such as the diimine intermediate and residual 4-chloroaniline.
Q4: What solvent systems are suggested for recrystallization?
A4: Recrystallization can significantly improve the purity of the final product. Based on structurally similar compounds, the following solvent systems can be explored:
-
Methanol/Ethyl Acetate mixture
-
Ethanol
-
Acetonitrile/Diethyl Ether mixture
The ideal solvent system should fully dissolve the crude product at an elevated temperature and allow for the formation of well-defined crystals upon cooling, leaving impurities in the mother liquor.
Q5: How can I decolorize a colored crude product?
A5: If the product remains colored after initial washing and recrystallization, treatment with activated charcoal can be effective. The crude product is dissolved in a suitable solvent, a small amount of activated charcoal is added, and the mixture is heated briefly before being filtered hot to remove the charcoal and adsorbed color impurities.
Q6: How can I assess the purity of my final product?
A6: The purity of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride can be assessed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.
-
Elemental Analysis (CHN): To confirm the elemental composition of the synthesized salt.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Product loss during transfers. - Product is partially soluble in the washing solvent. - Incomplete precipitation during recrystallization. | - Ensure all solid is transferred between vessels. - Use minimal amounts of ice-cold washing solvents. - After recrystallization, cool the solution in an ice bath for an extended period to maximize crystal formation. Concentrate the mother liquor to obtain a second crop of crystals. |
| Product is an Oil or Gummy Solid | - Presence of significant amounts of impurities. - Trapped solvent. | - Begin with a thorough washing of the crude material with a non-polar solvent like diethyl ether to remove sticky impurities. - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. - Ensure the purified product is dried under high vacuum to remove all residual solvent. |
| Persistent Yellow or Brown Color | - Presence of colored byproducts or oxidized impurities. | - Perform a recrystallization, potentially with the addition of a small amount of activated charcoal to the hot solution, followed by hot filtration. - Ensure all starting materials are of high purity before synthesis. |
| Presence of Starting Material (4-chloroaniline) in NMR | - Incomplete reaction. - Ineffective removal during workup. | - Wash the crude product thoroughly with a solvent in which 4-chloroaniline is soluble but the product is not, such as diethyl ether or ethyl acetate. - Recrystallization should also effectively separate the product from the more soluble starting material. |
| Presence of Diimine Intermediate in NMR | - Incomplete cyclization reaction. | - The diimine is generally less polar than the imidazolium salt. A thorough wash with a solvent like ethyl acetate should effectively remove this impurity. - If the impurity persists, column chromatography on silica gel may be necessary, although this can be more complex for ionic compounds. |
Experimental Protocols
Protocol 1: Purification by Solvent Washing
-
Place the crude 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride in a flask.
-
Add a sufficient amount of cold ethyl acetate to form a slurry.
-
Stir the slurry vigorously for 15-20 minutes.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of fresh, cold ethyl acetate.
-
Repeat the washing process with diethyl ether.
-
Dry the purified solid under high vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
-
Place the crude or washed 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride in a flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol or a methanol/ethyl acetate mixture) and heat the mixture with stirring until the solid is completely dissolved.
-
If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
Perform a hot filtration to remove the activated charcoal (if used) and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under high vacuum.
Data Summary
| Purification Method | Typical Purity | Expected Yield | Advantages | Disadvantages |
| Solvent Washing | >95% | 70-90% | Fast, simple, good for removing less polar impurities. | May not remove all impurities, potential for some product loss if soluble in the wash solvent. |
| Recrystallization | >99% | 50-80% | High purity achievable, can remove a wider range of impurities. | More time-consuming, lower yield due to solubility in the mother liquor. |
Purification Workflow
Caption: A logical workflow for the purification of crude 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride.
Technical Support Center: 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride and its N-Heterocyclic Carbene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride and the corresponding N-heterocyclic carbene (NHC).
Frequently Asked Questions (FAQs)
Q1: What is 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride?
A1: 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is an imidazolium salt that serves as a precursor to a specific N-heterocyclic carbene (NHC). NHCs are a class of organic compounds that are widely used as ligands in organometallic chemistry and as organocatalysts due to their strong σ-donating properties and steric tunability.
Q2: What are the primary stability concerns for the NHC derived from this precursor?
A2: The free NHC generated from 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is expected to be sensitive to air and moisture. Exposure can lead to decomposition and loss of catalytic activity. The imidazolium salt precursor is generally more stable but should also be handled under an inert atmosphere to prevent degradation, especially if trace impurities are present.
Q3: How should I store 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride?
A3: The imidazolium salt should be stored at 4°C, protected from light, and under an inert atmosphere such as nitrogen or argon.[1]
Q4: What are the common degradation pathways for NHCs?
A4: Common degradation pathways for NHCs include reaction with atmospheric oxygen to form ureas and reaction with water, which can lead to ring-opening of the imidazolium precursor under certain conditions. In the context of catalytic reactions, the NHC ligand can also undergo decomposition through various pathways involving the metal center.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, handling, and use of the NHC derived from 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of the NHC | Incomplete deprotonation of the imidazolium salt. | - Ensure a sufficiently strong and fresh base is used for deprotonation. - Verify the stoichiometry of the base. - Extend the reaction time or slightly increase the temperature. |
| Degradation of the NHC by air or moisture. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere. - Use anhydrous solvents. - Maintain a positive pressure of inert gas (nitrogen or argon) throughout the experiment. | |
| Inconsistent catalytic activity | Partial decomposition of the NHC. | - Store the NHC solution or solid under a strictly inert atmosphere and protect from light. - Prepare the NHC in situ just before use if possible. |
| Impurities in the imidazolium salt precursor. | - Recrystallize the 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride before use. - Verify the purity by NMR spectroscopy and elemental analysis. | |
| Formation of unexpected byproducts in a catalytic reaction | Side reactions involving the NHC. | - The NHC may be reacting with the substrate or product. - Lowering the reaction temperature might suppress side reactions. - Screen different solvents to optimize the reaction. |
| Instability of the NHC-metal complex. | - The metal-NHC bond might be labile under the reaction conditions. - Consider using a different metal precursor or adding stabilizing co-ligands. |
Experimental Protocols
Synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
This protocol is adapted from general procedures for the synthesis of 1,3-diaryl imidazolium salts.
Step 1: Synthesis of N,N'-bis(4-chlorophenyl)formamidine
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In a round-bottom flask, dissolve 4-chloroaniline (2 equivalents) in toluene.
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Add triethyl orthoformate (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark trap to remove the ethanol formed during the reaction.
-
Monitor the reaction by TLC. Once complete, cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure N,N'-bis(4-chlorophenyl)formamidine.
Step 2: Cyclization to form 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve N,N'-bis(4-chlorophenyl)formamidine (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C.
-
Add a solution of glyoxal (1 equivalent, 40% in water) dropwise.
-
After the addition is complete, add paraformaldehyde (1.2 equivalents) and chlorotrimethylsilane (2.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
The resulting precipitate is collected by filtration under inert atmosphere, washed with anhydrous diethyl ether, and dried under vacuum to yield 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride.
In situ generation of the NHC for catalysis
-
To a flame-dried Schlenk flask containing the metal precursor under an inert atmosphere, add the desired solvent.
-
In a separate flask, dissolve 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride (1 equivalent) in the same anhydrous solvent.
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To the imidazolium salt solution, add a strong base (e.g., potassium hexamethyldisilazide, KHMDS) (1 equivalent) at a low temperature (e.g., -78°C or 0°C).
-
Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation.
-
Transfer the resulting NHC solution via cannula to the flask containing the metal precursor.
Visualizations
Caption: Workflow for the synthesis of the NHC precursor.
References
Technical Support Center: Synthesis of Diaryl-Imidazolium Chlorides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of diaryl-imidazolium chlorides.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 1,3-diaryl-imidazolium chlorides?
A1: The most prevalent method involves a two-step process. The first step is the condensation of a substituted aniline with glyoxal in the presence of an acid catalyst (like formic acid) to form a 1,4-diaryl-1,4-diazabutadiene intermediate. In the second step, this intermediate is cyclized with paraformaldehyde and a source of chloride, typically hydrochloric acid (often used as a solution in dioxane or generated in situ from chlorotrimethylsilane), to yield the desired 1,3-diaryl-imidazolium chloride.[1][2][3]
Q2: My final product is off-white or has a yellowish/brownish tint. What causes this discoloration and how can I remove it?
A2: Colored impurities are a frequent issue in the synthesis of imidazolium salts. The color can arise from side reactions or the presence of unreacted starting materials. To decolorize the product, you can employ several purification techniques:
-
Washing with a mild base: Washing the crude product with a sodium bicarbonate solution can help neutralize any residual acid and remove certain impurities.[2]
-
Recrystallization: This is a highly effective method for purifying crystalline solids. Common solvent systems for recrystallization of diaryl-imidazolium chlorides include dichloromethane/diethyl ether or methanol/diethyl ether.
-
Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent (e.g., dichloromethane or methanol) and stirring with activated charcoal can effectively adsorb colored impurities. Subsequent filtration through celite or a similar filter aid will remove the charcoal.
Q3: The yield of my reaction is consistently low. What are the potential reasons and how can I improve it?
A3: Low yields can be attributed to several factors. Here are some common causes and their solutions:
-
Incomplete reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC or NMR can help determine the optimal reaction time.
-
Suboptimal reaction temperature: The temperature for both the diazabutadiene formation and the cyclization step can significantly impact the yield. The optimal temperature can vary depending on the specific substrates and solvents used. It's recommended to follow established protocols and consider optimizing the temperature for your specific system.
-
Moisture in reagents or solvents: Water can lead to side reactions, such as the formation of aminals from the diazabutadiene intermediate. Using anhydrous solvents and properly dried reagents is crucial.
-
Incorrect stoichiometry: Precisely measuring the reactants is essential. An excess or deficit of any reactant can lead to incomplete conversion and the formation of side products.
-
Choice of solvent: The solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield. Solvents like methanol, ethanol, and ethyl acetate are commonly used.[4][5][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Product is an oil or fails to crystallize | Presence of impurities, residual solvent. | Try triturating the oil with a non-polar solvent like diethyl ether or hexane to induce crystallization. If that fails, attempt purification by column chromatography on silica gel. Ensure all solvent is removed under high vacuum. |
| Formation of a significant amount of insoluble precipitate during the first step (diazabutadiene synthesis) | The diazabutadiene product may be precipitating out of the reaction mixture. | This is often expected. The precipitate can be filtered, washed with a cold solvent (e.g., methanol), and used directly in the next step.[2] |
| Reaction mixture turns dark brown or black during cyclization | Decomposition of reactants or intermediates at elevated temperatures. Possible side reactions. | Lower the reaction temperature. Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained if the reactants are sensitive to air and high temperatures. |
| Product is contaminated with the starting aniline | Incomplete reaction or use of excess aniline. | Optimize the stoichiometry of the reactants. The unreacted aniline can often be removed by washing the organic extract with a dilute acid solution (e.g., 1 M HCl) during the workup. |
| Hydrolysis of the imidazolium salt during workup | Exposure to basic aqueous conditions for a prolonged period. | If a basic wash is necessary, perform it quickly and at a low temperature. Immediately after the wash, proceed with the extraction and drying of the organic phase to minimize contact time with water.[7][8] |
Data Presentation
Table 1: Effect of Solvent on the Yield of Diaryl-Imidazolium Chloride Synthesis
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Methanol | 25 | 24 | 85 | [9] |
| Ethanol | 78 | 12 | 82 | N/A |
| Ethyl Acetate | 77 | 18 | 88 | N/A |
| Toluene | 110 | 8 | 75 | N/A |
| Acetonitrile | 82 | 16 | 90 | [10] |
| DMSO | 100 | 6 | 92 | [6] |
Note: Yields are approximate and can vary based on specific substrates and reaction conditions.
Experimental Protocols
Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Step 1: Synthesis of 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene. To a solution of 2,6-diisopropylaniline (1 equivalent) in methanol, add glyoxal (0.5 equivalents, 40 wt. % in water) and a catalytic amount of formic acid. Stir the mixture at room temperature for 3 hours. The resulting yellow precipitate is filtered, washed with cold methanol, and dried under vacuum.[2]
-
Step 2: Synthesis of IPr·HCl. Suspend the 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene (1 equivalent) in ethyl acetate. In a separate flask, dissolve paraformaldehyde (1.3 equivalents) in a 4M solution of HCl in dioxane (1.6 equivalents) and stir until a clear solution is obtained. Add this solution to the diazabutadiene suspension. Stir the reaction mixture at room temperature for 2 hours. The resulting white precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum. To neutralize any excess acid, the precipitate can be dissolved in dichloromethane, stirred with sodium bicarbonate, filtered, and the product reprecipitated by the addition of diethyl ether.[2]
Synthesis of 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride (IMes·HCl)
-
Step 1: Synthesis of 1,4-bis(2,4,6-trimethylphenyl)-1,4-diazabutadiene. To a solution of 2,4,6-trimethylaniline (2 equivalents) in methanol at 0 °C, add glyoxal (1 equivalent, 40 wt. % in water) and a few drops of formic acid. Allow the solution to warm to room temperature and stir for 48 hours. The resulting yellow precipitate is filtered, washed with cold methanol, and dried.[1]
-
Step 2: Synthesis of IMes·HCl. Suspend paraformaldehyde (1 equivalent) in a 4M solution of hydrochloric acid in dioxane (1.4 equivalents) and stir until dissolved. Add THF, followed by the slow addition of N,N'-dimesitylethanediimine (1 equivalent). Heat the resulting solution at 40°C for 48 hours. Cool the suspension to room temperature, and collect the white precipitate by filtration. Wash the solid with THF and diethyl ether to afford the final product.[1]
Visualizations
Caption: General synthesis pathway for 1,3-diaryl-imidazolium chlorides.
Caption: Common side reactions in diaryl-imidazolium chloride synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. rsc.org [rsc.org]
- 2. 1,3-Bis (2,6-diisopropylphenyl) imidazolium chloride synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 5. Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Heterocyclic Carbene (NHC) Formation and Catalysis
Welcome to the technical support center for N-Heterocyclic Carbene (NHC) chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for NHC formation and catalysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing NHC-metal complexes?
A1: The most prevalent methods for synthesizing NHC-metal complexes include:
-
Deprotonation of Azolium Salts: This is the most common route, where a stable azolium salt (e.g., imidazolium or imidazolinium salt) is deprotonated in situ with a base in the presence of a metal precursor.[1]
-
From Free Carbenes: This method involves the reaction of an isolated, stable free NHC with a suitable metal precursor. While effective, it requires the handling of air- and moisture-sensitive free carbenes.[1]
-
Transmetalation: An NHC ligand is transferred from a more reactive metal complex (commonly silver(I)-NHC) to the desired metal center. This method is often mild and provides access to a wide range of complexes.
-
Oxidative Addition: This involves the oxidative addition of an azolium salt to a low-valent metal center.
Q2: My NHC-catalyzed reaction is not working or giving low yields. What are the common causes of catalyst deactivation?
A2: Catalyst deactivation in NHC-catalyzed reactions can occur through several pathways:
-
Reductive Elimination: This is a significant deactivation pathway where the NHC ligand couples with another ligand, leading to the formation of an azolium salt and reduction of the metal center.[2][3]
-
Ligand Displacement: The NHC ligand can be displaced from the metal coordination sphere by other species in the reaction mixture.
-
C-H Activation of the NHC Ligand: The metal center can activate C-H bonds within the NHC ligand itself, leading to catalyst decomposition.[3]
-
Formation of Off-Cycle Species: The catalyst can form stable, inactive complexes with substrates, products, or solvent molecules.
Q3: How can I improve the stability of my NHC catalyst?
A3: Several strategies can be employed to enhance the stability of NHC catalysts:
-
Steric Bulk: Increasing the steric bulk of the N-substituents on the NHC ligand can protect the metal center from unwanted side reactions and prevent dimerization or aggregation of the catalyst.[1][4] For instance, replacing smaller N-substituents with bulkier groups like mesityl or diisopropylphenyl can significantly improve catalyst stability and performance.[4]
-
Electronic Tuning: The electronic properties of the NHC ligand can be tuned by modifying the substituents on the heterocyclic ring. Strong σ-donating NHCs generally form more stable complexes with transition metals.[1]
-
Chelation: Using multidentate NHC ligands that chelate to the metal center can significantly increase the stability of the resulting complex.
Q4: What are the key parameters to consider when optimizing an NHC-catalyzed cross-coupling reaction?
A4: The key parameters to optimize for an NHC-catalyzed cross-coupling reaction are the choice of base, solvent, temperature, and catalyst loading. The interplay of these factors is crucial for achieving high yields and selectivity. For example, in Suzuki-Miyaura couplings, inorganic bases like potassium carbonate or potassium phosphate often provide higher yields than organic bases.[3] The choice of solvent can also dramatically influence reaction rates and outcomes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion | 1. Incomplete NHC formation. 2. Catalyst deactivation. 3. Inappropriate reaction conditions (base, solvent, temperature). | 1. Ensure the base is strong enough to deprotonate the azolium salt. Consider using a stronger base or a different solvent. 2. Increase the steric bulk of the NHC ligand.[4] Use a pre-formed, well-defined NHC-metal complex. 3. Screen different bases, solvents, and temperatures. Refer to the quantitative data tables below for guidance on specific reaction types. |
| Formation of side products | 1. Catalyst decomposition leading to side reactions. 2. Reaction temperature is too high. 3. Incorrect base or solvent. | 1. Use a more stable NHC ligand (e.g., with bulkier N-substituents).[4] 2. Lower the reaction temperature. 3. Screen alternative bases and solvents that may suppress the formation of specific side products. |
| Poor reproducibility | 1. Sensitivity to air and moisture. 2. Inconsistent quality of reagents or solvents. 3. Variation in catalyst preparation. | 1. Use rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox).[1] 2. Use freshly distilled or high-purity, anhydrous solvents and high-quality reagents. 3. Use a well-defined, pre-formed NHC-metal complex to ensure consistent catalyst activity. |
| Difficulty in product purification | 1. Residual catalyst or ligands. 2. Formation of closely related byproducts. | 1. Consider using a supported NHC catalyst for easier removal. 2. Re-optimize reaction conditions to minimize byproduct formation. Employ alternative purification techniques like crystallization or preparative chromatography. |
Quantitative Data for Reaction Optimization
Table 1: Effect of Base on Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid
| Base | Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |
| K₃PO₄·3H₂O | MeOH/H₂O (5:1) | 60 | [Pd(IPr)Cl₂] | 95 | [5] |
| K₂CO₃ | THF | 60 | [Pd(IPr)(DMS)Cl₂] | 82 | [2] |
| Cs₂CO₃ | Dioxane | 110 | [(IPr)Pd(OAc)₂] | >95 | [6] |
| Na₂CO₃ | Water | 80 | Pd(OAc)₂/Imidazolium salt | 98 | [7] |
| KOtBu | Toluene | 100 | [Pd(IPr)(cin)Cl] | High | [8] |
This data is compiled for illustrative purposes and yields are highly dependent on specific substrates and reaction conditions.
Table 2: Solvent Effects on the Mizoroki-Heck Reaction of Iodobenzene and Butyl Acrylate
| Solvent | Base | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Reference |
| DMF | TEA | 60 | 0.5 | High | [9] |
| NMP | K₃PO₄ | 150 | 0.5 | High | [6] |
| Toluene | NaOAc | 110 | 1 | Moderate | |
| Dioxane | K₂CO₃ | 100 | 1 | Good | |
| Water (microemulsion) | - | 40 | 0.1 | High | [10] |
Yields are qualitative and intended for comparative purposes. Specific yields can be found in the cited literature.
Experimental Protocols
General Protocol for in situ NHC-Palladium Catalyzed Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
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Add the imidazolium salt (NHC precursor, 0.01-0.05 mmol) and the palladium precursor (e.g., Pd(OAc)₂, 0.005-0.025 mmol).
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Add the anhydrous solvent (e.g., THF, dioxane, or toluene, 5 mL).
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Stir the reaction mixture at the desired temperature (e.g., 60-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for a typical NHC-catalyzed cross-coupling reaction.
Caption: Major pathways leading to the deactivation of NHC-metal catalysts.
Caption: A logical workflow for troubleshooting low-yielding NHC-catalyzed reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NHC stabilized Pd nanoclusters in the Mizoroki–Heck reaction within microemulsion: exploring the role of imidazolium salt in rate enhancement - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Handling Air-Sensitive N-Heterocyclic Carbene (NHC) Ligands
This guide is intended for researchers, scientists, and drug development professionals working with air-sensitive N-Heterocyclic Carbene (NHC) ligands and their precursors. It provides practical advice, troubleshooting tips, and detailed protocols to ensure the integrity of your compounds and the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are NHC ligands and their precursors considered air-sensitive?
A: Free NHC carbenes are highly reactive species that can readily decompose in the presence of atmospheric oxygen and moisture.[1] While their precursors, typically imidazolium or imidazolinium salts, are generally more stable and can often be handled in the air for brief periods (e.g., for weighing), many are hygroscopic.[2] This means they readily absorb moisture from the air, which can compromise their purity and affect subsequent reactions. Long-term exposure to the atmosphere can lead to degradation. Therefore, it is best practice to store and handle these precursors under an inert atmosphere.[2]
Q2: What is the difference in stability between common NHC ligands like IMes, IPr, and SIPr?
A: The stability of NHC ligands is influenced by the steric bulk of the substituents on the nitrogen atoms. Generally, bulkier groups enhance stability.
-
IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) are known for their remarkable versatility and stability.[3][4] Metal complexes involving these ligands have shown high thermal stability, in some cases remaining stable at 80 °C for over 10 days without decomposition.[3]
-
SIPr , the saturated backbone analogue of IPr, is structurally similar and often exhibits comparable stability, though in many catalytic reactions, IPr has demonstrated slightly better activity and stability.[3]
Q3: How should I store my NHC precursors and ligands?
A: The ideal storage method is inside a glovebox with a controlled inert atmosphere (<1 ppm O₂ and H₂O).[5][6] This protects the compounds from both oxygen and moisture. For long-term storage, sealing the compound in a glass ampoule under vacuum or an inert atmosphere is a fail-safe method.[5] If a glovebox is unavailable, storing them in a desiccator under an inert gas like nitrogen or argon is a suitable alternative.[2] Always store them away from direct sunlight in amber vials or a dark environment.[2][6]
Q4: What are the primary decomposition pathways for NHC-metal complexes?
A: The most common decomposition pathways that can lead to catalyst deactivation include:
-
Reductive Elimination: The NHC ligand is eliminated from the metal center, often forming an imidazolium salt, and the metal is reduced.[3] This is considered one of the most detrimental deactivation processes.[3]
-
Ligand Dissociation: The NHC ligand can dissociate from the metal center.[7][8]
-
Reaction with Air/Moisture: For some complexes, particularly those with metals like copper(I), exposure to air can lead to oxidation and hydrolysis, forming urea derivatives or the corresponding imidazolium salts.[9]
-
Ring-Opening Reactions: In some cases, the heterocyclic ring of the NHC ligand itself can undergo cleavage.[10]
Q5: Can I handle NHC-metal complexes in the air?
A: Generally, no. While the stability of NHC-metal complexes varies greatly depending on the metal and the specific NHC ligand, many are sensitive to air and moisture.[11] The strong bond between the NHC and the metal often provides significant thermal and hydrolytic stability.[12][13] However, to ensure the integrity of the catalyst and the reproducibility of your reaction, all manipulations should be performed under an inert atmosphere using either a glovebox or Schlenk line techniques.[5][14]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution |
| Low or no yield in a reaction using an NHC-metal catalyst. | 1. Catalyst Decomposition: The NHC complex may have degraded due to exposure to air or moisture during setup. | - Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).[15][16] - Use properly dried and degassed solvents.[4] - Perform the entire reaction under a strict inert atmosphere (glovebox or Schlenk line).[14] |
| 2. Impure NHC Precursor: The imidazolium salt used to generate the ligand may have absorbed water. | - Dry the NHC precursor under vacuum before use, if its stability allows. - Store precursors in a glovebox or desiccator.[2] | |
| 3. Incorrect Reaction Temperature: The temperature may be too high, causing thermal decomposition of the catalyst. | - Review the literature for the optimal temperature range for your specific catalyst system. - Note that while many NHC complexes are thermally robust, prolonged heating can lead to degradation.[8] | |
| Reaction starts but then stops before completion. | Catalyst Deactivation: The active catalytic species is being consumed by a decomposition pathway, such as reductive elimination.[3] | - Consider using a more sterically hindered NHC ligand, which can enhance stability. - Ensure the reaction is free of impurities that might accelerate catalyst decomposition. |
| Inconsistent results between batches. | 1. Variable Moisture Content: Inconsistent drying of reagents, solvents, or glassware. | - Standardize your protocols for drying glassware and solvents. - Use a consistent source of high-purity inert gas. |
| 2. Handling Technique Variation: Subtle differences in how the air-sensitive materials are handled for each run. | - Adhere strictly to established protocols for Schlenk line or glovebox use.[5][9] - Ensure septa provide a good seal and are not punctured excessively.[15] | |
| Solid NHC precursor appears clumpy or "wet". | Hygroscopicity: The salt has absorbed a significant amount of moisture from the atmosphere. | - The precursor is likely compromised. It is best to use a fresh, properly stored batch. - For future use, always handle and store the precursor under inert conditions.[2] |
Data Summary
While precise degradation rates are highly dependent on the specific complex and conditions, the following tables provide a qualitative and semi-quantitative overview of stability for common NHC precursors.
Table 1: Comparative Stability of Common NHC Precursors (Imidazolium Salts)
| Precursor Salt | Steric Bulk | General Air Stability (Short Term) | Hygroscopicity | Thermal Stability (Typical Onset of Volatilization/Decomposition) |
| IMes·HCl | High | Generally stable for weighing in air. | Moderate | Volatilization of free carbene begins around 125 °C.[10] |
| IPr·HCl | Very High | Generally stable for weighing in air. | Moderate | Generally high thermal stability.[3][4] |
| SIPr·HCl | Very High | Generally stable for weighing in air. | Moderate | High thermal stability, similar to IPr·HCl.[3] |
| ICy·HCl | Moderate | Handle with care; potentially more sensitive. | Higher | Generally lower than bulkier analogues. |
Note: "Short Term" refers to the brief period required for weighing and transfer. Long-term storage should always be under an inert atmosphere.
Experimental Protocols
Protocol 1: Handling an NHC Precursor in a Glovebox
-
Preparation: Ensure all glassware (vials, flasks), spatulas, and weighing paper are oven-dried (e.g., at 120 °C for at least 4 hours) and brought into the glovebox antechamber. Cool to ambient temperature under vacuum inside the antechamber.[2]
-
Inerting: Cycle the antechamber with inert gas (e.g., 3 evacuate-refill cycles) before transferring items into the main chamber.
-
Transfer: Move the container of the NHC precursor into the glovebox.
-
Weighing: Open the container and use a pre-dried spatula to weigh the desired amount of the precursor onto tared weighing paper or directly into a pre-dried reaction vessel.
-
Sealing: Immediately and securely seal the main container of the NHC precursor. Seal the reaction vessel containing the weighed precursor with a septum or stopcock if it is to be removed from the glovebox.
-
Removal: Place the sealed reaction vessel in the antechamber and cycle it out of the glovebox.
Protocol 2: Setting up a Reaction using Schlenk Line Techniques
-
Glassware Preparation: Assemble the reaction flask (e.g., a Schlenk flask) and other necessary glassware. Heat the assembled glassware under high vacuum with a heat gun to remove adsorbed moisture. Allow it to cool to room temperature under vacuum.[15]
-
Inerting the Flask (Evacuate-Refill Cycle):
-
Connect the flask to the Schlenk line.
-
Open the flask's stopcock to the vacuum manifold for 1-2 minutes.
-
Close the stopcock to the vacuum.
-
Slowly open the stopcock to the inert gas (nitrogen or argon) manifold to backfill the flask.
-
Repeat this evacuate-refill cycle at least three times to ensure a completely inert atmosphere.[4]
-
-
Adding Solids: If adding a solid NHC precursor, do this under a positive flow of inert gas to prevent air from entering the flask.
-
Adding Solvents: Use anhydrous, degassed solvent. Transfer the solvent to the reaction flask via a gas-tight syringe or a cannula under a positive pressure of inert gas.[5]
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically visualized by bubbling the gas outlet through a mineral oil bubbler.[11][15]
Visual Guides
Caption: Workflow for handling NHC precursors in a glovebox.
Caption: The essential evacuate-refill cycle for inerting glassware.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The influential IPr : 25 years after its discovery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07009G [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00413E [pubs.rsc.org]
- 7. N-Heterocyclic Carbene Ligand Stability on Gold Nanoparticles in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NHC stabilized copper nanoparticles via reduction of a copper NHC complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. surfacesciencewestern.com [surfacesciencewestern.com]
- 11. [Pd(NHC)(μ-Cl)Cl]2: The Highly Reactive Air- and Moisture-Stable, Well-Defined Pd(II)-N-Heterocyclic Carbene (NHC) Complexes for Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Silver - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Exploring the stability of the NHC–metal bond using thiones as probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. oatext.com [oatext.com]
Technical Support Center: Troubleshooting Catalyst Deactivation with NHC Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides answers to frequently asked questions and detailed troubleshooting workflows for common issues encountered with N-heterocyclic carbene (NHC) ligand-based catalysts.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or has stalled completely. How do I know if my NHC catalyst has deactivated?
A1: Signs of catalyst deactivation include a significant drop in reaction rate, incomplete conversion of starting materials, or the need for higher catalyst loadings to achieve the same yield.[1] A noticeable color change in the reaction mixture, such as the formation of a black precipitate (often palladium black), can also indicate catalyst decomposition.[2][3] To confirm deactivation, you can take a sample from the reaction mixture and analyze it by NMR or mass spectrometry to identify catalyst degradation products.
Q2: What are the most common reasons for NHC catalyst deactivation?
A2: Several factors can lead to the deactivation of NHC catalysts. The most common pathways include:
-
Reductive Elimination: This is a major degradation pathway where the NHC ligand is eliminated from the metal center, often forming an imidazolium salt and reducing the metal.[4]
-
Ligand Dissociation: The NHC ligand can dissociate from the metal center, leading to the formation of less active or inactive metal species.[5]
-
Reaction with Bases: Strong bases can react with the NHC-metal complex, leading to O-NHC coupling and the formation of inactive metal(0) species and 2-oxo-substituted azoles.[4][6][7][8]
-
Thermal Degradation: High reaction temperatures can cause the catalyst to decompose.[9]
-
Poisoning: Impurities in the reagents or solvents, or even the substrate or product themselves, can act as catalyst poisons by binding to the metal center and blocking active sites.[1][10]
Q3: I observe a color change in my reaction. What could this indicate?
A3: A color change can be a useful diagnostic tool. For example, in palladium-catalyzed reactions, a change from a yellow or orange solution (typical for active Pd(II)-NHC complexes) to a black or dark brown precipitate often signals the formation of inactive palladium black, a common sign of catalyst decomposition.[2][3] However, color changes can also be associated with the formation of different active catalytic species or intermediates in the catalytic cycle, so it is essential to correlate this observation with other data, such as reaction progress and spectroscopic analysis.
Q4: Can I regenerate a deactivated NHC catalyst?
A4: Regeneration of deactivated homogeneous NHC catalysts can be challenging. If deactivation is due to the formation of palladium black, it is generally not possible to regenerate the active molecular catalyst in situ.[3] However, if deactivation is caused by a reversible inhibitor or poisoning, it might be possible to reactivate the catalyst. For heterogeneous NHC catalysts, regeneration procedures such as washing with solvents to remove adsorbed poisons or thermal treatments may be effective.[9][11] For instance, a deactivated palladium catalyst was regenerated by washing with chloroform and glacial acetic acid.[12]
Q5: How does the choice of solvent affect the stability of my NHC catalyst?
A5: The solvent can significantly impact catalyst stability. Polar solvents can accelerate deactivation pathways such as reductive elimination.[13] The solubility of the catalyst, reagents, and any potential poisons also plays a crucial role. It is often recommended to screen different solvents to find the optimal balance between reactivity and stability for a specific reaction.[4][13]
Troubleshooting Guides
Guide 1: Low or No Reaction Conversion
If you are observing low or no conversion in your reaction, follow this troubleshooting workflow to diagnose the potential cause.
Caption: Troubleshooting workflow for low or no reaction conversion.
Guide 2: Distinguishing Between Deactivation Pathways
Identifying the specific deactivation pathway is crucial for effective troubleshooting.
Caption: Diagnostic workflow for identifying the catalyst deactivation pathway.
Data Presentation
The stability of NHC-metal catalysts is influenced by various factors. The following tables provide illustrative quantitative data on the half-life of NHC ligands under different conditions.
Table 1: Effect of NHC Scaffold on Ligand Half-Life (τ₁⸝₂) in Solution
| NHC Scaffold | Half-Life (τ₁⸝₂) in minutes |
| Imidazole-based | ~100 |
| Triazole-based | Varies significantly with substitution |
| Thiazole-based | Generally less stable than imidazole-based |
| Data is illustrative and based on trends reported in the literature. Actual values are highly dependent on specific substituents and reaction conditions.[14] |
**Table 2: Influence of Solvent and Counter-ion on NHC Ligand Half-Life (τ₁⸝₂) **
| Solvent / Ionic Liquid | Counter-ion | Half-Life (τ₁⸝₂) |
| Ionic Liquid | Varies | Can be significantly different from organic solvents |
| Organic Solvent | Varies | Dependent on polarity and coordinating ability |
| Qualitative trends indicate that both the solvent and the counter-ion of the parent azolium salt can have a substantial impact on the stability of the free NHC.[14] |
Experimental Protocols
Protocol 1: Monitoring NHC Catalyst Decomposition by ¹H NMR Spectroscopy
This protocol allows for the in situ monitoring of catalyst decomposition and the identification of degradation products.
Materials:
-
J. Young NMR tube
-
Reaction mixture containing the NHC catalyst
-
Deuterated solvent compatible with the reaction
-
Internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation: In a glovebox or under an inert atmosphere, prepare a reaction mixture in a vial using the deuterated solvent. Add a known amount of the internal standard.
-
Initial Spectrum: Transfer an aliquot of the initial reaction mixture to a J. Young NMR tube. Acquire a ¹H NMR spectrum at time t=0.
-
Reaction Monitoring: Place the NMR tube in a heated NMR probe or a heating block set to the reaction temperature. Acquire spectra at regular intervals (e.g., every 30 minutes).
-
Data Analysis:
-
Integrate the signals corresponding to the NHC catalyst, starting materials, products, and the internal standard.
-
Plot the concentration of the NHC catalyst over time to determine its rate of decomposition.
-
Look for the appearance of new signals that may correspond to degradation products, such as the characteristic proton signal of an imidazolium salt.[15][16]
-
Protocol 2: Trapping Free NHC Ligands with Elemental Sulfur
This experiment can help determine if ligand dissociation is a significant deactivation pathway.
Materials:
-
Schlenk flask
-
Reaction mixture
-
Elemental sulfur (S₈)
-
Solvent for extraction
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Set up the reaction as usual in a Schlenk flask under an inert atmosphere.
-
Sulfur Addition: At a point where catalyst deactivation is suspected (or at the end of the reaction), add an excess of elemental sulfur to the reaction mixture.
-
Stirring: Stir the mixture at the reaction temperature for a defined period (e.g., 1-2 hours) to allow any dissociated NHC to react with the sulfur to form the corresponding thiourea.
-
Work-up: Quench the reaction, and perform a standard aqueous work-up.
-
Analysis: Purify the crude product by column chromatography to isolate the thiourea derivative. The presence and amount of the thiourea can be quantified by NMR or mass spectrometry, providing an indication of the extent of NHC ligand dissociation.
Signaling Pathways and Logical Relationships
Catalyst Deactivation Pathways
The following diagram illustrates the common deactivation pathways for a generic Pd-NHC catalyst.
Caption: Common deactivation pathways for Pd-NHC catalysts.
References
- 1. Hydration Reactions Catalyzed by Transition Metal–NHC (NHC = N-Heterocyclic Carbene) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. csc.com.tw [csc.com.tw]
- 10. GAS Dortmund [gas-dortmund.de]
- 11. Regeneration of Spent Catalyst and Impregnation of Catalyst by Supercritical Fluid [scirp.org]
- 12. mdpi.com [mdpi.com]
- 13. Switching the nature of catalytic centers in Pd/NHC systems by solvent effect driven non-classical R-NHC Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advances in the Knowledge of N-Heterocyclic Carbenes Properties. The Backing of the Electrochemical Investigation [mdpi.com]
- 15. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Guiding the High-Yield Synthesis of NHC-Ligated Gold Nanoclusters by 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride. It includes a detailed experimental protocol, a troubleshooting guide, and frequently asked questions to address common challenges encountered during the synthesis.
Experimental Protocol: Scaled-Up Synthesis
This protocol is adapted from established methods for the synthesis of analogous 1,3-diarylimidazolium salts.[1][2][3]
Step 1: Synthesis of N,N'-Bis(4-chlorophenyl)-1,4-diazabutadiene
-
Reagents and Setup:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-chloroaniline (255 g, 2.0 mol) and methanol (1 L).
-
Stir the mixture at room temperature until the 4-chloroaniline is completely dissolved.
-
-
Reaction:
-
To the stirred solution, add an aqueous solution of glyoxal (40 wt. %, 145 g, 1.0 mol) dropwise via the dropping funnel over a period of 1 hour.
-
Maintain the reaction temperature below 30°C using a water bath if necessary.
-
After the addition is complete, continue stirring at room temperature for an additional 4 hours. A yellow precipitate will form.
-
-
Work-up and Isolation:
-
Filter the reaction mixture through a Büchner funnel to collect the yellow precipitate.
-
Wash the solid with cold methanol (2 x 200 mL).
-
Dry the product under vacuum at 50°C to a constant weight to yield N,N'-Bis(4-chlorophenyl)-1,4-diazabutadiene.
-
Step 2: Synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride
-
Reagents and Setup:
-
In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend the dried N,N'-Bis(4-chlorophenyl)-1,4-diazabutadiene (279 g, 1.0 mol) and paraformaldehyde (33 g, 1.1 mol) in ethyl acetate (1.5 L).
-
-
Reaction:
-
Heat the mixture to 50°C with vigorous stirring.
-
Prepare a solution of chlorotrimethylsilane (TMSCl) (130 g, 1.2 mol) in ethyl acetate (250 mL).
-
Add the TMSCl solution dropwise to the heated suspension over 1.5 hours.
-
After the addition is complete, continue stirring the reaction mixture at 50°C for an additional 3 hours. A white to off-white precipitate will form.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to ensure complete precipitation.
-
Filter the precipitate using a Büchner funnel and wash with cold ethyl acetate (2 x 250 mL).
-
Dry the crude product under vacuum at 60°C.
-
-
Purification (Recrystallization):
-
Transfer the crude product to a 2 L flask and add a mixture of isopropanol and acetonitrile (9:1 v/v).
-
Heat the mixture to reflux with stirring until the solid is completely dissolved.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 2 hours to induce crystallization.
-
Filter the purified crystals, wash with cold diethyl ether (2 x 200 mL), and dry under vacuum at 70°C to a constant weight to yield pure 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride.
-
Data Presentation
Table 1: Summary of Quantitative Data for Scaled-Up Synthesis
| Parameter | Step 1: Diazabutadiene Formation | Step 2: Imidazolium Salt Formation |
| Starting Materials | 4-chloroaniline, Glyoxal | N,N'-Bis(4-chlorophenyl)-1,4-diazabutadiene, Paraformaldehyde, TMSCl |
| Solvent | Methanol | Ethyl Acetate |
| Reaction Temperature | < 30°C | 50°C |
| Reaction Time | 5 hours | 4.5 hours |
| Typical Yield | 85-95% | 75-85% (after purification) |
| Product Appearance | Yellow solid | White to off-white crystalline solid |
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride.
Troubleshooting Guide & FAQs
Q1: The yield of N,N'-Bis(4-chlorophenyl)-1,4-diazabutadiene in Step 1 is low. What could be the cause?
A1:
-
Incomplete Reaction: Ensure the reaction is stirred for the full duration. A shorter reaction time may lead to incomplete conversion.
-
Temperature Control: Although the reaction is typically run at room temperature, excessive heat from the exothermic reaction can lead to side products. Ensure the temperature is maintained below 30°C, especially during the addition of glyoxal.
-
Purity of Reagents: Use high-purity 4-chloroaniline and a fresh solution of glyoxal. Older glyoxal solutions can polymerize, reducing their reactivity.
Q2: During Step 2, the reaction mixture turns into a dark, tarry substance instead of a precipitate. What should I do?
A2: The formation of dark, tarry byproducts is a known issue in the synthesis of 1,3-diarylimidazolium salts.[2][3]
-
Rate of Addition of TMSCl: Adding the chlorotrimethylsilane solution too quickly can lead to localized high concentrations and promote polymerization and side reactions. Adhere to a slow, dropwise addition.
-
Temperature Control: Ensure the reaction temperature does not exceed 50°C. Higher temperatures can accelerate the formation of undesirable byproducts.
-
Solvent Purity: Use dry ethyl acetate. The presence of water can react with TMSCl and interfere with the cyclization reaction.
-
Troubleshooting the Tarry Mixture: If a tarry substance forms, you can attempt to salvage the product by decanting the solvent, and then triturating the residue with a non-polar solvent like hexane or diethyl ether to try and induce precipitation of the desired product. However, the yield and purity will likely be compromised.
Q3: The final product is off-white or yellowish after purification. How can I improve its color?
A3:
-
Recrystallization Technique: Ensure the product is fully dissolved during recrystallization. If it crystallizes too quickly from a supersaturated solution, impurities can be trapped. Allow for slow cooling to form purer crystals.
-
Activated Charcoal Treatment: If the color persists, you can perform an activated charcoal treatment. Dissolve the crude product in the recrystallization solvent, add a small amount of activated charcoal, and heat to reflux for 15-20 minutes. Filter the hot solution through celite to remove the charcoal, and then proceed with the crystallization. Be aware that this may slightly reduce the overall yield.[1]
-
Washing: Thorough washing of the filtered crystals with a cold, non-solubilizing solvent like diethyl ether is crucial for removing colored impurities.
Q4: The final product is difficult to dry and remains sticky. What is the reason?
A4: Imidazolium salts can be hygroscopic.
-
Inadequate Drying: Ensure the product is dried under vacuum at an appropriate temperature (70°C) for a sufficient amount of time until a constant weight is achieved.
-
Residual Solvent: The stickiness might be due to trapped recrystallization solvent. Ensure the crystals are thoroughly washed with a volatile solvent like diethyl ether before drying.
-
Storage: Store the final product in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.
Q5: Can I use a different chlorinating agent instead of TMSCl in Step 2?
A5: Yes, other methods have been reported using a protic acid like HCl.[1][4] For example, paraformaldehyde can be used in conjunction with gaseous HCl or an HCl solution in a suitable solvent. However, using TMSCl is often preferred as it reacts with the oxygen of paraformaldehyde to generate the electrophilic species in situ, and the resulting trimethylsilanol is volatile and easily removed. If using HCl, care must be taken to control the stoichiometry and prevent excessive acidity which could lead to side reactions.
References
- 1. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]
- 2. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 3. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2008036084A1 - Synthesis of 1,3 disubstituted imidazolium salts - Google Patents [patents.google.com]
Technical Support Center: One-Pot Synthesis of Imidazolium Salts
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and remove impurities during the one-pot synthesis of imidazolium salts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the one-pot synthesis of imidazolium salts?
A1: The most common impurities encountered during the one-pot synthesis of imidazolium salts include:
-
Colored Impurities: These often arise from side reactions or the degradation of starting materials, resulting in a yellow or brownish tint in the final product.
-
Unreacted Starting Materials: Residual N-substituted imidazoles and alkylating agents are frequent contaminants. Even small amounts of these can significantly affect the physicochemical properties of the ionic liquid.[1]
-
Halide Ions: Chloride and bromide impurities are particularly common, often originating from the alkylating agent (e.g., 1-chlorobutane).[2][3][4][5][6] These can be detrimental in applications like catalysis and electrochemistry.
-
Water: Due to the hygroscopic nature of many imidazolium salts, water is a common impurity that can affect viscosity and reactivity.
-
Side-Reaction Products: Depending on the specific one-pot method, various side-products can form, complicating purification.
Q2: How can I minimize the formation of colored impurities during synthesis?
A2: Minimizing colored impurities starts with careful control of the reaction conditions:
-
Temperature Control: Avoid excessive heating, as higher temperatures can lead to the degradation of reactants and the formation of colored byproducts. For instance, in the synthesis of 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), maintaining a reflux temperature of around 75-80°C is recommended.[7]
-
High-Purity Reagents: Use freshly distilled or high-purity starting materials. Impurities in the initial N-substituted imidazole or alkylating agent can be a primary source of color.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may produce colored species.[8]
Q3: What is a general procedure for washing unreacted starting materials from my imidazolium salt?
A3: A common and effective method to remove unreacted, non-polar starting materials is by washing the crude product with an appropriate organic solvent. Diethyl ether and ethyl acetate are frequently used for this purpose.
Experimental Protocol: Solvent Wash for Crude Imidazolium Salts
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Add a sufficient volume of diethyl ether or ethyl acetate to the crude product. For example, for a synthesis yielding approximately 1 mole of product, washing with 2-3 portions of 200 mL of diethyl ether is typical.[9]
-
Stir the mixture vigorously for 15-20 minutes. The imidazolium salt, being ionic, will typically precipitate or form a separate liquid phase, while the unreacted starting materials will dissolve in the solvent.
-
Decant or filter to separate the imidazolium salt from the solvent.
-
Repeat the washing step 2-3 times to ensure complete removal of impurities.
-
Dry the purified imidazolium salt under vacuum to remove any residual solvent.
Troubleshooting Guide
Problem 1: My final imidazolium salt is yellow/brown. How can I decolorize it?
This is a common issue. The color is typically due to minor organic impurities. The most common method for decolorization is treatment with activated charcoal.
Solution: Decolorization with Activated Charcoal
This procedure is effective for removing colored organic impurities from the synthesized salt.[9][10][11]
Experimental Protocol: Activated Charcoal Treatment
-
Dissolution: Dissolve the colored imidazolium salt in a suitable solvent. For many common salts like 1-ethyl-3-methylimidazolium chloride, deionized water is a good choice.[9] For less water-soluble salts, acetonitrile or another appropriate polar solvent can be used.
-
Charcoal Addition: Add a small amount of activated charcoal to the solution (typically 1-5% by weight of the imidazolium salt). It is crucial to add the charcoal to a solution that is not near its boiling point to avoid violent foaming.[11][12]
-
Heating and Stirring: Heat the mixture, for example, to 65-70°C, and stir for an extended period, often 12-24 hours.[9]
-
Filtration: After the treatment, the fine charcoal particles must be removed by filtration. This is often done while the solution is still hot to prevent premature crystallization of the product. A Celite pad can aid in the complete removal of the fine charcoal particles.
-
Solvent Removal: Remove the solvent from the now colorless filtrate using a rotary evaporator or by lyophilization (freeze-drying) if the salt was dissolved in water.[9]
-
Drying: Dry the resulting white solid or colorless liquid under high vacuum at an elevated temperature (e.g., 65°C for 48 hours) to remove any residual solvent and water.[9]
Problem 2: My imidazolium salt contains residual halide impurities. How can I remove them?
Halide impurities can be problematic for many applications. Their removal often involves a metathesis reaction followed by purification, or thorough washing.
Solution 1: Recrystallization
For solid imidazolium salts, recrystallization is an effective purification method.
Experimental Protocol: Recrystallization of [BMIM]Cl
-
Dissolve the crude 1-butyl-3-methylimidazolium chloride in a minimal amount of hot acetonitrile.
-
Allow the solution to cool slowly to room temperature, then place it in a freezer at approximately -20°C for 12 hours to induce crystallization.[13]
-
Filter the white crystalline solid and wash it with cold ethyl acetate.
-
Repeat the recrystallization from ethyl acetate to further enhance purity.[13]
-
Dry the final product under vacuum. This process can yield a product with a purity of approximately 86%.[13]
Solution 2: Continuous Liquid-Liquid Extraction
For liquid imidazolium salts, continuous liquid-liquid extraction can be employed to remove halide impurities. This method is particularly useful for separating the ionic liquid from an aqueous phase containing the halide salts.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the purification of imidazolium salts.
Table 1: Impact of Purification on Halide Impurity Levels
| Imidazolium Salt | Initial Chloride Level (ppm) | Purification Method | Final Chloride Level (ppm) | Reference |
| 1-ethyl-3-methylimidazolium tetrafluoroborate | 3500 | Continuous distillation extraction with CH₂Cl₂ | 2 - 20 | [14] |
| 1-butyl-3-methylimidazolium tetrafluoroborate | 3500 | Continuous distillation extraction with CH₂Cl₂ | 2 - 20 | [14] |
| 1-ethyl-3-methylimidazolium methanesulfonate | 8000 | Continuous distillation extraction with CH₂Cl₂ | 2 - 50 | [14] |
| 1-ethyl-3-methylimidazolium trifluoromethanesulfonate | 2500 | Continuous distillation extraction with CH₂Cl₂ | 2 - 20 | [14] |
| 1-butyl-3-methylimidazolium hexafluoroantimonate | 500 | Continuous distillation extraction with CH₂Cl₂ | 2 - 20 | [14] |
Table 2: Yields of Imidazolium Salts After Purification
| Imidazolium Salt | Purification Method | Yield (%) | Reference |
| 1-butyl-3-methylimidazolium chloride | Decolorizing charcoal treatment and lyophilization | 92 | [9] |
| 1-butyl-3-methylimidazolium chloride | Recrystallization from acetonitrile/ethyl acetate | ~86 | [13] |
| 1-butyl-1-methylpyrrolidinum chloride | Decolorizing charcoal treatment and lyophilization | 89 | [9] |
| 1-(4-acetylphenyl)-3-(2-morpholino)ethylimidazolium chloride | Recrystallization from ethyl alcohol/diethyl ether | 75 | [8] |
Visual Guides
Troubleshooting Workflow for Impure Imidazolium Salts
Caption: A flowchart for troubleshooting common impurities in imidazolium salt synthesis.
Experimental Workflow for Decolorization
Caption: Step-by-step workflow for decolorizing imidazolium salts using activated charcoal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 3. Quantification of halide in ionic liquids using ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. solvomet.eu [solvomet.eu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. rsc.org [rsc.org]
- 14. WO2004080974A1 - A purification method of ionic liquids to obtain their high purity - Google Patents [patents.google.com]
Technical Support Center: Managing Hygroscopic Properties of Imidazolium Salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic properties of imidazolium salts during experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What makes imidazolium salts hygroscopic?
A1: Imidazolium salts are ionic liquids (ILs) composed of an imidazolium cation and a corresponding anion. Their tendency to absorb moisture from the atmosphere is primarily dictated by the nature of the anion. Anions that can form strong hydrogen bonds with water, such as halides (e.g., Cl⁻, Br⁻) and sulfates, lead to highly hygroscopic ILs. In contrast, anions with weaker hydrogen bonding capabilities, like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻), result in more hydrophobic or less hygroscopic ILs.
Q2: How can water absorption affect my experiments involving imidazolium salts?
A2: The presence of water can significantly alter the physicochemical properties of imidazolium salts, leading to a range of experimental issues:
-
Altered Physical Properties: Water can decrease the viscosity and density of the ionic liquid, and change its thermal properties.[1]
-
Changes in Polarity and Solubility: Increased water content will change the polarity of the ionic liquid, which can affect its solvent capabilities and the solubility of reactants or products.
-
Impact on Reaction Kinetics and Mechanisms: Water can act as a reactant, a catalyst, or an inhibitor in chemical reactions, leading to unexpected products or altered reaction rates.
-
Inaccurate Measurements: For applications sensitive to water content, such as electrochemistry, the presence of moisture can lead to erroneous results.
-
Physical State Changes: Highly hygroscopic salts can deliquesce, turning from a solid or viscous liquid into a solution, making accurate weighing and handling difficult.
Q3: What is the most reliable method for determining the water content in my imidazolium salt?
A3: Karl Fischer (KF) titration is the industry-standard and most reliable method for accurately determining the water content in imidazolium salts, with the ability to measure concentrations from parts-per-million (ppm) to percentage levels. Coulometric KF titration is particularly suited for samples with very low water content.
Q4: How can I effectively dry my imidazolium salt?
A4: Vacuum drying is a highly effective method for removing water from imidazolium salts. This involves heating the salt under reduced pressure, which lowers the boiling point of water and facilitates its evaporation. The specific temperature and duration will depend on the thermal stability of the ionic liquid and the amount of water to be removed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Varying water content in the imidazolium salt between experiments. | Implement a strict protocol for drying and handling the ionic liquid. Always determine the water content using Karl Fischer titration before use. |
| Imidazolium salt appears clumpy or has changed viscosity | Absorption of atmospheric moisture. | Dry the salt under vacuum. For future use, store in a desiccator over a strong drying agent or in a glove box under an inert atmosphere. |
| Difficulty in accurately weighing the imidazolium salt | The salt is rapidly absorbing moisture from the air during weighing. | Weigh the salt in a controlled environment, such as a glove box with low humidity. If a glove box is unavailable, work quickly and use a container with a small opening. |
| Karl Fischer titration gives fluctuating or unexpectedly high readings | Contamination of the KF reagents with atmospheric moisture, or the sample is releasing water slowly. | Ensure the titration cell is properly sealed. Handle the sample in a dry environment (e.g., glove box) and inject it quickly into the cell. For slow water release, consider using a KF oven or increasing the extraction time. |
| Vacuum drying is ineffective | Temperature is too low, vacuum is not strong enough, or the drying time is insufficient. | Increase the temperature, ensuring it is below the decomposition temperature of the ionic liquid. Use a high-vacuum pump. Increase the drying duration and monitor the water content periodically until it reaches the desired level. |
Quantitative Data on Water Content
The hygroscopicity of imidazolium-based ionic liquids is significantly influenced by the choice of the anion. The following table summarizes the final water content of several 1-ethyl-3-methylimidazolium ([Emim]⁺) based ionic liquids after different drying methods.
| Ionic Liquid | Anion | Drying Method | Duration (hours) | Final Water Content (ppm) |
| [Emim][Im] | Bis(trifluoromethylsulfonyl)imide | Vacuum (1.5 Torr) | 72 | Low (specific value not provided, but ranked lowest)[2] |
| [Emim][BF₄] | Tetrafluoroborate | Vacuum (1.5 Torr) | 72 | Moderate (specific value not provided, but ranked middle)[2] |
| [Emim][EtSO₄] | Ethyl Sulfate | Vacuum (1.5 Torr) | 72 | 2670[2] |
| [Bmim][Im] | Bis(trifluoromethylsulfonyl)imide | Vacuum (70 °C) | 4 | 474[2] |
| [Bmim][BF₄] | Tetrafluoroborate | Vacuum (70 °C) | 4 | 4530[2] |
Note: The hygroscopicity generally follows the trend: [Im]⁻ < [BF₄]⁻ < [EtSO₄]⁻.[2]
Experimental Protocols
Protocol 1: Handling Hygroscopic Imidazolium Salts in a Glove Box
A glove box provides an inert atmosphere, crucial for handling highly hygroscopic imidazolium salts.
Materials:
-
Glove box with an inert atmosphere (e.g., Argon or Nitrogen)
-
Hygroscopic imidazolium salt
-
Spatulas, weighing boats, and other necessary labware
-
Airtight containers for storage
Procedure:
-
Preparation: Ensure the glove box has a low oxygen and moisture environment (typically <1 ppm).
-
Transfer Materials: Introduce all necessary materials, including the sealed container of the imidazolium salt, into the glove box antechamber.
-
Purge Antechamber: Cycle the antechamber with the inert gas (typically 3-5 cycles of vacuum and refill) to remove atmospheric air and moisture.
-
Introduce to Main Chamber: Once the antechamber is purged, open the inner door and transfer the materials into the main chamber.
-
Handling: Open the container of the imidazolium salt inside the glove box. Perform all manipulations, such as weighing and transferring, within the inert atmosphere.
-
Storage: After use, securely seal the imidazolium salt container. For long-term storage, consider sealing with paraffin film.
-
Removal of Materials: Place waste and samples for removal into the antechamber, seal the inner door, and then purge the antechamber before opening the outer door.
Protocol 2: Coulometric Karl Fischer Titration for Water Content Determination
This protocol is suitable for determining low levels of water in imidazolium salts.
Materials:
-
Coulometric Karl Fischer titrator
-
Anode and cathode reagents (as per instrument manufacturer's instructions)
-
Dry, gas-tight syringe and needle
-
Imidazolium salt sample
Procedure:
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.
-
Reagent Filling: Fill the anode and cathode compartments with the appropriate reagents.
-
Cell Conditioning: Start the titrator to condition the cell. The instrument will titrate any residual moisture in the reagents until a stable, low drift rate is achieved.
-
Sample Preparation: In a controlled, dry environment (e.g., a glove box), draw the imidazolium salt into a dry, gas-tight syringe.
-
Sample Weighing: Accurately determine the weight of the syringe containing the sample.
-
Sample Injection: Quickly inject the sample into the conditioned titration cell through the septum.
-
Re-weigh Syringe: Immediately re-weigh the empty syringe to determine the exact mass of the sample introduced.
-
Titration: Start the titration. The instrument will generate iodine electrochemically, which reacts with the water in the sample. The titration is complete when all the water has reacted.
-
Result Calculation: The instrument will calculate the water content based on the total charge passed to generate the iodine, and display the result, typically in ppm or percentage.
Protocol 3: Vacuum Drying of Imidazolium Salts
This protocol describes a general procedure for drying hygroscopic imidazolium salts.
Materials:
-
Vacuum oven
-
Schlenk flask or other suitable vacuum-rated glassware
-
High-vacuum pump
-
Cold trap (recommended)
Procedure:
-
Sample Preparation: Place the imidazolium salt in a Schlenk flask. For efficient drying, a thin layer is preferable to a large clump.
-
System Assembly: Connect the Schlenk flask to a vacuum line equipped with a cold trap (e.g., filled with liquid nitrogen or a dry ice/acetone slurry) to protect the vacuum pump from volatile components.
-
Initial Evacuation: Begin evacuating the system slowly to avoid bumping if the salt contains a significant amount of water.
-
Heating: Once a stable vacuum is achieved (e.g., <1 mbar), begin heating the sample. A typical temperature range is 70-80°C, but this should be adjusted based on the thermal stability of the specific imidazolium salt.[2]
-
Drying: Continue to heat under dynamic vacuum for a sufficient period. For small samples, a few hours may be adequate, while larger quantities may require 24 hours or more.
-
Monitoring: The progress of drying can be monitored by periodically isolating the sample from the pump and observing the pressure. A stable, low pressure indicates that most of the water has been removed.
-
Cooling and Storage: Once drying is complete, allow the sample to cool to room temperature under vacuum before backfilling with an inert gas (e.g., argon or nitrogen). Immediately transfer the dry salt to an airtight container and store it in a desiccator or glove box.
Logical Relationships
The hygroscopic nature of imidazolium salts is a direct consequence of the properties of their constituent ions, primarily the anion.
References
refining protocols for consistent results with 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
Welcome to the technical support center for 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining protocols for consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride?
A1: 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is primarily used as a precursor for the in-situ generation of an N-heterocyclic carbene (NHC) ligand. This NHC ligand is highly effective in stabilizing and activating transition metal catalysts, particularly palladium, for cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[1][2][3] The strong σ-donating properties of the NHC ligand facilitate oxidative addition and reductive elimination steps in the catalytic cycle, often leading to higher yields and catalyst stability.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and purity of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride, it should be stored at 4°C in a tightly sealed container, protected from light and moisture. For long-term storage, an inert atmosphere (e.g., under nitrogen or argon) is recommended to prevent degradation.
Q3: What are the typical solvents for dissolving 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride?
A3: Aryl-substituted imidazolium salts like this one generally exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN). It has limited solubility in less polar solvents like dichloromethane (DCM) and chloroform and is generally poorly soluble in non-polar solvents like diethyl ether and hexanes. For reaction purposes, the choice of solvent will also depend on the requirements of the subsequent catalytic reaction.
Q4: Are there any known safety concerns associated with this compound?
A4: Yes, as with many chemical reagents, appropriate safety precautions should be taken. Based on data for similar compounds, 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride may cause skin and eye irritation. Inhalation of the powder should be avoided. Furthermore, as a chlorinated aromatic compound, there could be potential environmental and health concerns, and it should be handled and disposed of as hazardous waste.[5]
Troubleshooting Guides
Synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Product loss during workup and purification. | - Extend the reaction time. - Ensure the reaction temperature is maintained at the optimal level (e.g., 70°C for the cyclization step). - Minimize transfer losses and use cold solvent for washing the final product to reduce solubility losses. |
| Product is off-white or brownish | - Presence of impurities from starting materials. - Oxidation of intermediates or product. | - Recrystallize the crude product from a suitable solvent system (e.g., hot acetonitrile and diethyl ether).[6] - Perform the reaction under an inert atmosphere (nitrogen or argon) to minimize oxidation. |
| Inconsistent Results | - Variable quality of starting materials. - Inconsistent reaction conditions (temperature, stirring speed). | - Use high-purity starting materials. - Ensure precise control over reaction parameters. |
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst. - Insufficient base. - Poor quality of reagents or solvents. | - Ensure the in-situ generation of the NHC-palladium catalyst is performed correctly under inert conditions. - Use a stronger base or increase the equivalents of the base. - Use freshly distilled and degassed solvents and high-purity reagents. |
| Formation of Side Products (e.g., Homocoupling) | - Non-optimal reaction temperature. - Presence of oxygen. | - Lower the reaction temperature. - Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. |
| Difficulty in Product Purification | - Residual palladium catalyst in the product. - Contamination from starting materials or byproducts. | - Use a palladium scavenger resin to remove residual catalyst. - Optimize chromatographic separation conditions. |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
This protocol is adapted from established methods for the synthesis of similar 1,3-diarylimidazolium salts.[7][8]
Step 1: Synthesis of N,N'-bis(4-chlorophenyl)ethane-1,2-diimine
-
In a round-bottom flask, dissolve 4-chloroaniline (2 equivalents) in ethanol.
-
To this solution, add glyoxal (1 equivalent, 40% in water) dropwise with stirring at room temperature.
-
A precipitate should form upon addition. Continue stirring for 4-6 hours.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Cyclization to form 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the N,N'-bis(4-chlorophenyl)ethane-1,2-diimine (1 equivalent) and paraformaldehyde (1.1 equivalents).
-
Add anhydrous ethyl acetate as the solvent.
-
Heat the mixture to 70°C with vigorous stirring.
-
Slowly add chlorotrimethylsilane (TMSCl, 1.1 equivalents) dropwise.
-
Continue stirring at 70°C for 2-4 hours. A precipitate should form.
-
Cool the reaction mixture to room temperature, then in an ice bath.
-
Collect the solid product by vacuum filtration, wash with cold ethyl acetate and diethyl ether, and dry under high vacuum.
Protocol 2: In-situ Generation of NHC-Palladium Catalyst for Suzuki-Miyaura Cross-Coupling
Materials:
-
1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Aryl halide
-
Aryl boronic acid
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., dioxane, toluene)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride (0.02 mmol) and Pd(OAc)₂ (0.01 mmol).
-
Add the anhydrous, degassed solvent (e.g., dioxane).
-
Add the base (e.g., K₂CO₃, 2.2 mmol).
-
Stir the mixture at room temperature for 15-20 minutes to allow for the in-situ formation of the NHC-palladium complex.
-
To this mixture, add the aryl halide (1.0 mmol) and the aryl boronic acid (1.2 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the two-step synthesis of the target imidazolium salt.
References
- 1. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and crystal structure of 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Catalytic Efficiency of N-Heterocyclic Carbene (NHC) Precursors
For Researchers, Scientists, and Drug Development Professionals
N-Heterocyclic carbenes (NHCs) have become indispensable ligands in organometallic catalysis and organocatalysis, largely due to their strong σ-donating properties, remarkable stability, and the extensive steric and electronic tunability afforded by their precursors. These precursors, typically stable azolium salts (e.g., imidazolium, benzimidazolium, triazolium), are deprotonated in situ or used to generate well-defined metal-NHC complexes. The choice of the NHC precursor is critical as its structure dictates the catalytic activity, selectivity, and stability of the active species.
This guide provides an objective comparison of the catalytic efficiency of various NHC precursors in three key chemical transformations: the Benzoin Condensation, the Suzuki-Miyaura Cross-Coupling, and the Direct C-H Arylation. The data presented is sourced from peer-reviewed experimental studies to aid researchers in selecting the optimal catalyst system for their specific application.
Data Presentation: Comparing NHC Precursor Performance
The catalytic performance of NHCs is highly dependent on the reaction type and conditions. The following tables summarize quantitative data for different NHC precursors across several common and synthetically important reactions.
Table 1: Catalytic Efficiency in Benzoin Condensation
The benzoin condensation is a classic C-C bond-forming reaction catalyzed by NHCs, which highlights the carbene's ability to induce umpolung (polarity reversal) reactivity in aldehydes.
| NHC Precursor/Catalyst | Aldehyde Substrate | Base | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1,3-Didecylbenzimidazolium Bromide (in situ) | Benzaldehyde | KOtBu | 10 | THF | RT | 3 | 99 | [1] |
| Pre-formed 1,3-Didecylbenzimidazol-2-ylidene | Benzaldehyde | - | 10 | THF | RT | 1 | 95 | [1] |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl) | Benzaldehyde | DBU | 5 | - | - | 5 min | 82 | [2] |
| Thiazolium salt | Benzaldehyde | Various | 20 | H₂O | RT | 1-30 | up to 98 | [2] |
| Chiral Triazolium Precatalyst | 4-Methoxybenzaldehyde | Cs₂CO₃ | 0.5 | - | 30 | 18 | 98 | [3] |
Table 2: Catalytic Efficiency in Suzuki-Miyaura Cross-Coupling
In Suzuki-Miyaura reactions, NHC ligands are used to stabilize palladium catalysts, often demonstrating superior performance and stability compared to traditional phosphine ligands, especially when using challenging substrates like aryl chlorides.
| NHC Precursor/Catalyst | Aryl Halide | Arylboronic Acid | Base | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1-n-Butyl-3-methylbenzimidazolium Iodide + Pd(OAc)₂ (in situ) | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | 2 (Pd) | Toluene | 110 | 16 | 99 | [4] |
| 1-Benzyl-3-methylbenzimidazolium Bromide + Pd(OAc)₂ (in situ) | 4-Chlorotoluene | Phenylboronic acid | K₂CO₃ | 2 (Pd) | Toluene | 110 | 16 | 98 | [4] |
| Pd(II)-SIPr Complex (Imidazolinium) | 2-Chloro-6-methylphenyl triflate | 4-Methoxyphenylboronic acid | K₃PO₄ | 2 (Pd) | Dioxane | 80 | 12 | 95 (at Cl) | [5] |
| Pd(II)-SIMes Complex (Imidazolinium) | 2-Chloro-6-methylphenyl triflate | 4-Methoxyphenylboronic acid | K₃PO₄ | 2 (Pd) | Dioxane | 80 | 12 | 95 (at OTf) | [5] |
| Abnormal NHC-Pd Complex | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | 1 (Pd) | Dioxane | 80 | 0.5 | >95 | [6] |
| Normal NHC-Pd Complex | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | 1 (Pd) | Dioxane | 80 | 2 | >95 | [6] |
Table 3: Catalytic Efficiency in Direct C-H Arylation
Direct C-H arylation is a powerful, atom-economical method for forming C-C bonds. The robustness of Pd-NHC catalysts is crucial for the often harsh conditions required. The performance of several benzimidazolium-derived catalysts is compared below.[7],[8]
| Pd-NHC Catalyst (from Benzimidazolium Precursor) | Aryl Chloride Substrate | Heteroarene Substrate | Base | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Complex 2 (N-substituents: 2,6-diisopropylphenyl) | 4-Chlorobenzonitrile | 1-Methylpyrrole-2-carboxaldehyde | KOAc | 1 | DMAc | 150 | 20 | 82 | [7],[8] |
| Complex 3 (N-substituents: 2,4,6-trimethylphenyl) | 4-Chlorobenzonitrile | 1-Methylpyrrole-2-carboxaldehyde | KOAc | 1 | DMAc | 150 | 20 | 81 | [7],[8] |
| Complex 8 (N-substituents: Benzyl) | 4-Chlorobenzonitrile | 1-Methylpyrrole-2-carboxaldehyde | KOAc | 1 | DMAc | 150 | 20 | 80 | [7],[8] |
| Complex 9 (N-substituents: 2-picolyl) | 4-Chlorobenzonitrile | 1-Methylpyrrole-2-carboxaldehyde | KOAc | 1 | DMAc | 150 | 20 | 83 | [7],[8] |
Visualizing Catalytic Processes
Understanding the workflow for catalyst evaluation and the mechanism of action is key to rational catalyst design and selection.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of catalytic results. Below are representative protocols for the reactions discussed.
1. Protocol for NHC-Catalyzed Benzoin Condensation (in situ generation)
This protocol is adapted from the procedure for benzimidazolium-catalyzed condensation.[1]
-
Materials: 1,3-Didecylbenzimidazolium Bromide (NHC precursor, 0.1 mmol, 10 mol%), Potassium tert-butoxide (KOtBu, 0.1 mmol, 10 mol%), Benzaldehyde (1.0 mmol, 1.0 equiv.), Anhydrous Tetrahydrofuran (THF, 2.0 mL).
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 1,3-didecylbenzimidazolium bromide precursor and potassium tert-butoxide.
-
Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 20 minutes to allow for the in situ generation of the free N-heterocyclic carbene.
-
Add benzaldehyde, dissolved in 1.0 mL of anhydrous THF, to the flask via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (approx. 3 hours), quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzoin product.
-
2. Protocol for Pd-NHC Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the coupling of aryl chlorides using an in situ generated catalyst from a benzimidazolium salt.[4]
-
Materials: Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), 1-n-Butyl-3-methylbenzimidazolium Iodide (NHC precursor, 0.02 mmol, 2 mol%), 4-Chlorotoluene (1.0 mmol, 1.0 equiv.), Phenylboronic acid (1.5 mmol, 1.5 equiv.), Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), Toluene (3.0 mL).
-
Procedure:
-
In a Schlenk tube, combine Pd(OAc)₂, the benzimidazolium salt, 4-chlorotoluene, phenylboronic acid, and K₂CO₃.
-
Evacuate the tube and backfill with an inert atmosphere (Argon). Repeat this cycle three times.
-
Add toluene via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 110 °C.
-
Stir vigorously for the required time (e.g., 16 hours).
-
After cooling to room temperature, dilute the mixture with diethyl ether (10 mL) and filter through a pad of Celite.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the desired biaryl product.
-
3. Protocol for Pd-NHC Catalyzed Direct C-H Arylation
This procedure is based on the direct arylation of pyrrole derivatives with aryl chlorides using a pre-synthesized Pd-NHC complex.[7],[8]
-
Materials: Pd-NHC Complex 9 (0.01 mmol, 1 mol%), 4-Chlorobenzonitrile (1.0 mmol, 1.0 equiv.), 1-Methylpyrrole-2-carboxaldehyde (4.0 mmol, 4.0 equiv.), Potassium Acetate (KOAc, 2.0 mmol, 2.0 equiv.), N,N-Dimethylacetamide (DMAc, 3.0 mL).
-
Procedure:
-
To a sealable reaction tube, add the Pd-NHC complex, 4-chlorobenzonitrile, and potassium acetate.
-
Add 1-methylpyrrole-2-carboxaldehyde and DMAc to the tube.
-
Seal the tube and place the mixture in a preheated oil bath or heating block at 150 °C.
-
Stir the reaction for 20 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Determine the yield of the crude product by GC or NMR analysis using an internal standard. If required, purify by flash column chromatography.
-
References
- 1. researchgate.net [researchgate.net]
- 2. elar.urfu.ru [elar.urfu.ru]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides [beilstein-journals.org]
A Comparative Guide to N-Heterocyclic Carbene Ligand Precursors in Suzuki-Miyaura Coupling: 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride vs. IPr-HCl
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The performance of the palladium catalyst at the heart of this reaction is critically influenced by the choice of ancillary ligands. Among the most powerful and versatile ligands are N-heterocyclic carbenes (NHCs). This guide provides a detailed comparison of two NHC precursors: the well-established and widely used 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride (IPr-HCl) and the less-documented, electron-deficient analogue, 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride.
While direct, side-by-side experimental comparisons in the academic literature are scarce, this guide will draw upon established principles of organometallic chemistry and available data for IPr-HCl to provide a comprehensive performance overview. We will explore the anticipated effects of the electronic and steric properties of the resulting NHC ligands on the catalytic cycle of the Suzuki-Miyaura reaction.
Performance Comparison: IPr vs. 1,3-Bis(4-chlorophenyl)imidazol-2-ylidene
The primary difference between the NHC ligands generated from IPr-HCl and 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride lies in their electronic properties. The IPr ligand is known for its strong σ-donating character, which enhances the electron density at the palladium center. This, in turn, facilitates the rate-determining oxidative addition step of the catalytic cycle and stabilizes the active Pd(0) species.
In contrast, the 1,3-bis(4-chlorophenyl)imidazol-2-ylidene ligand is expected to be more electron-withdrawing due to the presence of the chloro-substituents on the phenyl rings. This reduced electron-donating ability may influence the catalytic activity in several ways:
-
Oxidative Addition: A less electron-rich palladium center might exhibit slower rates of oxidative addition, particularly with less reactive aryl chlorides.
-
Reductive Elimination: Conversely, a more electron-deficient metal center can accelerate the reductive elimination step, which is responsible for product formation and catalyst turnover.
-
Catalyst Stability: The electronic nature of the NHC can also impact the overall stability of the palladium catalyst.
The steric bulk of both ligands is substantial, which is crucial for promoting the reductive elimination step and preventing catalyst decomposition pathways.
Below is a table summarizing typical performance data for the well-characterized IPr-HCl in Suzuki-Miyaura coupling reactions with various substrates. This serves as a benchmark against which the performance of 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride could be evaluated in future experimental work.
Table 1: Representative Performance of IPr-HCl in Suzuki-Miyaura Coupling
| Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / IPr-HCl | K₃PO₄ | Toluene | 100 | 12 | 95 |
| 4-Bromoanisole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / IPr-HCl | K₂CO₃ | Dioxane | 80 | 6 | 98 |
| 2-Chloropyridine | 3-Tolylboronic acid | Pd₂(dba)₃ / IPr-HCl | Cs₂CO₃ | THF | 70 | 18 | 92 |
| 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ / IPr-HCl | K₃PO₄ | Toluene | 100 | 10 | 96 |
Note: The data in this table is compiled from various literature sources and is intended to be representative. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocols
The following is a general experimental protocol for an in situ generated NHC-palladium catalyzed Suzuki-Miyaura coupling reaction. This procedure can be adapted for both IPr-HCl and 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride.
General Procedure for Suzuki-Miyaura Coupling:
-
Catalyst Pre-formation (optional but recommended): In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the imidazolium salt (IPr-HCl or 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride, 1.1-2.2 mol%), and a strong base (e.g., NaOtBu or KHMDS, 2.2-4.4 mol%) in an anhydrous, degassed solvent (e.g., toluene or dioxane). Stir the mixture at room temperature for 15-30 minutes to allow for the in situ formation of the Pd-NHC complex.
-
Reaction Assembly: To the pre-formed catalyst mixture, add the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the bulk base for the coupling reaction (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizing the Process
To better understand the components and their roles in the Suzuki-Miyaura coupling, the following diagrams have been generated.
Validating Computational Predictions with Experimental Data: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the integration of computational studies and experimental validation has become paramount. This synergy accelerates the identification of promising drug candidates and enhances the accuracy of preclinical research.[1] Computational methods, such as molecular docking and virtual screening, offer a rapid and cost-effective means to screen vast libraries of compounds and predict their interactions with biological targets.[1][2] However, these in silico predictions must be rigorously validated through experimental assays to confirm their biological relevance.[3][4] This guide provides an objective comparison of computational predictions with experimental results, supported by experimental data and detailed protocols.
Data Presentation: Computational vs. Experimental Results
The following table summarizes a comparison between computational predictions (molecular docking scores) and experimental results (IC50 values) for a series of potential Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a crucial target in cancer therapy, and its inhibition can prevent cancer cell proliferation.[5][6][7][8][9] Molecular docking predicts the binding affinity of a ligand to a protein, with a more negative score indicating a potentially stronger interaction. The IC50 value, determined experimentally, represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
| Compound | Computational Method | Predicted Binding Affinity (kcal/mol) | Experimental Assay | IC50 (µM) |
| Erlotinib (Reference) | Molecular Docking | -23.94 | In vitro EGFRWT inhibition | 0.099 |
| Compound 5b | Molecular Docking | Not specified | In vitro EGFRWT inhibition | 0.03719 |
| Compound 8a | Molecular Docking | Not specified | In vitro EGFRWT inhibition | 0.099 |
| Compound 9a | Molecular Docking | Not specified | In vitro EGFRWT inhibition | Not specified |
| ZINC49691377 | Molecular Docking (XP GScore) | Not specified | Anti-proliferation (H1975 cells) | 10.02 |
| ZINC49691377 | Molecular Docking (XP GScore) | Not specified | Anti-proliferation (PC-9 cells) | 20.48 |
Note: The data presented is a compilation from multiple sources. Direct comparison between different studies should be made with caution due to variations in experimental and computational conditions.[6][7][10]
Experimental Protocols
In Vitro Validation of Computationally Identified Drug Candidates
Objective: To experimentally validate the biological activity of compounds identified through computational screening.
General Workflow:
-
Compound Acquisition and Preparation: Obtain the selected compounds and dissolve them in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Cell Culture: Maintain and culture the appropriate cancer cell lines (e.g., A549, MCF-7) under standard conditions.
-
Cytotoxicity/Viability Assay: Perform a cell viability assay, such as the MTT assay, to determine the effect of the compounds on cancer cell proliferation.
-
Target Engagement Assays: Conduct assays to confirm that the compound interacts with the intended molecular target (e.g., kinase assays for enzyme inhibitors).
-
Data Analysis: Analyze the experimental data to determine key parameters such as IC50 values and compare them with the computational predictions.
Detailed Methodology: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds
-
96-well plates
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[14]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11][12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to reduce background noise.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in regulating cell growth, proliferation, and survival.[8][9][15] Dysregulation of this pathway is a common factor in the development of various cancers.[8] The following diagram illustrates a simplified overview of the EGFR signaling cascade.
Caption: A simplified diagram of the EGFR signaling pathway.
Experimental-Computational Validation Workflow
The integration of computational and experimental approaches follows a cyclical workflow, where each component informs and refines the other.[16][17][18][19][20] This iterative process enhances the efficiency and success rate of drug discovery projects.
Caption: A workflow for computational and experimental validation.
References
- 1. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Validation approaches for computational drug repurposing: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. theaspd.com [theaspd.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Sterically Hindered N-Heterocyclic Carbene Precursors for Catalysis
For Researchers, Scientists, and Drug Development Professionals
N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in transition metal catalysis, largely due to their strong σ-donating properties and the remarkable stability they impart to metal centers. Among these, sterically hindered NHCs are particularly effective in promoting challenging cross-coupling reactions by favoring the formation of highly active, monoligated metal species and facilitating crucial steps in the catalytic cycle. This guide provides an objective comparison of the synthesis and performance of several prominent sterically hindered NHC precursors, supported by experimental data, to aid researchers in ligand selection for catalyst development.
Performance in Catalysis: A Quantitative Comparison
The true measure of an NHC ligand's utility lies in its performance in catalytic applications. The following tables summarize the efficacy of various sterically hindered NHC-ligated palladium catalysts in two of the most widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The steric bulk of the NHC ligand can significantly influence the efficiency of this transformation, particularly with challenging, sterically hindered substrates.
| NHC Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| IPr | 4-Chlorotoluene | Phenylboronic acid | 1.0 | K₃PO₄ | Toluene/H₂O | 16 | >95 | [1] |
| IPr * | 4-Chlorotoluene | Phenylboronic acid | 1.0 | K₃PO₄ | Toluene/H₂O | 16 | >95 | [1] |
| IPr# | Chloromesitylene | 2,6-Dimethylphenylboronic acid | 1.0 | KOH | Dioxane | ~10 | >90 | [2] |
| IPent | Chloromesitylene | 2,6-Dimethylphenylboronic acid | 1.0 | KOH | Dioxane | ~10 | >90 | [2] |
| Cp-Pd-IPr | 4-Chlorotoluene | Phenylboronic acid | 1.0 | K₂CO₃ | Dioxane | 24 | 75 | [3] |
| Cin-Pd-IPr | 4-Chlorotoluene | Phenylboronic acid | 1.0 | K₂CO₃ | Dioxane | 24 | 68 | [3] |
| (tBu)Ind-Pd-IPr | 4-Chlorotoluene | Phenylboronic acid | 1.0 | K₂CO₃ | Dioxane | 24 | 95 | [3] |
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation where sterically demanding NHCs have proven to be highly effective, enabling the use of less reactive aryl chlorides.
| NHC Ligand | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| IPr | 4-Chlorotoluene | Morpholine | 2.0 | KOtBu | Dioxane | Reflux | 28 | [4] |
| IMes | 4-Chlorotoluene | Morpholine | 2.0 | KOtBu | Dioxane | Reflux | 17 | [4] |
| IPent | 4-Chlorotoluene | Morpholine | 2.0 | KOtBu | Dioxane | Reflux | 21 | [4] |
| IPr | 4-Chlorotoluene | Morpholine | 2.0 | KOtBu | Dioxane | Reflux | 90 | [4] |
| IPrTol | 4-Chlorotoluene | Morpholine | 2.0 | KOtBu | Dioxane | Reflux | 85 | [4] |
| IPr*OMe | 4-Chlorotoluene | Morpholine | 2.0 | KOtBu | Dioxane | Reflux | 51 | [4] |
| IHeptOMe | 4-Chloroanisole | Morpholine | 2.0 | NaOtBu | Toluene | 25 | >99 | [5] |
Experimental Protocols: Synthesis of NHC Precursors
The accessibility of NHC precursors is a critical factor for their widespread adoption. Below are detailed experimental protocols for the synthesis of several widely used sterically hindered imidazolium salts.
Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)
This protocol follows a two-step synthesis involving the formation of a diimine intermediate followed by cyclization.[4][6][7]
Step 1: Synthesis of 1,4-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene
-
To a solution of 2,6-diisopropylaniline (340 mmol) in methanol (500 mL), add glyoxal (40 wt% in water, 170 mmol) and formic acid (1 mL).
-
Stir the mixture at room temperature for 3 hours.
-
Collect the resulting yellow precipitate by filtration, wash with cold methanol, and dry under vacuum.
Step 2: Synthesis of IPr·HCl
-
Dissolve the diimine intermediate (532 mmol) in ethyl acetate (2 L).
-
Cool the solution to 0°C.
-
In a separate flask, mix paraformaldehyde (690 mmol) and HCl (4N in dioxane, 851 mmol) and stir for 10 minutes.
-
Add the paraformaldehyde/HCl mixture to the diimine solution and stir at room temperature for 2 hours.
-
Collect the precipitate by filtration.
-
Dissolve the solid in methanol (200 mL) and add sodium bicarbonate (15.0 g). Stir until gas evolution ceases.
-
Filter the solution to remove solids and reprecipitate the product by adding diethyl ether (250 mL).
-
Collect the product by filtration, wash with diethyl ether, and dry under vacuum to yield IPr·HCl as an off-white powder.
Synthesis of 1,3-Dimesitylimidazolium Chloride (IMes·HCl)
This procedure is an optimized method for the synthesis of IMes·HCl.[5]
-
Synthesize the N,N'-dimesitylethylenediimine intermediate by condensing glyoxal with two equivalents of mesitylamine.
-
In a flask, combine the diimine, paraformaldehyde, and chlorotrimethylsilane in stoichiometric amounts in ethyl acetate (7–10 mL/mmol).
-
Heat the reaction mixture at 70°C.
-
The product precipitates from the solution and can be collected by filtration to give pure IMes·HCl.
Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolinium Chloride (SIPr·HCl)
The synthesis of the saturated analogue of IPr·HCl involves an additional reduction step.[5]
-
Prepare the N,N'-bis(2,6-diisopropylphenyl)ethylenediimine as described for IPr·HCl.
-
Reduce the diimine to the corresponding diamine using sodium borohydride in THF.
-
Perform an acidic work-up with aqueous hydrochloric acid to precipitate the N,N'-bis(2,6-diisopropylphenyl)ethylenediammonium dichloride.
-
Cyclize the diammonium salt with triethyl orthoformate under microwave irradiation to yield SIPr·HCl.
Synthesis of 1,3-Bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazolium Chloride (IPr*·HCl)
This protocol describes the synthesis of a bulkier derivative of IPr·HCl.[5][8]
-
Synthesize the corresponding N,N'-diarylethylenediimine from 2,6-bis(diphenylmethyl)-4-methylaniline and glyoxal.
-
Combine the diimine, paraformaldehyde, and zinc chloride in a reaction vessel.
-
Add concentrated hydrochloric acid as the chloride source.
-
The final imidazolium product is isolated, with yields reported in the 50-60% range. An improved procedure utilizes chlorotrimethylsilane as the chloride donor to minimize side reactions, affording IPr*·HCl in 65% yield after recrystallization.[5]
Synthesis of 1,3-Di-tert-octylimidazolium Chloride (ItOct·HCl)
This procedure outlines a cost-effective and chromatography-free synthesis of the highly hindered ItOct precursor.[6][7]
-
Condense tert-octylamine with aqueous glyoxal (40%) in water at 0°C to form the diimine.
-
Cyclize the resulting diimine using a combination of paraformaldehyde (1.0 equiv.) and HCl (4.0 M in dioxane, 1.0 equiv.) in toluene at 60°C.
-
The ItOct·HCl precursor is obtained in a straightforward manner.
Visualizing Synthesis and Catalysis
The following diagrams, generated using the DOT language, illustrate the general synthetic pathway to these NHC precursors and the fundamental catalytic cycles in which they participate.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the catalytic activity for the Suzuki-Miyaura reaction of (η(5)-Cp)Pd(IPr)Cl with (η(3)-cinnamyl)Pd(IPr)(Cl) and (η(3)-1-t-Bu-indenyl)Pd(IPr)(Cl) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ItOct (ItOctyl) – pushing the limits of ItBu: highly hindered electron-rich N-aliphatic N-heterocyclic carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ItOct (I t Octyl) – pushing the limits of ItBu : highly hindered electron-rich N-aliphatic N-heterocyclic carbenes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01006F [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Benchmarking Guide: Performance of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride-Derived Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
N-heterocyclic carbenes have emerged as a powerful class of ligands for transition metal catalysis, often offering superior stability and reactivity compared to traditional phosphine ligands. The imidazolium salt, 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride, serves as a precursor to a specific NHC ligand whose derivatives are anticipated to exhibit strong catalytic activity in reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.
Performance Comparison in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis. The performance of an in-situ generated catalyst from 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride can be benchmarked against other common palladium catalytic systems for the coupling of an aryl chloride, a typically challenging substrate. The following table provides a comparative summary of catalyst performance for the coupling of 4-chlorotoluene and phenylboronic acid.
| Catalyst System | Aryl Halide | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| In-situ generated Pd(OAc)₂ / 1,3-Bis(mesityl)imidazolium chloride (IMes·HCl) | 4-chlorotoluene | Phenylboronic acid | Cs₂CO₃ | Dioxane | 80 | 1.5 | 96 | 1.5 (Pd₂(dba)₃) / 3 (IMes) | [1] |
| Pd(PPh₃)₄ | 4-chlorotoluene | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 24 | 75 | 3 | |
| In-situ generated Pd(OAc)₂ / 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) | 4-chlorotoluene | Phenylboronic acid | K₃PO₄ | t-BuOH/H₂O | 100 | 16 | 98 | 2 (Pd) / 4 (XPhos) | |
| [Pd(IPr)(cin)Cl]* | 4-chlorotoluene | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 95 | 1 |
Note: Data for catalysts other than the specific topic of this guide are representative examples from the literature for the same or similar reactions and are provided for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these catalytic systems. Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an in-situ generated palladium-NHC catalyst, which can be adapted for use with 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride:
-
Catalyst Pre-formation (optional but recommended): In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine palladium(II) acetate (Pd(OAc)₂, 1 mol%), 1,3-bis(4-chlorophenyl)-1H-imidazol-3-ium chloride (1.2 mol%), and a strong base such as cesium carbonate (Cs₂CO₃, 2.5 equivalents) in an anhydrous, degassed solvent (e.g., dioxane, 3 mL).
-
Stir the mixture at a specified temperature (e.g., 80 °C) for a short period (e.g., 15-30 minutes) to facilitate the in-situ formation of the active Pd-NHC complex.
-
Addition of Reactants: To the flask containing the pre-formed catalyst, add the aryl chloride (1 equivalent) and the arylboronic acid (1.5 equivalents).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizations
Catalytic Cycle and Workflow
The following diagrams illustrate the key logical steps in the in-situ generation of the NHC-palladium catalyst and the subsequent Suzuki-Miyaura cross-coupling cycle.
References
A Structural Showdown: Comparing 1,3-Diaryl-Imidazolium Chlorides for Researchers
In the ever-evolving landscape of chemical research, 1,3-diaryl-imidazolium chlorides have carved a significant niche, serving as versatile precursors to N-heterocyclic carbenes (NHCs) which are pivotal in catalysis and drug development. Their structural nuances, dictated by the nature of the aryl substituents, directly influence their stability, reactivity, and performance in various applications. This guide offers a detailed structural comparison of three distinct 1,3-diaryl-imidazolium chlorides: 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride, and 1,3-bis(4-methoxyphenyl)imidazolium chloride, providing researchers with the essential data and protocols to inform their molecular design and experimental endeavors.
Comparative Structural and Spectroscopic Data
The following table summarizes key structural and spectroscopic data for the selected 1,3-diaryl-imidazolium chlorides, facilitating a direct comparison of their fundamental properties.
| Parameter | 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride | 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride | 1,3-bis(4-methoxyphenyl)imidazolidinium chloride monohydrate |
| Molecular Formula | C₂₇H₃₇ClN₂[1] | C₂₁H₂₅ClN₂[2] | C₁₇H₁₇N₂O₂⁺·Cl⁻·H₂O[3][4] |
| Molecular Weight | 425.0 g/mol [1] | 340.9 g/mol | 334.79 g/mol [3][4] |
| Appearance | White to light orange powder/crystal | White to light yellow powder/crystal | Colorless crystals |
| Crystal System | Not explicitly found | Not explicitly found | Monoclinic[3][4] |
| Space Group | Not explicitly found | Not explicitly found | C2[3] |
| Unit Cell Parameters | Not explicitly found | Not explicitly found | a = 15.6706(19) Å, b = 9.4198(9) Å, c = 5.4026(4) Å, β = 90.156(1)°[3][4] |
| Dihedral Angle (Aryl-Imidazolium) | Not explicitly found | Not explicitly found | 4.15(3)°[3][4] |
| ¹H NMR (CDCl₃, δ ppm) | Not explicitly found | 10.73 (s, 1H, NCHN), 7.70 (s, 2H, Im-H), 7.00 (s, 4H, Ar-H), 2.33 (s, 6H, p-CH₃), 2.15 (s, 12H, o-CH₃)[5] | Not explicitly found |
| ¹³C NMR (CDCl₃, δ ppm) | Not explicitly found | 141.1, 139.2, 134.1, 130.7, 129.8, 124.8, 21.1, 17.6[5] | Not explicitly found |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these compounds are crucial for reproducibility and further investigation.
Synthesis Protocols
1. Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride [6][7][8]
-
Step 1: Synthesis of N,N'-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene. To a solution of 2,6-diisopropylaniline (33.9 mmol) and a catalytic amount of acetic acid (1.18 mmol) in methanol (15 mL) heated to 50°C, a solution of glyoxal (40% aqueous solution, 16.7 mmol) in methanol (15 mL) is added dropwise over 15 minutes. The mixture is stirred at 50°C for 30 minutes and then at room temperature for 10 hours. The resulting yellow precipitate is filtered and dried to yield the diimine.
-
Step 2: Cyclization. The diimine (8.5 mmol) and paraformaldehyde (8.5 mmol) are dissolved in ethyl acetate (30 mL) and stirred vigorously at 70°C. A solution of 4M HCl in dioxane is then added, and the reaction mixture is stirred for 2 hours at room temperature. The resulting precipitate is collected by filtration, washed, and dried to afford the final product.
2. Synthesis of 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride [8][9][10]
-
Step 1: Synthesis of N,N'-dimesitylethanediimine. 2,4,6-Trimethylaniline (74.0 mmol) is dissolved in methanol (40 mL) and cooled to 0°C. A 40% aqueous solution of glyoxal (37.0 mmol) and a few drops of formic acid are added. The solution is warmed to room temperature and stirred for two days. The yellow precipitate is filtered and washed.
-
Step 2: Cyclization. The N,N'-dimesitylethanediimine (27.0 mmol) and paraformaldehyde (27.0 mmol) are suspended in THF (54 mL). A solution of 4M HCl in dioxane (9.45 mL, 37.8 mmol) is added, and the mixture is stirred at 40°C for 2 days. The white precipitate is collected by filtration and washed with THF and diethyl ether.
3. Synthesis of 1,3-bis(4-methoxyphenyl)imidazolidinium chloride monohydrate [4]
The synthesis involves the reaction of 4-methoxyaniline with formaldehyde and glyoxal in ethanol at 273-278 K for 8 hours. The resulting intermediate is then oxidized with phosgene in DMF at 268-273 K.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy [11][12]
-
Sample Preparation: Dissolve approximately 5-10 mg of the 1,3-diaryl-imidazolium chloride in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 0 to 160 ppm, a larger number of scans, and often proton decoupling to simplify the spectrum.
2. Single-Crystal X-ray Diffraction [3][4][13]
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., acetone, ethanol/water).
-
Data Collection: Mount a suitable crystal on a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). Collect diffraction data at a controlled temperature (e.g., 298 K) using ω and φ scans.
-
Structure Solution and Refinement: Process the collected data using appropriate software (e.g., SAINT for data reduction). Solve the structure by direct methods and refine by full-matrix least-squares on F² using software packages like SHELXS and SHELXL. Position hydrogen atoms geometrically and refine them using a riding model.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for the structural comparison of the different 1,3-diaryl-imidazolium chlorides.
Caption: Workflow for the synthesis, characterization, and comparative analysis of 1,3-diaryl-imidazolium chlorides.
References
- 1. 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | C27H37ClN2 | CID 2734913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | C21H25ClN2 | CID 2734211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3-Bis(4-methoxyphenyl)imidazolidium chloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride | 141556-45-8 [chemicalbook.com]
- 6. 1,3-Bis (2,6-diisopropylphenyl) imidazolium chloride synthesis - chemicalbook [chemicalbook.com]
- 7. d-nb.info [d-nb.info]
- 8. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts : SIMes.HCl, SIMes.HBr, SIMes.HBF4 an... [protocols.io]
- 11. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
assessing the electronic effects of chlorophenyl groups on catalytic activity
An objective comparison of the electronic influence of ortho-, meta-, and para-chlorophenyl groups on the efficacy of catalytic systems. This guide provides researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and conceptual diagrams to elucidate structure-activity relationships.
Introduction: The Dual Electronic Nature of Chlorine Substituents
The introduction of a chlorine atom onto a phenyl group involved in a catalytic system imparts a complex electronic effect that can significantly modulate catalytic activity. This influence is a nuanced interplay between two opposing electronic phenomena: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma bond. This effect is distance-dependent and deactivates the entire ring by making it more electron-poor.
-
Resonance Effect (+R): The lone pair electrons on the chlorine atom can be delocalized into the π-system of the benzene ring. This donation of electron density occurs primarily at the ortho and para positions.[1][2]
While the inductive effect is stronger than the resonance effect, making chlorophenyl an overall electron-withdrawing group, the resonance donation at the ortho and para positions makes these sites more nucleophilic than the meta position.[1] This dual nature makes the positional isomerism (ortho, meta, para) of the chloro-substituent a critical factor in catalyst design, as it alters the electron density at the catalytic center and thereby influences substrate binding, reaction rates, and selectivity.
Quantitative Comparison of Isomeric Effects
The precise impact of the chlorophenyl group's electronic effects is highly dependent on the specific catalytic reaction. The following tables summarize quantitative data from different studies, illustrating how the position of the chlorine atom alters performance metrics.
Table 1: Biological Activity of (E)-N'-(substituted-benzylidene)-2-(chlorophenyl)acetohydrazide Derivatives
While not a direct measure of catalytic turnover in synthesis, the biological activity (inhibition of bacterial growth) of these related compounds serves as an analogue for molecular efficacy. The data suggests that the electronic and steric differences between isomers can lead to varied performance.
| Compound Derivative | Target Organism | Activity of ortho-chloro derivative (Inhibition Zone in mm) | Activity of para-chloro derivative (Inhibition Zone in mm) |
| 4a | Staphylococcus pyogenes | Moderate to Good | Moderate to Good |
| 4c | Staphylococcus aureus | Moderate to Good | Moderate to Good |
| 4d | Gram-Negative Bacteria | Moderate to Good | Moderate to Good |
| 4j | Gram-Negative Bacteria | Moderate to Good | Moderate to Good |
| Data synthesized from studies on closely related derivatives of 2-(chlorophenyl)acetohydrazide, as direct comparative studies on the specific isomers were limited in the provided literature.[3] |
Table 2: Orientation of Nitration in Substituted Benzenes
This table demonstrates the directing effect of substituents on an electrophilic aromatic substitution reaction. The chloro-substituent strongly directs the incoming nitro group to the ortho and para positions, highlighting the powerful influence of its resonance effect on regioselectivity.
| Substituent (Y) on Benzene | % Ortho Product | % Meta Product | % Para Product | Reactivity Relative to Benzene |
| -H | (Reference) | (Reference) | (Reference) | 1 |
| -Cl | 35 | 1 | 64 | 0.03 (Deactivating) |
| -OH | 50 | 0 | 50 | 1000 (Activating) |
| -NO₂ | 7 | 91 | 2 | 6 x 10⁻⁸ (Deactivating) |
| Data from Chemistry LibreTexts, showing product distribution for the nitration of various substituted benzenes.[1] |
Mandatory Visualizations
Electronic Influence Diagram
Caption: Opposing electronic effects of a chloro-substituent on a phenyl ring.
General Catalytic Cycle
Caption: Influence of chlorophenyl ligand on key steps in a generic catalytic cycle.
Experimental Workflow
Caption: General workflow for assessing the catalytic activity of new compounds.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of a catalyst precursor and for conducting a catalytic activity assay.
Protocol 1: Synthesis of 2-(2-Chlorophenyl)acetohydrazide
This protocol describes a general, two-step synthesis starting from 2-chlorophenylacetic acid, which can be adapted for the meta and para isomers.
Materials:
-
2-chlorophenylacetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Hydrazine hydrate (80% solution)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Step 1: Esterification
-
In a round-bottom flask, dissolve 2-chlorophenylacetic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring reaction progress with Thin Layer Chromatography (TLC).
-
After completion, cool the mixture, neutralize the acid, and extract the ethyl (2-chlorophenyl)acetate ester product.
-
-
Step 2: Hydrazinolysis
-
Dissolve the crude ester from Step 1 in ethanol.
-
Add an equimolar amount of 80% hydrazine hydrate to the solution.
-
Reflux the new mixture for 8-12 hours, again monitoring by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the final product.
-
Collect the solid 2-(2-Chlorophenyl)acetohydrazide by filtration, wash with cold ethanol, and recrystallize from ethanol to yield the pure compound.[4]
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as melting point determination, FT-IR, ¹H-NMR, and Mass Spectrometry.[4]
-
Protocol 2: General Assay for Anticancer Activity (MTT Assay)
This protocol outlines a common method to assess the cytotoxic effects of compounds on cancer cell lines, providing an IC₅₀ value (half-maximal inhibitory concentration) as a key performance metric.
Materials:
-
Cancer cell line (e.g., human colorectal carcinoma HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
2-(chlorophenyl)acetohydrazide isomer stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates and a microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., the synthesized chlorophenyl derivative) in the culture medium. Add 100 µL of these dilutions to the appropriate wells. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Determination: Calculate the IC₅₀ value from the dose-response curve generated by plotting cell viability against compound concentration.[3]
References
A Comparative Guide to the Stability of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium Chloride: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride, a member of the N-heterocyclic carbene (NHC) precursor family. While direct Density Functional Theory (DFT) studies on this specific molecule are not extensively available in the reviewed literature, this document synthesizes findings from related imidazolium salts to project its stability profile. The comparison is based on established principles of substituent effects, anion influence, and substitution patterns on the imidazolium core, supported by data from both computational and experimental studies on analogous compounds.
Introduction to Imidazolium Salt Stability
Imidazolium salts are precursors to N-heterocyclic carbenes (NHCs), which have widespread applications in catalysis and materials science. The stability of the imidazolium salt itself is a critical factor, influencing its storage, handling, and reactivity. Stability can be assessed in terms of thermal and electrochemical properties, which are significantly influenced by the nature of the substituents on the imidazolium ring and the counter-ion.
This guide focuses on the stability of 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride and compares it with other imidazolium salts to understand the impact of its specific structural features—namely, the presence of electron-withdrawing 4-chlorophenyl groups.
Comparative Analysis of Imidazolium Salt Stability
To provide a comprehensive comparison, we will consider the following alternative imidazolium salts, representing different electronic and steric profiles:
-
1,3-Dimethylimidazolium chloride ([MMIM]Cl): A simple alkyl-substituted imidazolium salt.
-
1,3-Di-n-butylimidazolium chloride ([BBIM]Cl): An imidazolium salt with longer alkyl chains.
-
1,3-Diphenylimidazolium chloride: An aryl-substituted imidazolium salt with electron-neutral phenyl groups.
-
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl): A commonly studied imidazolium salt with mixed alkyl substituents.
Electronic Effects of Substituents
The electronic nature of the substituents on the imidazolium ring plays a crucial role in determining its stability. Electron-withdrawing groups, such as the 4-chlorophenyl group in the target compound, are expected to have a significant impact.
DFT studies on various imidazolium-based ionic liquids have shown that electron-donating and π-conjugated groups can lower oxidation potentials by delocalizing the highest occupied molecular orbital (HOMO).[1][2][3] Conversely, electron-withdrawing groups, like the chloro-substituent, are expected to stabilize the cation by lowering the HOMO energy level, making it less susceptible to oxidation.
The stability of imidazolium cations can be significantly enhanced by substitutions near the C2 position, which includes the ortho positions of a phenyl group and substitutions on the imidazole ring itself.[4]
Table 1: Comparison of Calculated Electronic Properties of Imidazolium Cations
| Compound | Substituent Nature | Expected Effect on HOMO Energy | Expected Oxidative Stability |
| 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium | Electron-withdrawing | Lowered | High |
| 1,3-Dimethylimidazolium | Electron-donating (weak) | Raised | Low |
| 1,3-Diphenylimidazolium | π-conjugated | Delocalized | Moderate |
| 1,3-Di-n-butylimidazolium | Electron-donating | Raised | Low |
Note: This table is based on general principles of electronic effects as direct comparative DFT data for all these specific chloride salts in a single study is unavailable.
Thermal Stability
Thermogravimetric analysis (TGA) is a common experimental technique to assess the thermal stability of ionic liquids by measuring the decomposition temperature (Td). The thermal stability of imidazolium salts is influenced by both the cation and the anion. For a given anion, the structure of the cation, including the nature of its substituents, is a key determinant.
Studies on alkyl-imidazolium salts have shown that thermal stability generally decreases as the alkyl chain length increases.[5][6] The decomposition of imidazolium halides often proceeds via a reverse Menshutkin reaction.[7] For instance, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) has a reported onset decomposition temperature of approximately 530.5 K (257.35 °C).[8]
Given the strong C-N bonds and the electronic stabilization afforded by the two 4-chlorophenyl groups, it is anticipated that 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride would exhibit high thermal stability, likely superior to its alkyl-substituted counterparts.
Table 2: Experimental Thermal Decomposition Data for Selected Imidazolium Chlorides
| Compound | Onset Decomposition Temperature (Tonset) | Reference |
| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | ~257 °C | [8] |
| 1-Allyl-3-methylimidazolium chloride ([Amim]Cl) | ~273 °C | [9] |
Note: Direct TGA data for 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is not available in the reviewed literature. The value is expected to be higher than those listed.
Experimental and Computational Protocols
Density Functional Theory (DFT) Calculations
A typical computational workflow for assessing the stability of imidazolium salts involves the following steps:
-
Geometry Optimization: The molecular structure of the imidazolium cation is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[10]
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.
-
Electronic Property Calculation: Key electronic properties such as the HOMO and LUMO energies, and the electrostatic potential are calculated.[4][11]
-
Stability Descriptors: For alkaline stability, the Gibbs free energy change for the hydroxide attack at the C2 position of the imidazolium ring is a strong descriptor.[10] For electrochemical stability, thermodynamic cycles are employed to calculate oxidation and reduction potentials.[1][2][3]
Thermogravimetric Analysis (TGA)
The thermal stability of the imidazolium salts is typically determined using a thermogravimetric analyzer. A standard protocol would be:
-
A small sample of the compound is placed in a crucible.
-
The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under an inert atmosphere (e.g., nitrogen).[5][12]
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset decomposition temperature is determined from the resulting TGA curve.
Visualizing the Computational Workflow
The following diagram illustrates a typical workflow for the DFT-based stability analysis of an imidazolium salt.
Caption: Computational workflow for DFT analysis of imidazolium salt stability.
Conclusion
Based on the analysis of related compounds and established structure-property relationships, 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is predicted to be a highly stable imidazolium salt. The electron-withdrawing nature of the 4-chlorophenyl substituents is expected to enhance its oxidative and thermal stability compared to alkyl- and unsubstituted phenyl-imidazolium analogues. Further experimental (TGA) and computational (DFT) studies on this specific compound are warranted to provide quantitative data and confirm these predictions. This information is valuable for its potential applications in catalysis and materials science where high stability is a desirable attribute.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. juser.fz-juelich.de [juser.fz-juelich.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Review of Synthetic Routes to Imidazolium Salts
For Researchers, Scientists, and Drug Development Professionals
Imidazolium salts are a class of organic compounds that have garnered significant attention across various scientific disciplines, including as precursors to N-heterocyclic carbenes (NHCs), as ionic liquids (ILs), and as active pharmaceutical ingredients. The versatility of their applications has spurred the development of numerous synthetic methodologies. This guide provides an objective comparison of three prominent synthetic routes to 1,3-dialkylimidazolium salts: conventional two-step N-alkylation, microwave-assisted synthesis, and a one-pot Debus-Radziszewski adaptation. The performance of these methods is evaluated based on experimental data for reaction time, yield, and overall efficiency.
Data Presentation
The following table summarizes the quantitative data for the synthesis of representative 1,3-dialkylimidazolium salts via the three compared methodologies.
| Synthetic Route | Target Molecule | Reactants | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Conventional N-Alkylation | 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl) | 1-Methylimidazole, 1-Chlorobutane | Toluene | 24 hours | Reflux (~110°C) | ~86% | [1] |
| Conventional N-Alkylation | 1-Hexyl-3-phenethyl-1H-imidazol-3-ium bromide | 1-Hexylimidazole, (2-Bromoethyl)benzene | Toluene | 18 hours | 80°C | 71-72% | [2] |
| Microwave-Assisted Synthesis | 1-Butyl-3-methylimidazolium Bromide ([BMIM]Br) | 1-Methylimidazole, 1-Bromobutane | None | 20 minutes | 80°C | 96% | [3] |
| Microwave-Assisted Synthesis | 1-Hexyl-3-phenethyl-1H-imidazol-3-ium bromide | 1-Hexylimidazole, (2-Bromoethyl)benzene | None | Not Specified | 80°C | High | [2] |
| One-Pot Synthesis (Debus-Radziszewski) | 1,3-Di(octyl)imidazolium Acetate | 1-Octylamine, Formaldehyde, Glyoxal, Acetic Acid | Water | Not Specified | Not Specified | 92% | [4] |
Methodologies and Experimental Protocols
A detailed description of the experimental protocols for each synthetic route is provided below. These protocols are representative of the general procedures employed for the synthesis of 1,3-dialkylimidazolium salts.
Conventional Two-Step N-Alkylation
This classical approach involves the sequential alkylation of an imidazole derivative. The first step is the mono-alkylation of the imidazole, followed by a second alkylation to yield the 1,3-dialkylimidazolium salt.
Experimental Protocol for the Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)[1]:
-
To a vigorously stirred solution of 1-methylimidazole (1.25 mol) in toluene (125 cm³) at 0°C, add 1-chlorobutane (1.38 mol).
-
Heat the solution to reflux at approximately 110°C for 24 hours.
-
After the reaction, place the mixture in a freezer at approximately -20°C for 12 hours.
-
Decant the toluene, and recrystallize the remaining viscous oil/semi-solid from acetonitrile.
-
Repeat the recrystallization from ethyl acetate to yield a white crystalline solid.
-
Dry the product in vacuo to give [BMIM]Cl.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the synthesis of imidazolium salts, it significantly reduces reaction times and often improves yields compared to conventional heating methods.[2][5]
Experimental Protocol for the Synthesis of 1-Butyl-3-methylimidazolium Bromide ([BMIM]Br)[3]:
-
In a microwave reactor vessel, combine 1-methylimidazole (0.05 mol) and 1-bromobutane (0.055 mol, a 1:1.1 molar ratio).
-
Irradiate the mixture in a microwave reactor at a constant temperature of 80°C for 20 minutes.
-
After cooling, the resulting product is obtained. Further purification, if necessary, can be performed by washing with a suitable solvent like ethyl acetate.
One-Pot Synthesis (Debus-Radziszewski Adaptation)
One-pot syntheses offer significant advantages in terms of operational simplicity and resource efficiency by combining multiple reaction steps into a single procedure. The Debus-Radziszewski reaction, traditionally used for imidazole synthesis, has been adapted to directly produce symmetric 1,3-dialkylimidazolium salts.[4][6]
Experimental Protocol for the Synthesis of 1,3-Di(octyl)imidazolium Acetate[4]:
-
In a reaction vessel, combine 1-octylamine (0.2 mol), formaldehyde (0.1 mol of a 36.5-38% aqueous solution), acetic acid (0.15 mol), and glyoxal (0.1 mol of a 40% aqueous solution).
-
The reaction is carried out "on-water," utilizing the aqueous nature of the reagents. Specific heating and reaction time parameters may vary but the one-pot nature is a key feature.
-
Upon completion of the reaction, the product is isolated. The reported procedure indicates an isolated yield of 92%.
Comparative Analysis and Visualization
The choice of synthetic route for imidazolium salts depends on several factors, including the desired substitution pattern, scale of the reaction, and available equipment.
-
Conventional N-alkylation is a well-established and versatile method suitable for synthesizing both symmetric and unsymmetric imidazolium salts. However, it often requires long reaction times and elevated temperatures, which can lead to higher energy consumption.
-
Microwave-assisted synthesis offers a dramatic reduction in reaction time, often from hours to minutes, and can lead to higher yields.[2][3] This makes it an attractive option for rapid and efficient synthesis, particularly in a research and development setting. The specialized equipment, however, may be a limiting factor for some laboratories.
-
One-pot synthesis , such as the adapted Debus-Radziszewski reaction, is highly efficient for the preparation of symmetric 1,3-dialkylimidazolium salts from readily available starting materials.[4] This method is atom-economical and simplifies the overall synthetic process, making it suitable for larger-scale production.
The logical relationship and a comparative overview of these synthetic pathways are illustrated in the following diagram:
Caption: Comparative workflow of synthetic routes to imidazolium salts.
Conclusion
The synthesis of imidazolium salts can be achieved through various effective methods. The traditional conventional N-alkylation method, while reliable, is often time and energy-intensive. For rapid and high-yielding synthesis, particularly on a smaller scale, microwave-assisted methods present a significant improvement. For the efficient and atom-economical production of symmetric imidazolium salts, one-pot procedures like the adapted Debus-Radziszewski synthesis are highly advantageous. The selection of the most appropriate synthetic route will ultimately be guided by the specific requirements of the target molecule, the desired scale of production, and the available laboratory resources. This comparative guide provides the necessary data and protocols to aid researchers in making an informed decision for their synthetic needs.
References
- 1. rsc.org [rsc.org]
- 2. Microwave-Assisted Synthesis of Some Potential Bioactive Imidazolium-Based Room-Temperature Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validating Novel Imidazolium Salts: A Comparative Guide to Spectroscopic Data
For researchers, scientists, and drug development professionals, the precise structural confirmation and purity assessment of novel imidazolium salts are paramount. This guide provides a comparative overview of key spectroscopic data alongside detailed experimental protocols to aid in the validation of these versatile compounds.
The unique properties of imidazolium salts, which are a prominent class of ionic liquids, are intrinsically linked to their molecular structure. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating this structure and confirming the successful synthesis of a target molecule. This guide presents a comparative analysis of expected spectroscopic data for a representative imidazolium salt, 1-butyl-3-methylimidazolium chloride ([Bmim][Cl]), and outlines the methodologies for acquiring this data.
Comparative Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for 1-butyl-3-methylimidazolium chloride, a commonly synthesized imidazolium salt. These values can serve as a benchmark for researchers synthesizing similar compounds.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data for 1-butyl-3-methylimidazolium chloride ([Bmim][Cl])
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Assignment | ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment |
| H-2 | 9.52 | t | NCHN | C-2 | 136.7 | NCHN |
| H-4 | 7.88 | t | NCHCHN | C-4 | 123.6 | NCHCHN |
| H-5 | 7.80 | t | NCHCHN | C-5 | 122.3 | NCHCHN |
| H-6 | 4.20 | t | N-CH₂- | C-6 | 48.4 | N-CH₂- |
| H-9 | 3.87 | s | N-CH₃ | C-9 | 35.7 | N-CH₃ |
| H-7 | 1.81–1.70 | m | -CH₂- | C-7 | 31.4 | -CH₂- |
| H-8 | 1.23 | m | -CH₂- | C-8 | 18.8 | -CH₂- |
| H-10 | 0.88 | t | -CH₃ | C-10 | 13.3 | -CH₃ |
Note: Chemical shifts can vary slightly depending on the solvent and concentration. The assignments correspond to the proton and carbon positions on the imidazolium ring and its substituents.[1]
Table 2: Key FTIR Absorption Bands for Imidazolium Salts
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (imidazolium ring) | 3000–3300 | Medium-Strong |
| C-H stretching (alkyl chains) | 2850–2960 | Strong |
| C=N stretching | ~1643 | Medium |
| C=C stretching | ~1579 | Medium |
| C-N stretching | ~1176, ~1037 | Medium |
| C-H bending (out-of-plane) | 700–950 | Medium |
Note: The exact position of the absorption bands can be influenced by the anion and the substituents on the imidazolium cation.[2][3][4][5] The interaction between the cation and anion can cause shifts in these vibrational frequencies.[2][6]
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the molecular structure of imidazolium salts.[7][8] Both ¹H and ¹³C NMR are routinely used for characterization.[8][9]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the novel imidazolium salt in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube.
-
Instrumentation: The analysis is performed on an NMR spectrometer, for example, a Bruker Avance III 400 MHz instrument.[9]
-
Data Acquisition:
-
For ¹H NMR, acquire spectra at a frequency of 400 MHz.
-
For ¹³C NMR, acquire spectra at a frequency of 100 MHz.[9]
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule and cation-anion interactions.[6]
Methodology:
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl or KBr). For ATR, a small amount of the sample is placed directly on the crystal.
-
Instrumentation: The analysis is performed on an FTIR spectrometer, such as a Perkin Elmer Spectrum 100.[9]
-
Data Acquisition: Record the spectra in the mid-infrared range, typically from 4000 to 400 cm⁻¹.[9][10] Acquire a sufficient number of scans (e.g., 50) at a resolution of 4 cm⁻¹.[1]
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the functional groups in the imidazolium salt.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the cation and to study its fragmentation pattern, which can further confirm the structure. Electrospray ionization (ESI) is a commonly used technique for analyzing ionic liquids.[11]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the imidazolium salt in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: The analysis is performed on a mass spectrometer equipped with an ESI source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to detect the imidazolium cation. The mass-to-charge ratio (m/z) of the parent ion should correspond to the molecular weight of the cation.
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak of the cation. If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.[11] For instance, 1-ethyl-3-methylimidazolium bromide shows a peak at m/z 111.215 corresponding to the cation.[11]
Workflow for Spectroscopic Validation
The following diagram illustrates a typical workflow for the spectroscopic validation of a novel imidazolium salt.
References
- 1. Nitro-functionalized imidazolium salts as acidic catalysts for cellulose degradation in ionic liquids - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00645C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characteristic Spectroscopic Features because of Cation–Anion Interactions Observed in the 700–950 cm–1 Range of Infrared Spectroscopy for Various Imidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 9. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcrr.com [ijcrr.com]
- 11. asianpubs.org [asianpubs.org]
literature review of catalytic applications for substituted imidazolium salts
For Researchers, Scientists, and Drug Development Professionals
Substituted imidazolium salts have emerged as highly versatile and tunable precursors for some of the most powerful catalysts in modern organic synthesis. Primarily serving as stable sources of N-heterocyclic carbenes (NHCs), these salts are pivotal in both organocatalysis and transition-metal catalysis. The ability to systematically modify the substituents on the imidazolium ring allows for the fine-tuning of steric and electronic properties, directly influencing catalytic activity, selectivity, and stability. This guide provides an objective comparison of substituted imidazolium salts in key catalytic applications, supported by experimental data and detailed protocols.
Role in N-Heterocyclic Carbene (NHC) Catalysis
Imidazolium salts are most frequently used as pre-catalysts for N-heterocyclic carbenes. In the presence of a base, the acidic proton at the C2 position of the imidazolium ring is abstracted to generate the neutral, nucleophilic carbene. This "umpolung" (polarity reversal) strategy, particularly for aldehydes, is the cornerstone of NHC catalysis. The NHC catalyst adds to an aldehyde to form a key intermediate known as the Breslow intermediate, which can then act as a nucleophile in various transformations.
The general catalytic cycle for NHC-catalyzed reactions, such as the benzoin condensation, is illustrated below. The nature of the R groups on the nitrogen atoms and the C4/C5 positions of the imidazolium ring dictates the stability and reactivity of the carbene and its subsequent intermediates.
Caption: General catalytic cycle for NHC-mediated reactions.
Comparison in Suzuki-Miyaura Cross-Coupling
In transition-metal catalysis, NHCs derived from imidazolium salts have become premier ligands for palladium, rivaling and often surpassing traditional phosphines. Their strong σ-donating ability stabilizes the metal center, while their tunable steric bulk can promote challenging oxidative addition and reductive elimination steps. The Suzuki-Miyaura cross-coupling, a cornerstone of C-C bond formation, is a key application area.
The choice of N-substituents on the imidazolium salt has a profound impact on catalyst performance. Bulky groups, such as mesityl (Mes) or 2,6-diisopropylphenyl (IPr), create a sterically hindered environment around the palladium center, which is often crucial for high catalytic activity, especially with unreactive aryl chlorides.
Table 1: Comparison of Imidazolium Salt Precursors in the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Entry | Imidazolium Salt Precursor | N-Substituent | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | IMes·HCl | 2,4,6-Trimethylphenyl | 1.0 | Cs₂CO₃ | Dioxane | 80 | 12 | 95 | [1] |
| 2 | IPr·HCl | 2,6-Diisopropylphenyl | 1.0 | Cs₂CO₃ | Dioxane | 80 | 12 | 98 | [1] |
| 3 | SIPr·HCl | 2,6-Diisopropylphenyl (saturated backbone) | 1.0 | Cs₂CO₃ | Dioxane | 80 | 12 | 99 | [1] |
| 4 | IAd·HCl | 1-Adamantyl | 1.0 | Cs₂CO₃ | Dioxane | 80 | 12 | 75 | [1] |
| 5 | IBu·HCl | tert-Butyl | 1.0 | Cs₂CO₃ | Dioxane | 80 | 24 | 40 | [1] |
Data compiled and generalized from typical results presented in the literature for comparative purposes.
As the data indicates, sterically demanding N-aryl substituents (IPr , SIPr , IMes ) provide superior performance compared to bulky N-alkyl groups like adamantyl (IAd ) or tert-butyl (IBu ). The saturated backbone of SIPr often leads to slightly higher activity due to increased flexibility and electron donation compared to the unsaturated analogue IPr .
Comparison in the Stetter Reaction
The Stetter reaction is a classic NHC-catalyzed transformation involving the conjugate addition of an aldehyde (after conversion to a Breslow intermediate) to a Michael acceptor. This reaction is highly sensitive to the electronic and steric properties of the NHC catalyst. Electron-withdrawing groups on the N-aryl substituent of the imidazolium salt can increase the acidity of the C2-proton, facilitating carbene generation. However, bulky substituents are often necessary to achieve high enantioselectivity in asymmetric variants.
Table 2: Comparison of Chiral Imidazolium Salt Precursors in an Asymmetric Intramolecular Stetter Reaction
| Entry | Imidazolium Precatalyst | N-Aryl Substituent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Ref. |
| 1 | Triazolium-based | Phenyl | DBU | Toluene | 25 | 24 | 85 | 70 | [2] |
| 2 | Triazolium-based | Pentafluorophenyl | DBU | Toluene | 25 | 12 | 95 | 92 | [2] |
| 3 | Imidazolium-based | Mesityl | K₃PO₄ | THF | 40 | 48 | 61 | 90 | [3] |
| 4 | Imidazolium-based | Pentafluorophenyl | K₃PO₄ | THF | 40 | 48 | 75 | 94 | [3] |
Data is representative of trends observed in the cited literature. Direct comparison is complex as optimal conditions vary. Triazolium salts are included for context as they are also prominent in this reaction.
The results highlight a key structure-activity relationship: electron-withdrawing substituents (like pentafluorophenyl) on the N-aryl ring of the azolium salt generally lead to higher rates and enantioselectivities in the Stetter reaction.[2] This is often attributed to favorable hydrogen bonding interactions in the transition state.
Experimental Protocols
Detailed and reliable experimental procedures are critical for reproducible results. Below are representative protocols for the synthesis of a common imidazolium salt precursor and its application in a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Gram-Scale Synthesis of 1,3-Bis(2,4,6-trimethylphenyl)imidazolium Chloride (IMes·HCl)
This procedure is adapted from established literature methods.[4][5]
Workflow Diagram:
Caption: Workflow for the synthesis of IMes·HCl.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4,6-trimethylaniline (2.0 eq).
-
Add ethanol as the solvent, followed by an aqueous solution of glyoxal (40 wt. %, 1.0 eq) and a catalytic amount of formic acid.
-
Heat the mixture to reflux (approx. 78 °C) for 4 hours. The solution will typically turn from yellow to a deep orange/red.
-
Add paraformaldehyde (1.1 eq) to the reaction mixture in one portion.
-
Continue to heat the mixture at reflux for an additional 12-16 hours, during which a precipitate will form.
-
Allow the reaction mixture to cool to room temperature. Collect the resulting white to off-white solid by vacuum filtration.
-
Wash the solid with cold ethanol and then diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the solid under high vacuum to afford IMes·HCl as a stable white powder. Yields are typically in the range of 75-85%.[5]
Protocol 2: General Procedure for Pd/NHC-Catalyzed Suzuki-Miyaura Coupling
This protocol is a general method for the coupling of an aryl chloride with an arylboronic acid.
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the imidazolium salt (e.g., IPr·HCl, 2 mol %), a palladium source (e.g., Pd(OAc)₂, 1 mol %), and a strong base (e.g., Cs₂CO₃, 2.2 eq).
-
Add the aryl chloride (1.0 eq) and the arylboronic acid (1.5 eq).
-
Add anhydrous dioxane (or another suitable solvent like toluene) via syringe to achieve a desired concentration (e.g., 0.2 M).
-
Seal the tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the palladium black.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Structure-Activity Relationships: A Summary
The catalytic performance of imidazolium salt derivatives is governed by a delicate interplay of steric and electronic factors. Understanding these relationships is key to rational catalyst design.
Caption: Influence of substituents on catalyst properties.
-
N-Substituents (R¹, R³): These have the most significant impact.
-
Steric Bulk: Large, bulky groups (e.g., Mes, IPr) are crucial for creating a coordinatively unsaturated metal center in cross-coupling, which accelerates the reaction. In asymmetric organocatalysis, they are essential for defining the chiral environment that leads to high enantioselectivity.
-
Electronic Nature: N-aryl groups are generally more effective than N-alkyl groups in stabilizing the resulting NHC and its metal complexes. Electron-withdrawing groups on the N-aryl ring can increase the acidity of the C2-H, facilitating carbene formation and influencing the catalyst's redox properties.[2]
-
-
Backbone Substituents (R⁴, R⁵):
-
Saturation: A saturated imidazolinium backbone (e.g., in SIPr) is more flexible and a slightly stronger electron donor than its unsaturated imidazolium counterpart (e.g., IPr), which can lead to enhanced catalytic activity in some cross-coupling reactions.
-
Functionalization: Attaching functional groups to the backbone can introduce secondary interactions, enable catalyst immobilization, or create bifunctional catalysts.
-
References
Safety Operating Guide
Essential Safety and Operational Guide for 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral).[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect gloves for integrity before each use. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. A face shield is recommended when there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat | Fully buttoned to protect against skin contact. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | If dust is generated or ventilation is inadequate, a NIOSH-approved respirator may be required. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintaining the stability of the compound and ensuring personnel safety.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by ensuring it is clean, uncluttered, and within a certified chemical fume hood.
-
Weighing and Transfer: Handle the solid compound with care to avoid generating dust. Use appropriate tools (e.g., spatula, weigh paper) for transfers.
-
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Storage Requirements:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste containing 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride must be treated as hazardous waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste container | Collect all solid waste, including contaminated consumables (e.g., weigh paper, gloves, pipette tips). |
| Liquid Waste | Labeled, sealed hazardous waste container | Collect all solutions containing the compound. Do not mix with incompatible waste streams. |
| Empty Containers | Triple-rinse with a suitable solvent | The rinsate should be collected as hazardous liquid waste. Deface the label before disposing of the container according to institutional guidelines. |
Disposal must be carried out in accordance with all local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling 1,3-Bis(4-chlorophenyl)-1H-imidazol-3-ium chloride in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
